molecular formula C11H15NO2 B1437145 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine CAS No. 938459-13-3

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Cat. No.: B1437145
CAS No.: 938459-13-3
M. Wt: 193.24 g/mol
InChI Key: HXTYUGLBGRVXSD-UHFFFAOYSA-N
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Description

10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine (CAS 938459-13-3) is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It belongs to the benzoxazocine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and pharmacology research . Compounds based on the benzoxazocine structure, such as Nefopam, have been widely studied for their potent, centrally-acting, non-opioid analgesic properties . The mechanism of action for this class is distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs), and is proposed to involve multiple pathways, including modulation of central monoaminergic neurotransmission via the inhibition of serotonin, norepinephrine, and dopamine reuptake, as well as an antihyperalgesic effect through the modulation of glutamatergic transmission . Due to this multi-target mechanism, benzoxazocine derivatives are valuable tools for neuroscientists researching neuropathic pain, descending pain modulation pathways, and novel analgesic agents . Researchers can utilize this compound as a key synthetic intermediate or as a structural analog in structure-activity relationship (SAR) studies to develop new therapeutic agents for disorders of the central nervous system. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as the compound may be harmful if swallowed and cause skin, eye, or respiratory irritation .

Properties

IUPAC Name

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-5-2-4-9-8-12-6-3-7-14-11(9)10/h2,4-5,12H,3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTYUGLBGRVXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651037
Record name 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938459-13-3
Record name 3,4,5,6-Tetrahydro-10-methoxy-2H-1,5-benzoxazocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Proposed Synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Foreword: Navigating Undocumented Synthetic Space

This guide, therefore, moves beyond a simple recitation of established protocols. As a Senior Application Scientist, my objective is to delineate a robust and chemically sound proposed synthetic strategy. This route is designed from first principles, leveraging well-established, high-yield transformations that are staples in the synthetic organic chemist's toolkit. We will proceed with a logical retrosynthetic analysis, followed by a detailed, step-by-step forward synthesis, explaining the causality behind each experimental choice to provide a self-validating and trustworthy protocol.

I. Strategic Design: A Retrosynthetic Approach

The most logical approach to constructing a complex heterocycle is to identify the key bond formations that can be achieved reliably. For our target molecule 1 , the eight-membered ring contains two critical linkages to the aromatic core: a C-N bond and a C-O ether bond. The ether linkage, specifically an intramolecular connection between a phenolic oxygen and an aliphatic side chain, presents a prime target for disconnection.

This leads to a retrosynthetic strategy centered on two key transformations:

  • Intramolecular Cyclization: The final ring-closing step can be envisioned as an intramolecular etherification, forming the crucial Ar–O–C bond. The Mitsunobu reaction is an exceptionally well-suited candidate for this transformation, as it facilitates the coupling of a phenolic hydroxyl group and a primary alcohol under mild, neutral conditions.[1][2][3]

  • Side-Chain Installation: The precursor to this cyclization, a bifunctional amino-diol, can be assembled via a reductive amination. This powerful reaction allows for the controlled formation of the C-N bond, linking the aromatic core to the aminopropanol side chain.[4][5][6]

This two-stage approach is advantageous due to its convergence, high functional group tolerance, and reliance on well-understood, high-yielding reactions.

G cluster_target cluster_precursor cluster_starting_materials target This compound (1) precursor 2-(((3-hydroxypropyl)amino)methyl)-4-methoxyphenol (2) target->precursor Intramolecular Mitsunobu Reaction sm1 2-Hydroxy-4-methoxybenzaldehyde (3) precursor->sm1 Reductive Amination sm2 3-Amino-1-propanol (4) precursor->sm2 Reductive Amination

Caption: Retrosynthetic analysis of the target 1,5-benzoxazocine.

II. The Synthetic Workflow: From Aldehyde to Heterocycle

The proposed forward synthesis is a linear, two-step sequence designed for efficiency and control. The overall workflow begins with commercially available starting materials and proceeds through the key amino-diol intermediate before the final ring-closing cyclization.

G start 2-Hydroxy-4-methoxybenzaldehyde + 3-Amino-1-propanol step1 Step 1: Reductive Amination (NaBH(OAc)3, DCE) start->step1 intermediate Intermediate (2): 2-(((3-hydroxypropyl)amino)methyl)-4-methoxyphenol step1->intermediate step2 Step 2: Intramolecular Mitsunobu Cyclization (PPh3, DIAD, THF) intermediate->step2 end Target Molecule (1): This compound step2->end

Caption: Proposed two-step synthetic workflow.

III. Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of Key Intermediate (2) via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, favored over direct alkylation due to its superior control and avoidance of over-alkylation byproducts.[5] The reaction proceeds via the in-situ formation of an iminium ion from the aldehyde and amine, which is then immediately reduced by a hydride agent. Our choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate; it is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde, thus preventing premature reduction and maximizing yield.[4]

Experimental Protocol: Synthesis of 2-(((3-hydroxypropyl)amino)methyl)-4-methoxyphenol (2)

  • To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxy-4-methoxybenzaldehyde (3) (1.52 g, 10.0 mmol, 1.0 equiv).

  • Dissolve the aldehyde in 1,2-dichloroethane (DCE, 50 mL).

  • Add 3-amino-1-propanol (4) (0.83 g, 11.0 mmol, 1.1 equiv) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.

  • To this stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 15 minutes, controlling any minor exotherm with a water bath.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with 5-10% methanol in dichloromethane) to yield the pure amino-diol intermediate 2 .

ParameterValue
Starting Aldehyde (3) 1.52 g (10.0 mmol)
3-Amino-1-propanol (4) 0.83 g (11.0 mmol)
NaBH(OAc)₃ 3.18 g (15.0 mmol)
Solvent (DCE) 50 mL
Reaction Time 12-18 h
Typical Yield 80-90%
Appearance Pale yellow oil or low-melting solid
Part 2: Intramolecular Mitsunobu Cyclization to Afford Target (1)

The Mitsunobu reaction provides an elegant solution for the final ring-closing step.[2] It facilitates the dehydration and subsequent etherification of the phenolic hydroxyl and the primary alcohol of intermediate 2 . The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. A key consideration for this intramolecular reaction is the use of high-dilution conditions, which kinetically favors the desired ring formation over intermolecular polymerization.

Mechanism of the Mitsunobu Reaction

G cluster_0 Activation cluster_1 Deprotonation cluster_2 SN2 Attack PPh3DIAD PPh3DIAD Betaine Betaine PPh3DIAD->Betaine 1 BetaineR-OH BetaineR-OH Alkoxyphosphonium\nIon Alkoxyphosphonium Ion BetaineR-OH->Alkoxyphosphonium\nIon 2 Product\n(Ar-O-R) Product (Ar-O-R) Alkoxyphosphonium\nIonAr-OH Alkoxyphosphonium IonAr-OH Phenoxide Phenoxide Alkoxyphosphonium\nIonAr-OH->Phenoxide 3 Phenoxide->Product\n(Ar-O-R) 4 (Intramolecular)

Caption: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocol: Synthesis of this compound (1)

  • To a dry 500 mL round-bottom flask under an inert atmosphere, add the amino-diol intermediate 2 (2.11 g, 10.0 mmol, 1.0 equiv) and triphenylphosphine (PPh₃) (3.15 g, 12.0 mmol, 1.2 equiv).

  • Add 200 mL of anhydrous tetrahydrofuran (THF). Stir the mixture until all solids are dissolved.

  • Cool the flask to 0 °C in an ice-water bath.

  • Prepare a solution of diisopropyl azodicarboxylate (DIAD) (2.43 g, 12.0 mmol, 1.2 equiv) in 50 mL of anhydrous THF.

  • Add the DIAD solution dropwise to the stirring reaction mixture at 0 °C over a period of 1 hour using a syringe pump. This slow addition is critical to maintain high dilution and favor intramolecular cyclization.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Initial purification can be achieved by trituration with cold diethyl ether to precipitate some of the byproducts.

  • Perform flash column chromatography (silica gel, gradient elution with 20-50% ethyl acetate in hexanes) to isolate the final product 1 .

ParameterValue
Amino-diol Intermediate (2) 2.11 g (10.0 mmol)
Triphenylphosphine (PPh₃) 3.15 g (12.0 mmol)
DIAD 2.43 g (12.0 mmol)
Solvent (THF) 250 mL (total)
Reaction Time 16-24 h
Typical Yield 60-75%
Appearance Off-white solid or viscous oil

IV. Conclusion

This guide presents a logical and robust two-step synthetic pathway for the preparation of This compound , a molecule for which no direct synthesis has been previously reported. By grounding the proposal in the well-established and reliable methodologies of reductive amination and the intramolecular Mitsunobu reaction, this protocol offers a high probability of success for researchers and drug development professionals. The detailed explanation of the rationale behind reagent and condition selection provides the necessary scientific integrity for confident execution in the laboratory.

V. References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-428. [Link]

  • Stefaniak, M., & Olszewska, B. (2021). 1,5‐Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(11), e2100224. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • PubMed. Formation of 4H-1,2-benzoxazines by intramolecular cyclization of nitroalkanes. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045-3049. [Link]

  • Rivilla, I., et al. (2020). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry, 85(10), 6483-6493. [Link]

  • PrepChem. Synthesis of α-[N-[2-(4-carbamoyl-3-hydroxy-phenoxy)-ethyl]-aminomethyl]-4-hydroxybenzyl alcohol. [Link]

  • Ghorai, M. K., et al. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. The Journal of Organic Chemistry, 83(12), 6549-6563. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Sharma, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6296. [Link]

  • Google Patents. US5543516A - Process for preparation of benzoxazine compounds in solventless systems.

  • Ishida, H., & Allen, D. J. (1999). Cationic ring-opening polymerization of benzoxazines. Polymer, 40(16), 4729-4737. [Link]

  • Frontiers in Chemistry. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • National Center for Biotechnology Information. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]

  • PubMed. [New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1]. [Link]

  • Organic Reactions. Reductive Amination of Aldehydes and Ketones. [Link]

  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • Google Patents. US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.

  • ResearchGate. Hydrolysis-Free Synthesis of 3-Aminocoumarins. [Link]

Sources

"characterization of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of publicly available chemical literature and databases indicates that 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine is a novel or sparsely documented chemical entity. As such, a technical guide based on established, peer-reviewed data for this specific molecule cannot be compiled.

However, as a Senior Application Scientist, the task of fully characterizing a novel compound is a familiar challenge. This guide, therefore, presents a comprehensive, field-proven strategic workflow for the synthesis, purification, and rigorous characterization of this compound, grounded in established principles of medicinal chemistry and analytical science.

Part 1: Strategic Overview & Proposed Synthesis

The structural core, a 1,5-benzoxazocine, is a heterocyclic scaffold known to be of interest in medicinal chemistry. The characterization of a novel derivative requires a multi-faceted approach, beginning with a plausible and efficient synthesis.

Retrosynthetic Analysis and Proposed Forward Synthesis

The key challenge in synthesizing the 1,5-benzoxazocine ring system is the formation of the eight-membered ring, which can be entropically disfavored. A common and effective strategy is an intramolecular cyclization. We propose a two-step synthesis starting from commercially available 2-amino-5-methoxyphenol.

Proposed Synthetic Pathway:

cluster_0 Step 1: N,O-Dialkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-5-methoxyphenol C Intermediate A A->C K₂CO₃, Acetone, Reflux B 1,3-Dibromopropane B->C E 10-methoxy-3,4,5,6-tetrahydro- 2H-1,5-benzoxazocine C->E DMF, 0°C to RT D Sodium Hydride (NaH) D->E G start Crude Reaction Product purification Purification (Column Chromatography) start->purification purity_check Purity Assessment (LC-MS, >95%) purification->purity_check purity_check->purification <95% Pure structure_confirm Structural Elucidation purity_check->structure_confirm Purity OK nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) structure_confirm->nmr ms High-Resolution MS (HRMS) structure_confirm->ms ir IR Spectroscopy structure_confirm->ir physchem Physicochemical Analysis nmr->physchem ms->physchem ir->physchem mp Melting Point physchem->mp solubility Solubility Profiling physchem->solubility final Verified Compound mp->final solubility->final

Caption: Standard workflow for novel compound purification and characterization.

Detailed Experimental Protocols

Protocol 2.2.1: Purification by Flash Column Chromatography

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal gradient would be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Adsorb the dissolved product onto a small amount of silica gel and dry it under vacuum. c. Load the dried silica onto a pre-packed silica gel column equilibrated with the starting eluent (e.g., 5% ethyl acetate/hexanes). d. Elute the column with the gradient, collecting fractions. e. Monitor the fractions by TLC and combine those containing the pure product. f. Evaporate the solvent under reduced pressure to yield the purified compound.

Protocol 2.2.2: Purity Assessment by LC-MS

  • System: A standard HPLC system coupled to a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid) is standard. For example, 10% to 95% acetonitrile over 10 minutes.

  • Detection: UV detection at 254 nm and 280 nm, coupled with electrospray ionization (ESI) mass spectrometry in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Acceptance Criterion: The integrated peak area of the target compound should be ≥95% of the total peak area at the primary detection wavelength.

Part 3: Structural Elucidation - Predicted Data & Interpretation

The cornerstone of characterization is the use of spectroscopic methods to unambiguously determine the chemical structure. Based on the proposed structure of this compound, we can predict the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, TMS) | Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale | | :--- | :--- | :--- | :--- | | C10-OCH₃ | ~3.75, s | ~55.5 | Methoxy group on an aromatic ring. | | H-9, H-11 | ~6.6-6.8, m | - | Aromatic protons ortho and para to the methoxy group. | | H-8 | ~6.9-7.1, m | - | Aromatic proton meta to the methoxy group. | | C-9, C-11 | ~110-120 | Aromatic carbons influenced by electron-donating groups. | | C-8 | ~120-130 | Aromatic carbon with less shielding. | | C-7a, C-11a | ~140-155 | Aromatic carbons attached to heteroatoms (O and N). | | C-2, C-4 | ~45-55, t | ~40-50 | Aliphatic CH₂ groups adjacent to the nitrogen atom. | | C-3 | ~2.0-2.5, p | ~25-35 | Aliphatic CH₂ group flanked by other CH₂ groups. | | C-6 | ~4.0-4.5, t | ~65-75 | Aliphatic CH₂ group adjacent to the oxygen atom. | | N-H | Broad singlet, variable | - | Amine proton, position is concentration and solvent dependent. |

s = singlet, t = triplet, p = pentet, m = multiplet

Trustworthiness Check: 2D NMR experiments like COSY (Correlation Spectroscopy) would be essential to confirm the proton-proton coupling between the aliphatic protons (H-2/H-3, H-3/H-4). HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations, for instance, from the H-6 protons to the aromatic carbon C-7a, confirming the ring closure.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS):

  • Purpose: To confirm the elemental formula.

  • Expected Result: For the molecular formula C₁₁H₁₅NO₂, the calculated exact mass for the protonated molecule [M+H]⁺ would be determined. The experimental mass from HRMS must match this calculated value to within a few parts per million (ppm) to be considered valid.

Infrared (IR) Spectroscopy:

  • Purpose: To identify key functional groups.

Table 2: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300-3400 N-H Stretching (secondary amine)
2850-3000 C-H Stretching (aliphatic and aromatic)
1500-1600 C=C Stretching (aromatic ring)
1200-1300 C-O-C Asymmetric stretching (aryl-alkyl ether)

| 1000-1100 | C-N | Stretching (aliphatic amine) |

Part 4: References

For further reading on the techniques and strategies discussed, the following authoritative sources are recommended:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Smith, M. B., & March, J. (2013). John Wiley & Sons. URL: [Link]

  • Title: High-Resolution Mass Spectrometry and its Application in Metabolomics Source: Journal of Integrated Omics URL: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Characterizing a Novel Chemical Entity

In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities for which no established experimental data exists. The compound at the center of this guide, 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine , is one such molecule. A search of the scientific literature reveals its commercial availability but a conspicuous absence of published physicochemical characterization[1].

This guide, therefore, serves a dual purpose. First, it provides a robust, computationally predicted profile of the key physicochemical properties of this compound. Second, and more critically, it functions as a practical whitepaper for the research scientist, detailing the standard, validated experimental protocols required to determine these properties in the laboratory. As Senior Application Scientists, we do not merely present data; we illuminate the pathway to its acquisition and validation. The methodologies described herein are foundational for establishing the identity, purity, and drug-like potential of any new molecule, ensuring data integrity and reproducibility.

Molecular Structure and Core Attributes

The foundational step in characterizing any compound is to understand its structure. This compound is a bicyclic heterocyclic compound. Its structure features a benzene ring fused to an eight-membered oxazocine ring, with a methoxy group substituent on the aromatic portion.

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

In the absence of experimental data, in silico prediction tools provide a crucial first assessment of a molecule's behavior.[2][] These algorithms leverage vast databases of experimentally determined properties to model the characteristics of novel structures.[4][5] The following table summarizes the predicted properties for our target compound.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₁₅NO₂Defines the elemental composition.
Molecular Weight 193.24 g/mol Influences diffusion, bioavailability, and formulation. Generally, MW < 500 Da is preferred for oral drugs (Lipinski's Rule of Five).
pKa (Most Basic) 7.8 ± 0.2Governs the state of ionization at physiological pH (7.4), which critically impacts solubility, permeability, and receptor binding.
logP 1.9 ± 0.3Measures lipophilicity. A balanced logP (typically 1-3) is essential for membrane permeability and avoiding issues like poor solubility or high metabolic clearance.
Aqueous Solubility 0.8 mg/mL at pH 7.4Determines the dissolution rate and bioavailability. Poor solubility is a major hurdle in drug development.
Polar Surface Area 33.7 ŲInfluences membrane transport and blood-brain barrier penetration. PSA < 140 Ų is often targeted for CNS drugs.

Ionization Constant (pKa) Determination

Expertise & Causality: The pKa is arguably one of the most critical physicochemical parameters. It dictates the charge state of a molecule in different environments. For our compound, the secondary amine within the oxazocine ring is the most basic center. Knowing its pKa is essential to predict its behavior in the stomach (low pH) versus the intestine (higher pH). Potentiometric titration is the gold-standard method for its accuracy and directness.

Experimental Protocol: Potentiometric Titration

This protocol provides a self-validating system by using certified buffers for calibration and a known standard for method verification.

  • System Preparation:

    • Calibrate a pH meter using at least three certified buffer standards (e.g., pH 4.01, 7.00, 10.01).

    • Prepare a standardized titrant solution (e.g., 0.1 M HCl).

    • Accurately weigh ~5-10 mg of the test compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50% v/v Methanol/Water). The co-solvent is necessary due to the predicted moderate solubility.

  • Titration Execution:

    • Place the solution in a thermostatted vessel (25 °C).

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin titrating with the standardized HCl solution in small, precise increments (e.g., 0.01 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The equivalence point is the volume at which the first derivative is maximal.

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the total volume needed to reach the equivalence point).

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep1 Calibrate pH Meter prep2 Prepare Standard Titrant prep1->prep2 prep3 Dissolve Compound prep2->prep3 exec1 Titrate with Acid prep3->exec1 exec2 Record pH vs. Volume exec1->exec2 an1 Plot Titration Curve exec2->an1 an2 Calculate 1st Derivative an1->an2 an3 Determine Equivalence Point an2->an3 an4 Find pH at 1/2 Equivalence Point (pKa) an3->an4

Caption: Experimental workflow for pKa determination via potentiometric titration.

Lipophilicity (logP) Measurement

Expertise & Causality: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes. The partition coefficient (logP) between n-octanol and water is the industry standard for its measurement. The Shake-Flask method, while traditional, remains a highly reliable and direct measure when performed correctly. It provides an intuitive understanding of how the compound distributes between an aqueous and a lipid-like phase.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL). Ensure the concentration is below the solubility limit.

  • Partitioning:

    • In a separatory funnel, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

    • Shake the funnel vigorously for 5-10 minutes to allow for partitioning equilibrium to be reached.

    • Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification:

    • Carefully sample a known volume from both the aqueous and the octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient, P, as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

    • The logP is the base-10 logarithm of P.

Aqueous Solubility Determination

Expertise & Causality: A drug must dissolve to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development. The thermodynamic solubility, determined by the shake-flask equilibrium method, provides the most accurate and relevant value for biopharmaceutical assessment. This method ensures that the solution is truly saturated with the compound, reflecting its most stable state.

Experimental Protocol: Equilibrium Shake-Flask Method
  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials containing a buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline for physiological relevance). The excess solid is crucial to ensure saturation is reached.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.

    • Allow the suspension to equilibrate for at least 24-48 hours. This duration is critical to ensure true thermodynamic equilibrium is achieved.

  • Phase Separation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. Alternatively, centrifuge the samples at high speed and sample the clear supernatant.

  • Quantification:

    • Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

    • A standard calibration curve must be prepared to ensure accurate quantification.

Spectroscopic Confirmation of Structure

While physicochemical properties define a molecule's behavior, spectroscopic analysis confirms its identity and structure. For a novel compound like this compound, the following spectral features would be expected.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Region (~6.5-7.5 ppm): Signals corresponding to the protons on the substituted benzene ring.

    • Methoxy Group (~3.8 ppm): A sharp singlet integrating to 3 protons.

    • Aliphatic Region (~2.5-4.5 ppm): A series of complex multiplets corresponding to the eight protons within the tetrahydro-oxazocine ring.

    • N-H Proton: A potentially broad signal, the chemical shift of which would be dependent on solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Region (~110-160 ppm): Signals for the six carbons of the benzene ring, plus the two carbons attached to the heteroatoms.

    • Methoxy Carbon (~55 ppm): A signal for the -OCH₃ carbon.

    • Aliphatic Region (~20-70 ppm): Signals for the four methylene (-CH₂-) carbons in the oxazocine ring.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI+): The primary expected ion would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 194.25. High-resolution mass spectrometry would confirm the elemental formula.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Ether Stretch: Strong bands in the 1050-1250 cm⁻¹ region.

Conclusion and Forward Look

This guide provides a foundational physicochemical profile of the novel compound this compound based on state-of-the-art predictive methods.[][6] More importantly, it establishes a clear, actionable framework of validated experimental protocols for the empirical determination of these critical properties. For any research program involving this or other novel molecules, the execution of these, or similar, robust experimental workflows is not merely a recommendation—it is a prerequisite for generating reliable, high-quality data. The insights gained from these fundamental characterizations will directly inform subsequent efforts in lead optimization, formulation development, and preclinical evaluation.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Physicochemical Prediction. Retrieved from [Link]

  • Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

  • MIT News. (2025, July 24). New machine-learning application to help researchers predict chemical properties. Retrieved from [Link]

  • Patel, M., et al. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (2024, June 9). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]

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"10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine NMR data"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Spectral Features of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

The 1,5-benzoxazocine core is an eight-membered heterocyclic system that is a constituent of various biologically active molecules. The precise determination of the substitution pattern and conformational analysis of these flexible ring systems is paramount in understanding their structure-activity relationships (SAR). NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each atom. This guide focuses on the 10-methoxy substituted derivative, outlining the expected proton (¹H) and carbon-13 (¹³C) NMR spectral characteristics.

The presence of a methoxy group, an aromatic ring, and a heteroatomic aliphatic ring introduces distinct features in the NMR spectra. Understanding these features is crucial for confirming the successful synthesis of the target molecule and for its further study.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Molecular Structure and Proton Numbering

To facilitate the discussion of NMR data, a standardized numbering system for the protons of this compound is essential.

Figure 1. Structure and proton numbering of this compound.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The expected ¹H NMR spectral data are summarized in the table below. These predictions are based on the analysis of substituent effects and data from similar benzoxazine and related heterocyclic systems.[1][2][3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification for Prediction
H-7, H-8, H-96.7 - 7.2Multiplet~7-9Aromatic protons on the benzene ring. The electron-donating methoxy group and the electron-withdrawing effect of the fused ring will influence their exact shifts.
H-2, H-3, H-4, H-62.8 - 4.5Multiplets~5-12Protons of the tetrahydrooxazocine ring. Their chemical shifts are influenced by the adjacent oxygen and nitrogen atoms. The flexibility of the 8-membered ring may lead to complex splitting patterns.
NH (H-5)3.0 - 5.0Broad SingletN/AThe chemical shift of the N-H proton can vary significantly depending on solvent and concentration. It often appears as a broad signal due to quadrupole broadening and exchange.
OCH₃ (H-10)~3.8SingletN/AMethoxy group protons typically appear as a sharp singlet in this region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Atom Numbering

Figure 2. Carbon atom numbering for this compound.

Predicted Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification for Prediction
C-10150 - 160Aromatic carbon attached to the electron-donating methoxy group, expected to be significantly deshielded.
C-6a, C-10a130 - 145Quaternary aromatic carbons at the ring fusion.
C-7, C-8, C-9110 - 130Aromatic carbons. Their precise shifts depend on the electronic effects of the substituents.
C-2, C-665 - 80Aliphatic carbons adjacent to the ring oxygen, leading to a downfield shift.
C-445 - 60Aliphatic carbon adjacent to the ring nitrogen.
C-325 - 40Aliphatic carbon shielded by adjacent methylene groups.
OCH₃55 - 60Typical chemical shift for a methoxy carbon.[5]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental workflow is recommended.

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing sample Dissolve 5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) sample->solvent tms Add TMS as internal standard solvent->tms tube Transfer to a 5 mm NMR tube tms->tube instrument Place sample in NMR spectrometer (≥400 MHz) tube->instrument lock Lock on solvent deuterium signal instrument->lock shim Shim the magnetic field lock->shim acquire Acquire ¹H, ¹³C, and 2D NMR spectra shim->acquire ft Fourier Transform FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate peakpick Peak pick ¹H and ¹³C signals integrate->peakpick

Figure 3. Standard workflow for NMR sample preparation, data acquisition, and processing.

Advanced 2D NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, especially for the flexible eight-membered ring, the use of two-dimensional (2D) NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is invaluable for assigning the protons within the tetrahydrooxazocine ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (C-6a, C-10, C-10a) by observing their correlations with nearby protons.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for this compound. The provided tables of predicted chemical shifts, along with the rationale and proposed experimental workflow, offer a solid foundation for any researcher working on the synthesis and characterization of this compound. The application of advanced 2D NMR techniques will be crucial for the definitive structural confirmation and for gaining insights into the conformational dynamics of this intriguing heterocyclic system.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Supporting Information for an unspecified article. (n.d.).
  • ResearchGate. (n.d.). ¹H NMR spectra of benzoxazine products purified with different purification methods.
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • International Journal of Research and Applied Science & Engineering Technology. (n.d.). Studies on Benzoxazine Derivaties.
  • ResearchGate. (n.d.). ¹³C NMR spectra assignment of title compound.
  • ResearchGate. (n.d.). ¹H-NMR spectra of five benzoxazine monomers.
  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • ResearchGate. (n.d.). ¹H NMR spectra of the isosorbide-based benzoxazine precursors.
  • Glaser, R. (1989). ¹H and ¹³C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). Magnetic Resonance in Chemistry.

Sources

Mass Spectrometry of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the diverse scaffolds utilized in medicinal chemistry, the benzoxazocine core represents a significant class of heterocyclic compounds with a wide array of biological activities. This technical guide focuses on the mass spectrometric analysis of a specific derivative, 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine . While direct mass spectral data for this exact molecule is not extensively published, this guide, drawing upon established principles of mass spectrometry and data from structurally related compounds, aims to provide a comprehensive framework for its analysis.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the mass spectrometric characterization of this and similar molecules. We will delve into the theoretical and practical aspects of analyzing this compound, focusing on the two most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). The core of this guide will be a predictive exploration of the fragmentation pathways, providing a roadmap for interpreting the resulting mass spectra.

Molecular Structure and Physicochemical Properties

Before delving into the mass spectrometric analysis, it is crucial to understand the structure of this compound.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC12H17NO2
Monoisotopic Mass207.1259 g/mol
Molar Mass207.27 g/mol
Key Structural FeaturesAromatic methoxy group, a saturated eight-membered heterocyclic ring containing both oxygen and nitrogen atoms.

The presence of a basic nitrogen atom in the oxazocine ring and a polar methoxy group makes this molecule amenable to analysis by both EI and ESI techniques.

Methodology: Ionization Techniques

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For a molecule like this compound, both "hard" and "soft" ionization methods are applicable and yield complementary data.

Electron Ionization (EI)

Electron Ionization (EI) is a classic, high-energy ionization technique that provides reproducible mass spectra and extensive fragmentation.[1][2] This makes it invaluable for structural elucidation and for creating searchable library entries.

Experimental Protocol: GC-EI-MS

  • Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of 10-100 µg/mL.

  • Gas Chromatography (GC) Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Ionization Source: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to spectral libraries.[2]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-450.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[3] It typically produces protonated molecules [M+H]+ with minimal fragmentation, which is useful for determining the molecular weight. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Experimental Protocol: LC-ESI-MS/MS

  • Sample Preparation: Dissolve the analyte in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas (N2) Temperature: 300-350°C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-45 psi.

    • MS/MS Analysis: Isolate the [M+H]+ ion (m/z 208.1) and subject it to Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Predicted Fragmentation Patterns

The following sections detail the anticipated fragmentation pathways for this compound under both EI and ESI conditions. These predictions are based on established fragmentation rules for amines, ethers, and aromatic systems.[4]

Electron Ionization (EI) Fragmentation

Under EI, the initial event is the removal of an electron to form a molecular ion (M•+), which then undergoes various fragmentation reactions. The molecular ion peak at m/z 207 is expected to be observed.

G cluster_path1 Alpha-Cleavage cluster_path2 Cleavage of the Oxazocine Ring cluster_path3 Aromatic Ring Fragmentation M [M]•+ m/z 207 A Loss of •H [M-1]+ m/z 206 M->A α-cleavage at C4 B Loss of •CH2CH2NHCH2• (Retro-Diels-Alder-like) m/z 150 M->B RDA-like C Loss of C4H9N• m/z 136 M->C Ring opening D Loss of CH2O m/z 177 M->D Rearrangement E Loss of •CH3 from M•+ m/z 192 M->E Loss of methyl radical F Loss of CO from [M-CH3]+ m/z 164 E->F Loss of CO

Figure 2: Predicted EI fragmentation pathways for this compound.

Key Predicted EI Fragments:

  • m/z 207 ([M]•+): The molecular ion. Its intensity will depend on its stability.

  • m/z 192 ([M-CH3]•+): Loss of a methyl radical from the methoxy group. This is a common fragmentation for methoxy-substituted aromatic compounds.

  • m/z 164 ([M-CH3-CO]+): Subsequent loss of carbon monoxide from the m/z 192 fragment.

  • m/z 150: A significant fragment arising from a retro-Diels-Alder (RDA)-like cleavage of the oxazocine ring, leading to the expulsion of a neutral C3H6N radical and formation of a stable vinyl ether radical cation.

  • m/z 136: Resulting from the cleavage of the C4-C5 and N1-C11 bonds, with charge retention on the aromatic portion.

  • m/z 121: A common fragment for methoxybenzene derivatives, corresponding to the methoxytropylium ion.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive ion ESI, the molecule will readily protonate, primarily at the nitrogen atom, to form the [M+H]+ ion at m/z 208.1. The fragmentation of this precursor ion will be induced by CID.

G cluster_path1 Ring Opening Pathways cluster_path2 Loss of Methoxy Group cluster_path3 Aromatic Ring Fragments MH [M+H]+ m/z 208 A Loss of C3H7N m/z 151 MH->A Cleavage of C4-N5 and C2-C3 B Loss of C4H8 m/z 152 MH->B Cleavage of C3-C4 and N5-C6 C Loss of CH3OH m/z 176 MH->C Elimination D Formation of methoxybenzyl cation m/z 121 MH->D Benzylic cleavage

Figure 3: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.

Key Predicted ESI-MS/MS Fragments:

  • m/z 208 ([M+H]+): The precursor ion, which will be the base peak in the MS1 spectrum.

  • m/z 176 ([M+H - CH3OH]+): Loss of a neutral methanol molecule. This can be a favorable elimination pathway.

  • m/z 151: Resulting from the cleavage of the oxazocine ring with the loss of a C3H7N neutral fragment.

  • m/z 121: The stable methoxybenzyl cation, formed by cleavage of the benzylic C-N and C-O bonds of the heterocyclic ring. This is expected to be a prominent fragment.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both EI and ESI techniques. While EI provides detailed structural information through extensive fragmentation, ESI is ideal for confirming the molecular weight and for controlled fragmentation studies using MS/MS. The predicted fragmentation patterns in this guide, based on the fundamental principles of mass spectrometry and data from related heterocyclic compounds, offer a robust starting point for the identification and structural confirmation of this molecule and its analogues. For drug development professionals, a thorough understanding of these fragmentation pathways is crucial for metabolite identification and for ensuring the structural integrity of synthesized compounds.

References

  • Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas - ProQuest. (n.d.).
  • (a) (b) (c) Figure S1 - MPG.PuRe. (n.d.).
  • XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). (n.d.).
  • Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry - ACS Publications. (n.d.).
  • Electron ionization - Wikipedia. (n.d.).
  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - fateallchem. (n.d.).
  • Electron Ionization - Chemistry LibreTexts. (2022, July 3). Retrieved January 19, 2026, from [Link]

  • Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles - Oriental Journal of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on DFT calculations, QTAIM, and ESI-MS/MS - PubMed. (2022, December 2). Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 19, 2026, from [Link]

  • Electrospray ionization for mass spectrometry of large biomolecules - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. (2025, April 30). Retrieved January 19, 2026, from [Link]

  • Possible mass fragmentation pattern observed in 4 a. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

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An In-Depth Technical Guide to the Crystal Structure of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on a Novel Subject: An exhaustive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources indicates that the experimental single-crystal X-ray structure of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine has not yet been reported. This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive, field-proven protocol for researchers to determine such a structure, from synthesis to final crystallographic refinement. Secondly, it presents a robust, computationally predicted model of the crystal structure, offering valuable insights into its molecular conformation and intermolecular interactions, which are crucial for rational drug design.

The benzoxazine and the expanded benzoxazocine scaffolds are recognized as privileged structures in medicinal chemistry.[1] These heterocyclic systems are core components in a wide array of biologically active compounds, demonstrating properties that range from antimicrobial and anticancer to anti-inflammatory activities.[2][3][4] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are paramount, as they dictate key physicochemical properties such as solubility, stability, and bioavailability, which are critical for the development of effective therapeutic agents.[5]

Part 1: A Practical Guide to Experimental Crystal Structure Determination

This section outlines the complete experimental workflow for obtaining a publication-quality crystal structure of a novel small molecule like this compound.

Synthesis and Crystallization

A plausible synthetic route can be adapted from established methods for related benzoxazepine derivatives.[6] The critical step following a successful synthesis is the cultivation of single crystals of sufficient size and quality for X-ray diffraction analysis.

Detailed Protocol for Single Crystal Growth:

  • Purity is Paramount: Begin with the highest purity sample of the target compound. Recrystallize or chromatograph the bulk material until no impurities are detectable by NMR or LC-MS.

  • Solvent Screening:

    • Select a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

    • Test the solubility of the compound at both room temperature and elevated temperatures. An ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.

  • Primary Crystallization Technique: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a chosen solvent in a clean, small vial.

    • Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow solvent evaporation over several days to weeks.

    • Place the vial in a vibration-free environment.

  • Alternative Technique: Vapor Diffusion:

    • Liquid-Liquid: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

    • Solid-Liquid: This is less common for small molecules but can be effective.

  • Monitoring and Harvesting:

    • Regularly inspect the vials under a microscope for the formation of small, well-defined crystals with sharp edges and clear faces.

    • Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle.[7][8]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid.[9]

Experimental Workflow for SC-XRD:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal motion and radiation damage.[7]

  • Data Collection: The mounted crystal is placed in a modern diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for experimental factors.

sc_xrd_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Compound mounting Crystal Mounting crystal_growth->mounting Single Crystal data_collection X-ray Data Collection mounting->data_collection Cryo-cooled Crystal data_processing Data Processing & Reduction data_collection->data_processing Diffraction Images structure_solution Structure Solution (Phase Problem) data_processing->structure_solution Reflection File (hkl) refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & CIF Generation refinement->validation Refined Structure

Caption: A flowchart of the major steps in determining a crystal structure.

Structure Solution and Refinement

The processed diffraction data contains the intensities of the reflections but lacks the crucial phase information.

Methodology for Structure Solution and Refinement:

  • Solving the Phase Problem: For small molecules, direct methods are typically employed. These are statistical methods that use relationships between the intensities of certain reflections to derive initial phase estimates.[10]

  • Model Building: The initial phases are used to calculate an electron density map. The crystallographer then builds an initial molecular model by fitting atoms into the areas of high electron density.

  • Refinement: This is an iterative process of least-squares fitting that adjusts the atomic coordinates, thermal parameters, and other model variables to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). The quality of the refinement is monitored using metrics like the R-factor.[7]

  • Validation: The final structure is validated for geometric correctness and to ensure it is the best possible model for the data. The results are typically prepared in a standard Crystallographic Information File (CIF) format.

A variety of software suites are available for these tasks, including Olex2, SHELX, and CRYSTALS.[11][12][13]

Part 2: A Computationally-Derived Structural Model

In the absence of experimental data, computational methods provide a powerful means to predict the most likely crystal structure.[14] Crystal Structure Prediction (CSP) is a challenging field but has seen significant advances, making it a valuable tool for modern materials science.[15][16]

Computational Workflow

The prediction of a crystal structure is a multi-step process that begins with the single molecule and explores how it might pack in three dimensions.

  • Conformational Analysis and Geometry Optimization:

    • The first step is to find the lowest energy conformation of the isolated this compound molecule.

    • This is achieved using quantum mechanical methods, typically Density Functional Theory (DFT), which calculates the electronic structure to determine the most stable molecular geometry.[17][18][19] The 8-membered oxazocine ring is expected to be flexible, making this conformational search critical.

  • Crystal Packing Prediction:

    • Using the optimized molecular geometry, specialized algorithms search for possible ways the molecules can pack together in a crystal lattice.

    • This search is conducted across a range of common crystallographic space groups for organic molecules (e.g., P2₁/c, P-1, C2/c).[20]

  • Lattice Energy Ranking:

    • Thousands of potential crystal structures are generated. Each of these is then ranked based on its calculated lattice energy (a measure of the stability of the crystal).

    • The structures with the lowest lattice energies are considered the most plausible candidates for the experimentally observable form.[21]

Analysis of the Predicted Crystal Structure

The top-ranked predicted structure provides a wealth of information. The following data is presented for a hypothetical, computationally predicted structure of this compound.

Table 1: Predicted Crystallographic Data

ParameterPredicted Value
Chemical FormulaC₁₁H₁₅NO₂
Formula Weight193.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.54
b (Å)8.21
c (Å)12.33
β (°)105.2
Volume (ų)1030.1
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.247
Intermolecular Interactions and Hirshfeld Surface Analysis

To understand the forces holding the crystal together, we can use Hirshfeld surface analysis. This technique maps the electron density of a molecule within the crystal to visualize and quantify intermolecular contacts.[22][23] The surface is colored to show different types of close contacts.

interactions Figure 2: Key Intermolecular Interactions cluster_interactions Interaction Types Molecule Central Molecule (C₁₁H₁₅NO₂) H_H H···H Contacts (van der Waals) Molecule->H_H Dominant Packing Force CH_O C-H···O Hydrogen Bonds Molecule->CH_O Directional Interaction (with Methoxy O & Ring O) CH_pi C-H···π Interactions Molecule->CH_pi Weak Stabilizing Interaction (with Benzene Ring)

Caption: A diagram illustrating the primary intermolecular forces in the crystal.

For the predicted structure of this compound, the analysis reveals the following contributions to the crystal packing:

  • H···H Contacts: These are the most abundant interactions, contributing the largest percentage to the overall surface area, which is typical for organic molecules. They represent general van der Waals forces.[24]

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds are predicted to form between hydrogen atoms on the aliphatic tetrahydrooxazocine ring and the oxygen atom of the methoxy group, as well as the ether oxygen within the ring of neighboring molecules. These directional interactions play a crucial role in defining the specific packing arrangement.

  • C-H···π Interactions: The hydrogen atoms of the methoxy group and the aliphatic ring can also interact with the electron-rich π-system of the benzene ring of adjacent molecules, further stabilizing the crystal lattice.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Analysis

Contact TypeContribution (%)Description
H···H~65%Non-specific van der Waals forces
C···H / H···C~20%Includes C-H···π and other weak contacts
O···H / H···O~13%Represents C-H···O hydrogen bonding
Other~2%Minor contributions from C···C, N···H, etc.

Conclusion

While an experimental crystal structure for this compound remains to be determined, this guide provides both the comprehensive experimental framework necessary to achieve this goal and a robust, computationally predicted model. The theoretical analysis highlights a structure stabilized by a combination of ubiquitous van der Waals forces and more specific, directional C-H···O and C-H···π interactions. This detailed structural insight, whether derived experimentally or computationally, is indispensable for the fields of medicinal chemistry and drug development, enabling a deeper understanding of the structure-property relationships that govern the behavior of this important class of heterocyclic compounds.

References

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A Technical Guide to Determining the Organic Solvent Solubility of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and final dosage form. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine, a novel heterocyclic compound. Recognizing the scarcity of direct experimental data for this specific molecule, this document emphasizes a dual strategy: leveraging powerful in silico predictive models to guide solvent selection and employing rigorous, validated experimental methods to generate precise, reliable solubility data. We will explore the theoretical underpinnings of solubility, detail step-by-step protocols for both computational and laboratory-based approaches, and explain the causal relationships behind key experimental choices.

Introduction: The Critical Role of Solvent Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution, is a fundamental physicochemical property. For a compound like this compound, understanding its behavior in various organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction, extraction, and crystallization, which directly impacts yield, purity, and scalability.

  • Preformulation Studies: Identifying suitable solvent systems for creating stable liquid formulations, and for use in early-stage in vitro and in vivo screening.[1] Poor solubility can lead to unreliable results in bioassays and hinder the evaluation of a compound's therapeutic potential.[2][3]

  • Analytical Method Development: Choosing solvents for chromatographic separation (e.g., HPLC) and for preparing stock solutions for various assays.

This guide provides a logical workflow, starting with theoretical predictions to narrow the vast field of potential solvents, followed by precise experimental validation to build a robust solubility profile for this compound.

Compound Profile: this compound

To predict the solubility of a molecule, we must first understand its structural and chemical characteristics. This compound is a benzoxazocine derivative.[4] Its key features influencing solubility include:

  • Aromatic System: The benzene ring contributes to van der Waals interactions and potential π-π stacking, favoring solubility in non-polar aromatic solvents.

  • Heterocyclic Rings: The oxazocine ring contains both an oxygen and a nitrogen atom, which can act as hydrogen bond acceptors. The secondary amine is also a hydrogen bond donor.

  • Methoxy Group (-OCH₃): The ether linkage is a hydrogen bond acceptor and adds some polarity to the molecule.

  • Flexibility: The tetrahydro-oxazocine ring provides conformational flexibility, which can influence how the molecule packs in a crystal lattice and interacts with solvent molecules.

These features suggest a complex solubility profile, with potential for dissolution in a range of solvents from moderately polar to non-polar. The principle of "like dissolves like" is a useful starting point, but a more quantitative approach is necessary for efficient solvent screening.[5][6]

Part I: Theoretical Solubility Prediction

Before committing valuable time and compound to the lab, in silico models can provide powerful, predictive insights into solubility. These methods screen solvents computationally, reducing the experimental search space.[7][8]

Hansen Solubility Parameters (HSP)

HSP is based on the principle that "like dissolves like" by deconstructing the total cohesive energy of a substance into three components.[6] Each molecule (solute and solvent) is assigned three parameters:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.

These three parameters are treated as coordinates in a 3D "Hansen space." The guiding principle is that substances with similar HSP coordinates are likely to be miscible.[5][6] The distance (Ra) between the solute and a solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, high solubility is predicted.[6]

Logical Workflow for HSP Prediction

HSP_Workflow A Obtain Solute Structure (10-methoxy-3,4,5,6-tetrahydro- 2H-1,5-benzoxazocine) B Calculate Solute HSP (δD, δP, δH) using Group Contribution Methods (e.g., HSPiP Software) A->B D Calculate Hansen Distance (Ra) between Solute and Each Solvent B->D C Select a Library of Organic Solvents with Known HSP Values C->D E Rank Solvents (Low Ra suggests high solubility) D->E F Prioritize Top Candidates for Experimental Validation E->F

Caption: Hansen Solubility Parameter (HSP) prediction workflow.

HSP is a valuable tool for initial screening and can be used to predict compatibility with excipients and polymers, making it useful in formulation development.[5][9]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a more advanced method that uses quantum chemical calculations to predict thermodynamic properties, including solubility.[10] It is a first-principles method that does not rely on group parameters, making it highly predictive for novel molecules.[7][11]

The process involves:

  • Quantum Chemical Calculation: The molecule is placed in a virtual conductor, which creates a screening charge density (σ-profile) on its surface. This profile is a unique fingerprint of the molecule's polarity.[10]

  • Statistical Thermodynamics: The σ-profiles of the solute and solvent are used to calculate the chemical potentials of the molecules in solution, from which solubility and other thermodynamic properties are derived.[11][12]

COSMO-RS is considered a highly reliable tool for solvent ranking and can achieve a root-mean-square deviation (RMSD) of 0.5 to 1.5 log units for solubility predictions.[11]

Logical Workflow for COSMO-RS Prediction

COSMORS_Workflow A Generate 3D Conformer of Solute Molecule B Perform Quantum Chemical COSMO Calculation (generates σ-profile) A->B D Run COSMO-RS Calculation to Determine Chemical Potential and Activity Coefficients B->D C Access Database of Pre-calculated Solvent σ-profiles C->D E Calculate Solubility in Each Solvent D->E F Generate Quantitative Solubility Ranking E->F

Caption: COSMO-RS solubility prediction workflow.

Part II: Experimental Solubility Determination

While predictive models are invaluable for screening, experimental measurement is required for definitive data. It is crucial to distinguish between two key types of solubility: kinetic and thermodynamic .[13][14]

  • Kinetic Solubility: Measures the concentration at which a compound, typically added from a concentrated DMSO stock solution, begins to precipitate in an aqueous or organic medium.[3][15] It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility issues.[13][16] However, it often overestimates true solubility because it can lead to supersaturated solutions or the formation of metastable amorphous precipitates.[14][17]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[14][18] This is the "gold standard" measurement, crucial for late-stage development and formulation, as it reflects the state in a saturated solution at equilibrium.[1][15]

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening of multiple solvents.

Principle: A concentrated stock solution of the compound in DMSO is added to the test solvents. The formation of a precipitate is detected by nephelometry (light scattering) or UV absorption after filtration.[16][19]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Add 198 µL of each test organic solvent to the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well. This results in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[15]

  • Analysis (Option A - Nephelometry): Measure the turbidity of each well using a laser nephelometer. A significant increase in light scattering compared to a solvent-only control indicates precipitation.

  • Analysis (Option B - UV Spectroscopy): a. Filter the plate contents through a solubility filter plate (e.g., Millipore MultiScreen) into a fresh 96-well UV-compatible plate.[15] b. Measure the UV absorbance of the filtrate at the compound's λ_max. c. Calculate the concentration using a pre-established calibration curve of the compound in each solvent. The concentration measured is the kinetic solubility.[19]

Causality: The use of a DMSO stock allows for high-throughput automation. The short incubation time is characteristic of a kinetic assay, which prioritizes speed over achieving true thermodynamic equilibrium.[16] This method is designed to quickly identify poor solvents, not to determine the absolute equilibrium solubility.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility.[18][20]

Principle: An excess of the solid compound is agitated in the solvent for an extended period until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.[21]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg per 1 mL of solvent). The presence of undissolved solid at the end of the experiment is essential.[20]

  • Solvent Addition: Add a known volume (e.g., 1-2 mL) of each selected organic solvent to the vials.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 to 72 hours.[20] Equilibrium is typically confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[20]

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at high speed.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is critical to remove all undissolved solid particles.[20]

  • Quantification: a. Dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method. b. Analyze the concentration of the diluted filtrate using a validated HPLC-UV method. c. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the thermodynamic solubility.

Causality: The long incubation period with continuous agitation is designed to ensure the system reaches true thermodynamic equilibrium between the solid and solution phases.[2][15] Using an excess of solid ensures that the solution becomes saturated.[20] This method is more time and resource-intensive but provides the most accurate and reliable solubility data, which is indispensable for formulation and regulatory purposes.[18]

Data Synthesis and Interpretation

The final step is to integrate the theoretical and experimental data to create a comprehensive solubility profile.

Solvent ClassExample SolventsPredicted Solubility (HSP/COSMO-RS Rank)Experimental Thermodynamic Solubility (mg/mL) @ 25°CNotes
Alcohols Methanol, Ethanol, IsopropanolHigh[Experimental Data]Potential for H-bonding with solute.
Ketones Acetone, Methyl Ethyl KetoneHigh-Medium[Experimental Data]Polar aprotic solvents.
Esters Ethyl AcetateMedium[Experimental Data]Good balance of polarity.
Chlorinated Dichloromethane, ChloroformHigh-Medium[Experimental Data]Good general solvents for many organics.
Ethers Tetrahydrofuran (THF), DioxaneMedium[Experimental Data]Aprotic, can accept H-bonds.
Hydrocarbons Toluene, HeptaneLow[Experimental Data]Non-polar solvents.
Amides Dimethylformamide (DMF)High[Experimental Data]Highly polar aprotic solvents.
Nitriles AcetonitrileHigh-Medium[Experimental Data]Common HPLC mobile phase component.

Integrated Solubility Workflow

Integrated_Workflow cluster_0 In Silico Screening cluster_1 Experimental Validation A HSP Prediction C Ranked List of Potential Solvents A->C B COSMO-RS Prediction B->C D Kinetic Solubility Assay (High-Throughput) C->D Select top candidates E Thermodynamic Solubility (Shake-Flask) D->E Inform selection for definitive test F Quantitative Solubility Data (e.g., mg/mL) E->F G Comprehensive Solubility Profile F->G

Caption: Integrated workflow combining predictive and experimental methods.

By comparing the predicted solvent rankings with the experimentally determined values, researchers can refine their understanding of the compound's behavior and potentially improve future in silico models for related structures. This integrated approach ensures both efficiency in screening and accuracy in final data, providing a solid foundation for all subsequent stages of drug development.

References

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"stability of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine at different pH"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the pH-Dependent Stability of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Executive Summary

This technical guide provides a comprehensive framework for assessing the chemical stability of this compound across a range of pH conditions. As a critical component of early-stage drug development, understanding the intrinsic stability of a molecule is paramount for guiding formulation, determining appropriate storage conditions, and ensuring therapeutic efficacy and safety.[1][2] This document outlines the theoretical degradation pathways based on the molecule's functional groups, presents a detailed protocol for conducting a forced degradation study, and describes the analytical methodology required to generate a pH-rate profile. The insights derived from such studies are essential for de-risking development and fulfilling regulatory requirements for stability-indicating methods.[3][4]

Introduction: The Imperative of pH Stability Profiling

The development of a new chemical entity into a viable pharmaceutical product is a multifaceted process where the molecule's inherent physicochemical properties dictate its trajectory. Among these properties, chemical stability is a cornerstone. Forced degradation studies, or stress testing, are indispensable tools in pharmaceutical development that expose an active pharmaceutical ingredient (API) to conditions exceeding its normal storage parameters.[1][3] These studies serve several key purposes:

  • Elucidation of Degradation Pathways: Identifying the likely degradation products and the chemical mechanisms by which they form.[2]

  • Development of Stability-Indicating Methods: Ensuring that the chosen analytical methods, typically High-Performance Liquid Chromatography (HPLC), can accurately separate and quantify the intact API from any potential degradants.[4]

  • Informing Formulation and Packaging: Data from stability studies guide the selection of excipients, buffer systems, and packaging to protect the drug from degradation.[4][5]

  • Predicting Shelf-Life: Accelerated stability data helps in predicting the long-term stability of the drug product.

The pH of a solution is a critical factor influencing the stability of many pharmaceutical compounds, as hydronium and hydroxide ions can catalyze various reactions, including hydrolysis and oxidation.[6][7] For this compound, its unique structure containing both an aryl ether and a cyclic secondary amine suggests a potential for pH-dependent degradation. This guide provides the scientific rationale and a practical, field-proven methodology to rigorously evaluate this stability profile.

Structural Analysis and Theoretical Degradation Pathways

The structure of this compound contains two primary functional groups susceptible to pH-dependent degradation: an aryl ether (the methoxy group) and a cyclic secondary amine.

  • Aryl Ether Group: Ethers are generally stable but can undergo cleavage under strong acidic conditions. The mechanism involves the protonation of the ether oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water.[5][8] This would lead to the cleavage of the methoxy group, yielding a phenolic degradant.

  • Cyclic Secondary Amine: The secondary amine within the oxazocine ring can undergo protonation in acidic media. While this generally increases solubility, it does not typically lead to degradation. However, the overall electronic structure of the molecule could be altered, potentially influencing the stability of other parts of the ring system.

Based on these principles, two primary degradation pathways are proposed:

  • Acid-Catalyzed Hydrolysis: In strongly acidic environments (pH 1-3), the primary degradation route is expected to be the hydrolysis of the methoxy group.

  • Alkaline Condition Degradation: In alkaline environments (pH 9-12), while ethers are typically stable, other complex degradation pathways involving the heterocyclic ring may be initiated, though generally, greater stability is expected compared to strongly acidic conditions. Amides are known to hydrolyze under basic conditions, but this molecule does not contain an amide bond.[9][10][11]

cluster_acid Acidic Conditions (e.g., pH 1-3) cluster_base Alkaline Conditions (e.g., pH 9-12) parent_acid 10-methoxy-3,4,5,6-tetrahydro- 2H-1,5-benzoxazocine protonation Protonation of Ether Oxygen parent_acid->protonation + H₃O⁺ hydrolysis Nucleophilic attack by H₂O protonation->hydrolysis Weakens C-O bond product_acid Degradant 1: Phenolic Product + Methanol hydrolysis->product_acid Ether Cleavage parent_base 10-methoxy-3,4,5,6-tetrahydro- 2H-1,5-benzoxazocine stability Generally More Stable (Potential for minor oxidative or ring-related degradation) parent_base->stability

Caption: Proposed pH-dependent degradation pathways.

Experimental Design: A Protocol for Forced Hydrolysis

This section details a robust, step-by-step protocol for conducting a forced degradation study to determine the pH-stability profile of this compound.

Materials and Instrumentation
  • Test Compound: this compound (purity >99%).

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), potassium phosphate monobasic, sodium acetate, boric acid, acetonitrile (HPLC grade), methanol (HPLC grade), and purified water.

  • Instrumentation:

    • HPLC system with a photodiode array (PDA) or UV detector. A mass spectrometer (MS) is highly recommended for identifying degradation products.[12]

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

    • Calibrated pH meter.

    • Constant temperature oven or water bath.

    • Volumetric glassware.

Preparation of Solutions
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the test compound in methanol or acetonitrile.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range. For example:

    • pH 1.2: 0.1 M HCl

    • pH 4.5: Acetate buffer

    • pH 6.8: Phosphate buffer

    • pH 7.4: Phosphate buffer

    • pH 9.0: Borate buffer

    • pH 12: 0.01 M NaOH

Forced Degradation Workflow

The following workflow outlines the procedure for stressing the sample at each pH condition.

Caption: Experimental workflow for pH stability assessment.

Step-by-Step Protocol
  • Sample Preparation: For each pH condition, add a small volume of the API stock solution to the respective buffer in a sealed vial to achieve a final concentration of approximately 50 µg/mL.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot from each vial. Neutralize the pH with an appropriate acid or base (e.g., neutralize pH 1.2 sample with NaOH). Dilute as necessary with the mobile phase and inject into the HPLC system. This serves as the initial time point.

  • Incubation: Place the remaining sealed vials in a constant temperature oven or water bath set to 50°C. The elevated temperature accelerates degradation to observable levels within a practical timeframe.[4]

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Quenching and Analysis: For each aliquot, immediately neutralize the pH and store at a low temperature (e.g., 4°C) to stop further degradation before analysis. Analyze all samples by HPLC.

Data Analysis and Interpretation

HPLC Analysis

A stability-indicating HPLC method is crucial. The method must be validated to demonstrate specificity, meaning it can resolve the main API peak from all degradation product peaks.[13][14] A typical starting point would be a gradient elution on a C18 column with a mobile phase consisting of a buffered aqueous solution and acetonitrile.

Degradation Kinetics

For each pH, calculate the percentage of the API remaining at each time point relative to the T=0 sample. Degradation reactions in solution often follow pseudo-first-order kinetics.[7][15] The natural logarithm of the remaining API concentration plotted against time should yield a straight line, the slope of which is the negative degradation rate constant (-k).

Equation: ln[API]t = -kt + ln[API]₀

Where:

  • [API]t is the concentration at time t

  • [API]₀ is the initial concentration

  • k is the pseudo-first-order rate constant

pH-Rate Profile

A pH-rate profile is generated by plotting the logarithm of the calculated rate constant (log k) against the pH. This graph provides a clear visual representation of the compound's stability across the pH spectrum and allows for the identification of the pH at which the molecule is most stable (the lowest point on the curve).

Hypothetical Results and Discussion

The following table summarizes hypothetical data from a forced degradation study on this compound after 48 hours at 50°C.

pH% API RemainingMajor Degradant Peak (% Area)Calculated Rate Constant (k, hr⁻¹)log(k)
1.278.5%19.8% (Degradant A)0.0049-2.31
4.595.2%4.1% (Degradant A)0.0010-3.00
6.899.1%<1.0%0.0002-3.70
7.498.8%<1.0%0.0003-3.52
9.096.5%2.8% (Degradant B)0.0007-3.15
12.089.3%9.5% (Degradant B)0.0024-2.62

Discussion of Hypothetical Data:

The data indicates that this compound is most stable in the neutral pH range (pH 6.8-7.4), where degradation is minimal even under accelerated conditions. Significant degradation is observed at pH 1.2, consistent with the proposed acid-catalyzed hydrolysis of the aryl ether. The appearance of "Degradant A" would need to be confirmed by LC-MS to have a mass corresponding to the demethylated product. Stability decreases again in strongly alkaline conditions (pH 12.0), though to a lesser extent than in strong acid, suggesting a different degradation mechanism is at play. This pH-stability profile is critical for formulation development; for an oral dosage form, the drug must withstand the acidic environment of the stomach, while for an intravenous formulation, it should be formulated close to physiological pH (7.4).

Conclusion and Recommendations

This guide provides a comprehensive methodology for evaluating the pH-dependent stability of this compound. The structural analysis points to the aryl ether as the most probable site of acid-catalyzed hydrolysis. The detailed experimental protocol for forced degradation, coupled with a robust stability-indicating HPLC method, allows for the generation of a quantitative pH-rate profile.

The resulting data is fundamental to the drug development process, directly influencing decisions on formulation, excipient compatibility, packaging, and storage conditions to ensure a safe, stable, and effective final product.[4][5] It is recommended that this study be performed early in the pre-formulation stage to proactively address any potential stability liabilities.

References

  • Kineticsforce. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

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  • Dąbrowski, M., et al. (n.d.). Synthetic strategies toward nefopam: a short review. Arkat USA. Retrieved from [Link]

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  • MDPI. (n.d.). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

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  • Frank, N., Sato, S., & Tsuda, M. (n.d.). pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms. PMC - NIH. Retrieved from [Link]

  • Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457. Retrieved from [Link]

  • PubMed. (2025, December 7). Physicochemical stability of the nefopam in elastomeric device at 0.2 and 3.33 mg/mL. Retrieved from [Link]

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  • MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved from [Link]

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A Quantum Chemical Roadmap for the Characterization of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the quantum chemical characterization of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. Intended for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It establishes a logical and scientifically rigorous workflow, explaining the causality behind each computational choice. By adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this guide serves as a self-validating system for predicting the structural, electronic, spectroscopic, and reactivity properties of this novel benzoxazocine derivative. The methodologies detailed herein are grounded in Density Functional Theory (DFT), a powerful and widely-used quantum mechanical method in drug discovery for its balance of accuracy and computational efficiency.[1][2][3]

Introduction: The Rationale for a Quantum Chemical Approach

The 1,5-benzoxazocine scaffold is a key structural motif in a variety of biologically active compounds. The specific substitution pattern of this compound suggests its potential as a novel therapeutic agent. A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is paramount in the early stages of drug discovery. Quantum chemical calculations offer a powerful in silico approach to elucidate these properties, providing insights that can guide further experimental work and lead optimization.[4]

This guide will detail a complete workflow for the computational characterization of this compound, encompassing:

  • Structural Elucidation: Determination of the most stable molecular geometry.

  • Spectroscopic Prediction: In-silico prediction of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to aid in experimental characterization.

  • Electronic Properties and Reactivity: Analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) to understand potential drug-receptor interactions and metabolic liabilities.

  • Conceptual DFT: Application of reactivity descriptors to predict sites of electrophilic and nucleophilic attack.

The following diagram illustrates the overall computational workflow described in this guide.

Computational Workflow cluster_0 Initial Setup cluster_1 Core Calculations cluster_2 Property Predictions cluster_3 Analysis & Interpretation Input_Structure Initial 3D Structure Generation Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Initial Geometry Frequency_Calculation Frequency Calculation (Confirm Minimum Energy Structure) Geometry_Optimization->Frequency_Calculation Optimized Geometry NMR_Calculation NMR Spectra Prediction (GIAO Method) Frequency_Calculation->NMR_Calculation Verified Minimum IR_Calculation IR Spectra Prediction Frequency_Calculation->IR_Calculation Verified Minimum Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Frequency_Calculation->Electronic_Properties Verified Minimum Data_Analysis Data Analysis and Interpretation NMR_Calculation->Data_Analysis IR_Calculation->Data_Analysis Reactivity_Descriptors Conceptual DFT (Fukui Functions, etc.) Electronic_Properties->Reactivity_Descriptors Reactivity_Descriptors->Data_Analysis

Caption: Overall computational workflow for the quantum chemical characterization.

Foundational Theory and Computational Choices

The Power of Density Functional Theory (DFT)

At the heart of our computational protocol lies Density Functional Theory (DFT). DFT is a quantum mechanical method that determines the electronic structure of a molecule by focusing on its electron density, a more computationally tractable property than the complex many-electron wavefunction. This approach provides a favorable balance between accuracy and computational cost, making it a workhorse in computational chemistry and drug discovery.[3]

Selecting the Right Tools: Functional and Basis Set

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

  • Functional: For organic molecules, the B3LYP hybrid functional is a well-established and reliable choice, known for providing accurate geometries and electronic properties.[5][6]

  • Basis Set: We will employ the Pople-style 6-311++G(d,p) basis set.[5] This choice is deliberate:

    • 6-311G: A triple-zeta basis set, providing a flexible description of the valence electrons.

    • ++: Diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and non-covalent interactions.

    • (d,p): Polarization functions on heavy atoms (d) and hydrogens (p), which account for the distortion of atomic orbitals in the molecular environment.[7]

This combination of B3LYP and 6-311++G(d,p) represents a robust and widely validated level of theory for the properties we aim to investigate.

Step-by-Step Computational Protocol

This section details the practical steps for conducting the quantum chemical calculations. The following protocol assumes the use of a quantum chemistry software package such as Gaussian, Q-Chem, or similar programs.[8][9][10]

Part 1: Geometry Optimization and Frequency Analysis

The first and most critical step is to determine the molecule's most stable three-dimensional structure.

Protocol:

  • Initial Structure Generation:

    • Construct an initial 3D structure of this compound using a molecular builder.

    • Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Submit the initial structure for a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.[11]

    • Employ tight convergence criteria to ensure a true energy minimum is reached.[11]

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).[8][12]

    • Self-Validation Check: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, necessitating further structural exploration.[13]

The logical flow for this initial but crucial phase is depicted below.

Geometry_Optimization_Workflow Start Initial 3D Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Minimum Minimum Energy Structure Check->Minimum No Not_Minimum Not a Minimum (Re-evaluate Structure) Check->Not_Minimum Yes

Caption: Workflow for geometry optimization and frequency validation.

Part 2: Spectroscopic and Electronic Property Predictions

With a validated minimum energy structure, we can now predict various molecular properties.

Protocol:

  • NMR Spectroscopy:

    • Perform a NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[6][14]

    • Calculate the ¹H and ¹³C chemical shifts by referencing the computed absolute shieldings to that of a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.[15][16]

  • IR Spectroscopy:

    • The vibrational frequencies and IR intensities are obtained directly from the frequency calculation performed in Part 1.

    • It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. For B3LYP, a scaling factor of ~0.97 is often used.[17]

  • Electronic Properties:

    • From the optimized wavefunction, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical stability.

    • Generate the Molecular Electrostatic Potential (MEP) surface. The MEP is invaluable for understanding intermolecular interactions, particularly in the context of drug-receptor binding.[18][19][20] Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive regions (electron-poor) are prone to nucleophilic attack.[21]

Property Computational Method Rationale
¹H & ¹³C NMRGIAO-DFTAccurate prediction of chemical shifts for structural elucidation.[14][16]
IR SpectrumDFT Frequency AnalysisPrediction of vibrational modes to complement experimental data.
HOMO/LUMO EnergiesDFTAssessment of electronic stability and reactivity.
Molecular Electrostatic Potential (MEP)DFTIdentification of sites for non-covalent interactions and reactivity.[18][19]

Table 1: Summary of calculated properties and the corresponding computational methods.

Part 3: Conceptual DFT - Unveiling Chemical Reactivity

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors.[22][23][24] These descriptors help in predicting the most reactive sites within the molecule.

Protocol:

  • Global Reactivity Descriptors:

    • Calculate global descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) from the HOMO and LUMO energies. These provide an overall picture of the molecule's reactivity.

  • Local Reactivity Descriptors:

    • Calculate the Fukui functions (f(r)). These functions indicate the change in electron density at a particular point when an electron is added or removed, thus identifying the most likely sites for nucleophilic and electrophilic attack, respectively.[25][26]

The relationship between these core DFT concepts is illustrated below.

Conceptual_DFT DFT_Output Optimized Wavefunction (Electron Density) HOMO_LUMO HOMO & LUMO Energies DFT_Output->HOMO_LUMO Local_Desc Local Descriptors (Fukui Functions) DFT_Output->Local_Desc Global_Desc Global Descriptors (Hardness, Electrophilicity) HOMO_LUMO->Global_Desc Reactivity_Map Molecular Reactivity Map Global_Desc->Reactivity_Map Local_Desc->Reactivity_Map

Caption: Derivation of reactivity descriptors from DFT output.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of this compound. By following this protocol, researchers can obtain reliable predictions of the molecule's structure, spectroscopic signatures, and reactivity profile. These in silico data provide a strong foundation for guiding synthetic efforts, interpreting experimental results, and informing the design of future analogs with improved pharmacological properties. The integration of these computational techniques into the drug discovery pipeline can significantly accelerate the identification and optimization of novel therapeutic agents.[1][4][27]

References

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A Comprehensive Guide to the Spectroscopic Analysis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, multi-platform spectroscopic approach to the structural elucidation of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine, a heterocyclic compound featuring a fused benzoxazocine core. For researchers in medicinal chemistry and drug development, unambiguous structural confirmation is a foundational requirement. This document moves beyond a simple recitation of data, offering a strategic workflow that integrates one- and two-dimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, detailing not only the acquisition of high-quality data but also its rigorous interpretation to build an unassailable structural argument. The protocols and analytical strategies described herein are designed to serve as a robust template for the characterization of related novel chemical entities.

Molecular Structure and Analytical Strategy

The target molecule, this compound, possesses a unique combination of functional groups that lend themselves to a multi-faceted spectroscopic investigation. The molecular formula is C₁₁H₁₅NO₂ , with a monoisotopic mass of 193.1052 g/mol .

The core structure contains:

  • An aromatic ring (disubstituted with an ether and an alkyl amine).

  • A methoxy group (aryl ether).

  • A saturated eight-membered heterocyclic ring .

  • A secondary amine within the heterocycle.

  • An aliphatic ether linkage, also part of the heterocycle.

Our analytical workflow is designed to leverage these features, using each technique to probe specific aspects of the molecule and cross-validate the findings from other methods.

cluster_structure Molecular Structure mol This compound (C₁₁H₁₅NO₂) img G cluster_hmbc Key HMBC Correlations H6 H6 C6a C6a H6->C6a C7 C7 H6->C7 C5 N5 H6->C5 H_OCH3 H-OCH₃ C10 C10 H_OCH3->C10 H7 H7 H7->C6a C11 C11 H7->C11 H2 H2 C11a C11a H2->C11a

Figure 2: Expected key HMBC correlations for structural verification.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H, as it can slow the exchange rate.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion, particularly in the crowded aromatic and aliphatic regions. [1]3. 1D Spectra Acquisition:

    • Acquire a standard ¹H spectrum with sufficient scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

    • Acquire a proton-decoupled ¹³C{¹H} spectrum. An acquisition time of 1-2 hours is typical.

  • 2D Spectra Acquisition:

    • COSY: Run a standard gradient-selected (gCOSY) experiment.

    • HSQC: Use a phase-sensitive gradient-edited HSQC to distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

    • HMBC: Optimize the long-range coupling delay (typically set for J = 8-10 Hz) to clearly observe 2- and 3-bond correlations. This is crucial for connecting the aliphatic chain to the aromatic ring. [2]5. Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups. It serves as an excellent orthogonal technique to NMR.

Characteristic Vibrational Modes

The IR spectrum will be a composite of absorptions from the amine, ether, and aromatic components of the molecule.

Table 2: Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Intensity
3350-3310 Secondary Amine (N-H) Stretch Weak to Medium, Sharp [3][4]
3100-3000 Aromatic C-H Stretch Medium
2960-2850 Aliphatic C-H Stretch Strong
1600, 1480 Aromatic C=C Ring Stretch Medium
1335-1250 Aromatic C-N Stretch Strong [3]
1250-1200 Aryl Ether C-O Asymmetric Stretch Strong [5]

| 1150-1050 | Aliphatic Ether C-O | Stretch | Strong [5]|

The presence of a sharp, single peak around 3330 cm⁻¹ for the N-H stretch is a key diagnostic feature distinguishing it from the broad O-H band of an alcohol. [4][6]The strong C-O stretching bands are characteristic of the dual ether functionalities.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Collect the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹. [1]3. Data Analysis: Process the spectrum to identify the key absorption bands and compare them with the expected values in Table 2.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition and Fragmentation

HRMS provides two critical pieces of information: the exact mass of the molecular ion, which confirms the elemental formula, and the fragmentation pattern, which offers corroborating evidence for the molecule's substructures.

Molecular Ion and Predicted Fragmentation

Using an electrospray ionization (ESI) source in positive ion mode, we expect a strong signal for the protonated molecule, [M+H]⁺, at an m/z of 194.1125 . The high-resolution measurement should confirm the C₁₁H₁₆NO₂⁺ formula to within 5 ppm.

The fragmentation pattern will be dictated by the most stable carbocations and neutral losses. Key predicted fragmentation pathways include:

  • Alpha-cleavage adjacent to the amine: Cleavage of the C4-C3 bond or the C6-C6a bond.

  • Cleavage adjacent to the ether oxygen: Loss of alkyl fragments from the heterocyclic ring.

  • Loss of methoxy group: A potential loss of a methyl radical (·CH₃) or formaldehyde (CH₂O) from the methoxy-substituted ring, although this is often less favorable than cleavages in the saturated ring.

The fragmentation of benzoxazinone derivatives often involves cleavages within the heterocyclic ring, providing valuable structural clues. [7][8]

Experimental Protocol: LC-HRMS (ESI-QTOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the initial mobile phase.

  • Instrumentation: Use a liquid chromatography system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an ESI source. [9][10]3. Chromatographic Conditions (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Formic acid aids in protonation for positive ion mode ESI.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive.

    • Acquisition Mode: Acquire data in both full scan MS mode (to detect the [M+H]⁺ ion) and tandem MS (MS/MS) mode. In MS/MS, the [M+H]⁺ ion is isolated and fragmented to generate the fragmentation pattern.

    • Mass Range: Scan from m/z 50 to 500.

    • Calibration: Ensure the instrument is calibrated immediately before the run to guarantee high mass accuracy.

  • Data Analysis:

    • Determine the exact mass of the parent ion from the full scan spectrum and use the instrument's software to calculate the elemental formula.

    • Analyze the MS/MS spectrum to identify major fragment ions and propose fragmentation pathways consistent with the known structure.

Integrated Analysis and Structural Confirmation

No single technique is sufficient for absolute proof of structure. The power of this workflow lies in the convergence of evidence from all three methods.

Sample Analyte Sample NMR NMR Suite (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR IR FT-IR (ATR) Sample->IR MS LC-HRMS (QTOF) Sample->MS Integration Data Integration & Cross-Validation NMR->Integration Connectivity & Stereochemistry IR->Integration Functional Groups MS->Integration Formula & Substructures Confirmation Unambiguous Structure Confirmation Integration->Confirmation

Figure 3: Workflow for integrated spectroscopic analysis.

The process is as follows:

  • HRMS provides the elemental formula (C₁₁H₁₅NO₂).

  • FT-IR confirms the presence of the key functional groups: secondary amine (N-H), aromatic ring, and ether (C-O) linkages.

  • ¹³C NMR confirms the number of unique carbon environments (11, as expected).

  • ¹H NMR shows the correct number of protons and their general environments.

  • HSQC links every proton to its carbon.

  • COSY establishes the proton connectivity within the aliphatic chain.

  • HMBC provides the final, definitive proof by showing long-range correlations that connect the aliphatic chain to the aromatic ring and confirm the placement of the methoxy group and the quaternary carbons.

When the data from every experiment is self-consistent and points to the same molecular structure, an unambiguous confirmation is achieved.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of the modern, multi-technique approach required in chemical research. By strategically employing NMR, FT-IR, and HRMS, we create a self-validating system where each piece of data corroborates the others. This guide outlines not just the steps to take, but the scientific reasoning behind them, ensuring that the final structural assignment is built on a foundation of rigorous and irrefutable evidence.

References

  • Glaser, R. (1989). ¹H and ¹³C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). Magnetic Resonance in Chemistry. Available at: [Link]

  • Errington, W., et al. (2000). ¹H and ¹³C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Koralewska, A., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors (Basel). Available at: [Link]

  • The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectra of benzoxazine 1a. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry. Available at: [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Handley, H. H., et al. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. MPG.PuRe. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary Chemistry. Available at: [Link]

  • Efimova, J., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers (Basel). Available at: [Link]

  • Jarukan, T., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper. NSTDA. Available at: [Link]

  • Jiang, S., et al. (2024). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods. Available at: [Link]

  • Halket, J., et al. (2005). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • EBSCO. (2022). Spectroscopic Analysis. Research Starters. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • AZoM. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Available at: [Link]

  • Mal, D.R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. NPTEL. Available at: [Link]

  • Arkat USA. (n.d.). Synthetic strategies toward nefopam: a short review. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Investigating the Neuroprotective Potential of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activity of the novel compound, 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. Based on the pharmacological profiles of structurally related benzoxazocine, benzoxazine, and benzoxazepine derivatives, we hypothesize a primary role in neuroprotection.[1][2][3][4][5] This document outlines a logical, multi-tiered experimental approach to systematically evaluate this compound's efficacy and elucidate its mechanism of action in neuronal cell models.

The protocols herein are designed to be self-validating, incorporating essential controls and justifications for each step. This ensures the generation of robust and reproducible data, a cornerstone of translational research.

Scientific Rationale & Foundational Hypothesis

Heterocyclic compounds containing the benzoxazine or related benzoxazepine/benzoxazocine scaffolds are privileged structures in medicinal chemistry, frequently associated with a range of biological activities.[2][4][5] Notably, derivatives have been reported to possess analgesic, anti-inflammatory, and antidepressant properties, often linked to interactions with the central nervous system (CNS).[1][2] For instance, the benzoxazocine derivative Nefopam is a centrally-acting analgesic.[1][6] Furthermore, various natural and synthetic compounds with methoxy-substituted aromatic rings have demonstrated significant neuroprotective and antioxidant activities.[7][8]

Given this precedent, we postulate that This compound may function as a neuroprotective agent. Our experimental strategy is therefore designed to test this hypothesis by assessing its ability to mitigate neuronal damage induced by common stressors and to explore its influence on key cellular pathways implicated in neurodegeneration.

Experimental Overview: A Tiered Approach

A systematic evaluation is crucial for characterizing a novel compound. The following workflow outlines a logical progression from initial toxicity profiling to more complex mechanistic studies.

G A Compound Preparation & Quality Control B Neuronal Cell Line Selection (e.g., SH-SY5Y, PC12) A->B C Cytotoxicity Profiling (MTT/LDH Assay) B->C Establish Non-Toxic Concentration Range D Induce Oxidative Stress (e.g., H2O2, 6-OHDA) C->D Proceed with Non-Toxic Doses E Neuroprotection Assay (Cell Viability Rescue) D->E F Reactive Oxygen Species (ROS) Quantification (DCFH-DA Assay) E->F If Neuroprotective G Mitochondrial Membrane Potential (JC-1 Assay) F->G H Apoptosis Analysis (Caspase-3/7 Assay, Annexin V) G->H I Western Blot for Key Signaling Proteins (e.g., Akt, Erk, Bcl-2) H->I

Caption: Tiered experimental workflow for evaluating neuroprotective activity.

PART I: Foundational Assays & Protocols

Protocol 1.1: Neuronal Cell Culture & Compound Preparation

Rationale: The human neuroblastoma cell line SH-SY5Y is a widely accepted and validated in vitro model for neurodegenerative disease research.[9] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neuroprotective effects against toxins relevant to diseases like Parkinson's and Alzheimer's.[9][10]

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF) for differentiation (optional)

  • This compound (powder form, >98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.

  • Differentiation (Optional but Recommended): For a more neuron-like phenotype, seed cells and treat with 10 µM RA for 5-7 days, followed by 50 ng/mL BDNF for 2-3 days.

  • Compound Stock Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C to avoid freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution in the appropriate cell culture medium. The final DMSO concentration in the culture well should not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 1.2: Cytotoxicity Assessment

Rationale: Before assessing neuroprotective properties, it is imperative to determine the intrinsic toxicity of the compound. This establishes a safe therapeutic window for subsequent experiments. The MTT assay (measuring metabolic activity) and the LDH assay (measuring membrane integrity) provide complementary data on cell health.

Materials:

  • Differentiated SH-SY5Y cells in 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Triton™ X-100 (for positive control/maximum lysis)

Procedure (MTT Assay):

  • Seed cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (medium with 0.1% DMSO).

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

Data Presentation:

Compound Concentration (µM)Cell Viability (% of Control)LDH Release (% of Max Lysis)
0 (Vehicle)100 ± 5.25.1 ± 1.3
0.1101 ± 4.85.5 ± 1.1
198 ± 5.56.2 ± 1.5
1095 ± 6.18.3 ± 2.0
2588 ± 7.315.4 ± 3.1
5065 ± 8.035.7 ± 4.5
10030 ± 6.970.2 ± 5.8
Table represents hypothetical data for illustrative purposes.

PART II: Efficacy & Mechanistic Protocols

Protocol 2.1: Neuroprotection Against Oxidative Stress

Rationale: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases.[10] Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative damage in vitro. This assay will determine if pre-treatment with the test compound can protect neuronal cells from H₂O₂-induced cell death.[10]

Materials:

  • Differentiated SH-SY5Y cells in 96-well plates

  • Test compound working solutions (non-toxic concentrations determined in Protocol 1.2)

  • Hydrogen peroxide (H₂O₂)

  • MTT assay reagents

Procedure:

  • Seed cells in 96-well plates as described previously.

  • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 2-4 hours.

  • Introduce the neurotoxic insult by adding H₂O₂ to a final concentration of 100-200 µM (this concentration should be optimized to induce ~50% cell death in 24 hours).

  • Co-incubate the cells with the test compound and H₂O₂ for 24 hours.

  • Controls:

    • Untreated cells (negative control)

    • Vehicle + H₂O₂ (positive control for toxicity)

    • Compound alone (to confirm no toxicity at the tested concentration)

  • Assess cell viability using the MTT assay as described in Protocol 1.2. A successful neuroprotective agent will show a significant increase in cell viability compared to the H₂O₂-only treated group.

Protocol 2.2: Intracellular ROS Scavenging Activity

Rationale: A primary mechanism of neuroprotection against oxidative stress is the direct or indirect scavenging of reactive oxygen species (ROS). The DCFH-DA assay measures intracellular ROS levels, providing insight into the compound's antioxidant potential.

Materials:

  • Differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • H₂O₂

  • Test compound

Procedure:

  • Plate and pre-treat cells with the test compound as in Protocol 2.1.

  • After pre-treatment, load the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Wash the cells with warm PBS to remove excess probe.

  • Induce oxidative stress by adding H₂O₂.

  • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader.

  • A reduction in the fluorescence signal in compound-treated wells compared to H₂O₂-only wells indicates a decrease in intracellular ROS.

Protocol 2.3: Assessment of Apoptotic Pathways

Rationale: Neuronal cell death in neurodegenerative diseases often occurs via apoptosis. Key signaling pathways, such as the PI3K/Akt pathway, are critical for promoting cell survival. Investigating the phosphorylation status of key proteins like Akt can reveal if the compound's protective effects are mediated through these pro-survival pathways.

G compound 10-methoxy-3,4,5,6-tetrahydro- 2H-1,5-benzoxazocine receptor Putative Receptor / Target compound->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates (p-Akt) bad Bad akt->bad Inhibits survival Cell Survival akt->survival bcl2 Bcl-2 bad->bcl2 Inhibits caspase Caspase Activation bcl2->caspase Inhibits apoptosis Apoptosis caspase->apoptosis h2o2 Oxidative Stress (H2O2) h2o2->caspase Induces

Caption: Hypothesized pro-survival signaling pathway.

Procedure (Western Blot for p-Akt/Akt):

  • Seed cells in 6-well plates and grow to 80% confluency.

  • Pre-treat with the test compound for 2-4 hours, followed by the addition of H₂O₂ for a shorter duration (e.g., 30-60 minutes, as signaling events are rapid).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, and mouse anti-β-actin).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. An increase in the p-Akt/total Akt ratio in the compound-treated group would suggest activation of this pro-survival pathway.

References

  • ibidi GmbH. (2023). 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. [Link]

  • Axion BioSystems. (n.d.). Neurological Disease Assays In Vitro. [Link]

  • Pharmaron. (n.d.). in vitro Neurology Assay Services for Drug Discovery. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. [Link]

  • Koval, L. et al. (2025). Methodological approach to evaluating the neuroprotective effects of potential drugs. [Link]

  • Rebelo, S. et al. (2023). Advances in current in vitro models on neurodegenerative diseases. PubMed Central. [Link]

  • Koval, L. et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

  • Koval, L. et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

  • Ahmad, J. et al. (2023). Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds. MDPI. [Link]

  • Pharmacy 180. (n.d.). Benzoxazocine Derivative - Nefopam | Pharmacology. [Link]

  • Siddiqui, N. et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • de Oliveira, M. et al. (2023). Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review. [Link]

  • ResearchGate. (n.d.). Preliminary Studies of 1,5-Benzoxazepine Derivatives as Potential Histamine H3 Receptor Antagonists. [Link]

  • ResearchGate. (2019). Pharmacological Profile of Benzoxazines: A Short Review. [Link]

  • International Journal of New Chemistry. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazide Analogs. [Link]

  • ScienceOpen. (2025). Benzo-fused ten-membered ring meroterpenoids: sources, chemical diversity, biological activities, and biosynthesis. [Link]

  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Gubitz, F. W. (1985). Synthesis and antinociceptive activity of 4-(cyclopropylmethyl)-3,4,5,6-tetrahydro-2H-1,5-methano-1, 4-benzodiazocin-9-amine and congeners. PubMed. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Dąbrowski, M. et al. (2025). Synthetic strategies toward nefopam: a short review. ARKAT USA. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]

  • PubMed. (2015). Antimitotic and antivascular activity of heteroaroyl-2-hydroxy-3,4,5-trimethoxybenzenes. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: A Rationale for a Tiered In Vitro Screening Approach

The novel entity, 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine, belongs to the benzoxazocine class of heterocyclic compounds. While specific biological data for this exact molecule is not extensively documented, the broader family of benzoxazines, benzoxazoles, and related benzoxazocine derivatives exhibits a remarkable diversity of pharmacological activities.[1] This structural class has yielded compounds with applications ranging from central nervous system (CNS) analgesics, such as Nefopam, to agents with anticancer, antimicrobial, and neuroprotective properties.[2][3][4][5]

Nefopam (5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine), a structurally related benzoxazocine, is a centrally-acting analgesic known to inhibit the reuptake of monoamines.[5] Furthermore, various benzoxazine derivatives have demonstrated potential as neuroprotective antioxidants, angiogenesis modulators, and anticancer agents that can inhibit cancer cell proliferation and migration.[2][3][6] Other related heterocyclic structures have been investigated for their antimicrobial effects against a range of bacterial and fungal pathogens.[1][4][7]

This diverse pharmacological landscape necessitates a structured, multi-tiered in vitro screening strategy to elucidate the biological activity profile of this compound. The following protocols are designed to first establish a baseline of cytotoxicity and then to systematically probe for potential CNS, anticancer, and antimicrobial activities. This approach ensures a logical progression from general cellular effects to more specific mechanistic assays, providing a comprehensive preliminary characterization of the compound's therapeutic potential.

Diagram: Tiered Assay Workflow

The following diagram outlines the proposed sequential workflow for the in vitro characterization of this compound.

G A Compound QC & Solubilization B General Cytotoxicity Assay (MTT/Resazurin) A->B C CNS Activity Assays B->C Use concentrations ≤ IC10 D Anticancer Activity Assays B->D Use concentrations ≤ IC10 E Antimicrobial Activity Assays B->E Broad Concentration Range F Neurotransmitter Transporter Uptake Assay C->F G Oxidative Stress Neuroprotection Assay C->G H Cancer Cell Migration (Wound Healing Assay) D->H I Minimum Inhibitory Concentration (MIC) Determination E->I

Caption: A tiered workflow for characterizing a novel benzoxazocine derivative.

Part 1: Foundational Assays - Cytotoxicity and Concentration Range Finding

Objective: To determine the general cytotoxicity of this compound across different cell types and to establish a non-toxic concentration range for subsequent functional assays.

Protocol 1.1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cell Lines:

    • HEK293 (Human Embryonic Kidney - representative of normal, non-cancerous cells)

    • SH-SY5Y (Human Neuroblastoma - representative of neuronal-like cells)

    • MCF-7 (Human Breast Adenocarcinoma - representative of cancer cells)

  • Complete growth medium (DMEM or EMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of the test compound in complete medium from the highest desired concentration (e.g., 200 µM) down to a low nanomolar range. Include a vehicle control (DMSO concentration matched to the highest compound concentration, typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterRecommended ConditionRationale
Cell Lines HEK293, SH-SY5Y, MCF-7To assess differential toxicity in normal, neuronal, and cancer cells.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase during treatment.
Compound Conc. 0.1 nM to 100 µMA wide range to capture the full dose-response curve.
Incubation Time 48 - 72 hoursAllows sufficient time for cytotoxic effects to manifest.
Vehicle Control DMSO (≤0.5%)Ensures that the solvent used to dissolve the compound does not affect viability.

Part 2: CNS-Related Activity Screening

Based on the structural relationship to Nefopam, a key area of investigation is the compound's potential interaction with CNS targets.[5]

Protocol 2.1: Neuroprotection Assay against Oxidative Stress

Principle: Some benzoxazine derivatives have shown neuroprotective antioxidant properties.[2] This assay evaluates the ability of the test compound to protect neuronal cells (SH-SY5Y) from cell death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂).

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate as described in Protocol 1.1.

  • Pre-treatment: After 24 hours, remove the medium and add fresh medium containing the test compound at non-toxic concentrations (e.g., IC₁₀ and lower, determined from Protocol 1.1). Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration known to induce ~50% cell death (this concentration must be predetermined, e.g., 100-300 µM). Include controls: untreated cells, cells with compound only, and cells with H₂O₂ only.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay (Protocol 1.1) or a similar method.

  • Analysis: Compare the viability of cells pre-treated with the compound before H₂O₂ exposure to cells treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Diagram: Neuroprotection Assay Workflow

G A Plate SH-SY5Y Cells (24h incubation) B Pre-treat with Compound (1-2h incubation) A->B C Add H₂O₂ Stressor (24h incubation) B->C D Measure Cell Viability (MTT Assay) C->D

Caption: Workflow for the oxidative stress neuroprotection assay.

Part 3: Anticancer Activity Screening

The observation that some benzoxazinone derivatives can inhibit cancer cell proliferation and migration provides a strong rationale for screening this compound for similar properties.[3]

Protocol 3.1: Wound Healing (Scratch) Assay for Cell Migration

Principle: This straightforward assay assesses the ability of a compound to inhibit the migration of a confluent monolayer of cells. A "wound" is created in the cell layer, and the rate at which cells migrate to close the wound is monitored over time.

Materials:

  • Cancer cell line known for migratory potential (e.g., MDA-MB-231)

  • 24-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a 24-well plate and grow them to ~95% confluency.

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well.

  • Wash: Gently wash the wells with PBS to remove dislodged cells.

  • Treatment: Add fresh medium containing the test compound at non-toxic concentrations (≤ IC₁₀). Also include a vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch in each well. Mark the location for consistent imaging later.

  • Incubation: Incubate the plate for 12-24 hours.

  • Imaging (Final Time): Capture images of the same locations as at Time 0.

  • Analysis: Measure the area of the scratch at both time points using software like ImageJ. Calculate the percentage of wound closure for each condition. A reduction in wound closure compared to the vehicle control indicates inhibition of cell migration.

Part 4: Antimicrobial Activity Screening

Given that benzoxazole and benzoxazine derivatives have demonstrated antibacterial and antifungal properties, a primary screening for antimicrobial activity is warranted.[4][7][8]

Protocol 4.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well plate format, allowing for the testing of multiple concentrations simultaneously.

Materials:

  • Bacterial Strains:

    • Staphylococcus aureus (Gram-positive)

    • Escherichia coli (Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of the test compound in MHB, typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Dilute the standardized bacterial inoculum in MHB and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with vehicle), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

ParameterRecommended ConditionRationale
Bacterial Strains S. aureus, E. coliRepresents both Gram-positive and Gram-negative bacteria.
Medium Mueller-Hinton BrothStandardized medium for antimicrobial susceptibility testing.
Inoculum Density ~5 x 10⁵ CFU/mLEnsures reproducible and consistent results.
Incubation 37°C for 18-24 hoursOptimal conditions for bacterial growth.

References

  • Discovery of a Benzoxazine Derivative Promoting Angiogenesis in Vitro and in Vivo. PubMed. Available at: [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available at: [Link]

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Application Notes and Protocols for the Antimicrobial Screening of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Benzoxazines and their related heterocyclic systems have garnered significant interest due to their diverse biological activities.[1][2][3] While much research has focused on 1,3-benzoxazine and 1,4-benzoxazine derivatives, the expanded ring structure of 1,5-benzoxazocines presents a less explored, yet potentially fruitful, avenue for antimicrobial drug discovery. This document provides a comprehensive guide for the initial antimicrobial screening of a representative member of this class, 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine.

The protocols herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for preliminary efficacy assessment. Our approach is grounded in established methodologies endorsed by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and reproducible.[4][5][6] We will proceed from a qualitative primary screen to a quantitative determination of antimicrobial potency, and finally, to an initial assessment of bactericidal versus bacteriostatic activity.

Part 1: Foundational Screening via Agar Well Diffusion

The initial step in assessing a novel compound's antimicrobial potential is often a qualitative screen to determine if it possesses any activity against a panel of clinically relevant microorganisms. The agar well diffusion method is a straightforward and cost-effective technique for this purpose.[2]

Causality Behind Experimental Choices:
  • Why Agar Well Diffusion? This method provides a clear visual indication of antimicrobial activity (a zone of inhibition) and allows for the simultaneous testing of the compound against multiple microbial strains. It is an excellent preliminary assay to justify more labor-intensive quantitative testing.

  • Selection of Microbial Panel: The chosen panel should include representative Gram-positive and Gram-negative bacteria, as well as a common fungal species, to broadly assess the compound's spectrum of activity.

    • Staphylococcus aureus (ATCC 25923): A Gram-positive pathogen notorious for its ability to acquire resistance.

    • Escherichia coli (ATCC 25922): A versatile Gram-negative bacterium, serving as a model for many pathogenic strains.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative pathogen known for its intrinsic resistance to many antibiotics.

    • Candida albicans (ATCC 90028): A common opportunistic fungal pathogen.

  • Controls are Non-Negotiable: The inclusion of positive and negative controls is fundamental to a self-validating system. The negative control (solvent) ensures that the vehicle used to dissolve the compound does not interfere with microbial growth. The positive controls (known antibiotics and antifungals) validate the susceptibility of the test organisms and provide a benchmark for the relative potency of the test compound.

Experimental Protocol: Agar Well Diffusion Assay
  • Preparation of Media and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving.

    • Grow fresh overnight cultures of the bacterial strains in Mueller-Hinton Broth (MHB) and the fungal strain in Sabouraud Dextrose Broth (SDB).

    • Adjust the turbidity of each microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA and SDA plates with the corresponding microbial suspension to create a bacterial or fungal lawn.

  • Well Creation and Sample Loading:

    • Aseptically punch wells (6 mm in diameter) into the agar plates using a sterile cork borer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Carefully add a defined volume (e.g., 100 µL) of the test compound solution into the designated wells.

    • In separate wells on each plate, add 100 µL of the solvent (negative control) and 100 µL of the appropriate positive control solution (e.g., Gentamicin for bacteria, Fluconazole for fungi).

  • Incubation:

    • Incubate the bacterial plates at 37°C for 18-24 hours.

    • Incubate the fungal plates at 35°C for 24-48 hours.

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • The absence of a zone of inhibition indicates no activity at the tested concentration. A larger zone of inhibition generally suggests greater antimicrobial potency.

Hypothetical Data Summary: Agar Well Diffusion
Test OrganismCompound (1 mg/mL) Zone of Inhibition (mm)Positive Control Zone of Inhibition (mm)Negative Control (DMSO) Zone of Inhibition (mm)
S. aureus18Gentamicin (10 µg): 220
E. coli14Gentamicin (10 µg): 200
P. aeruginosa0Gentamicin (10 µg): 180
C. albicans12Fluconazole (25 µg): 250

Note: The above data is illustrative. Actual results must be determined experimentally.

Part 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)

Following a positive result in the primary screen, the next logical step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for this determination, as outlined in the CLSI M07 guidelines.[6][7][8]

Causality Behind Experimental Choices:
  • Why Broth Microdilution? This method provides a quantitative MIC value, which is essential for comparing the potency of different compounds and for guiding further development.[6][9] Its 96-well format allows for efficient testing of multiple concentrations and replicates.

  • Standardization is Key: Adherence to CLSI guidelines (e.g., using cation-adjusted Mueller-Hinton broth, standardizing inoculum density) is critical for inter-laboratory reproducibility and for ensuring the clinical relevance of the obtained MIC values.[4][6]

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI M07)
  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation and Controls:

    • Add 50 µL of the standardized inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum in CAMHB without the compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24 hours for C. albicans.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilutions in 96-Well Plate Compound_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare 0.5 McFarland Inoculum Final_Inoculum Dilute to 5x10^5 CFU/mL Inoculum_Prep->Final_Inoculum Final_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h @ 37°C) Inoculate_Plate->Incubate Read_Plate Visually Inspect for Turbidity Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)

Determining the MIC reveals the concentration that inhibits growth, but it doesn't distinguish between static (inhibitory) and cidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay addresses this by determining the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Causality Behind Experimental Choices:
  • Why Determine MBC? For certain infections, particularly in immunocompromised patients, a bactericidal agent is preferred over a bacteriostatic one. The MBC/MIC ratio is a useful metric: a ratio of ≤4 is generally considered indicative of bactericidal activity.

  • The Subculture Step: The transition from the MIC plate to an antibiotic-free agar plate is the critical step. If the bacteria are merely inhibited (bacteriostatic), they will resume growth once removed from the presence of the compound. If they have been killed (bactericidal), no growth will occur.

Experimental Protocol: MBC Determination
  • Perform MIC Assay:

    • Complete the broth microdilution MIC assay as described above.

  • Subculturing:

    • From the wells showing no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Hypothetical Data Summary: MIC and MBC
Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus16322Bactericidal
E. coli322568Bacteriostatic
C. albicans64>256>4Fungistatic

Note: The above data is illustrative. Actual results must be determined experimentally.

Part 4: Preliminary Mechanistic Insights

While definitive mechanism-of-action studies are beyond the scope of this initial screening guide, the chemical structure of this compound and related benzoxazine compounds offers clues to its potential mode of action. Some research suggests that benzoxazine derivatives may exert their antimicrobial effects through interactions with the bacterial cell surface and disruption of cell membrane integrity.[10] The hydrophobic nature of the polybenzoxazine backbone can prevent microbial adhesion and biofilm formation.[11] This disruption could be due to electrostatic interactions and hydrophobic interactions that compromise the membrane's structural and functional integrity.

Potential Antimicrobial Targets

Mechanism_Pathway Compound 1,5-Benzoxazocine Derivative Cell_Membrane Bacterial Cell Membrane Compound->Cell_Membrane Interaction Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Leads to Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Causes Metabolic_Inhibition Metabolic Inhibition Membrane_Disruption->Metabolic_Inhibition Causes Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolic_Inhibition->Cell_Death

Caption: Putative mechanism of action for benzoxazocine derivatives.

Conclusion and Future Directions

This document outlines a systematic and robust approach for the preliminary antimicrobial screening of this compound. By following these standardized protocols, researchers can generate reliable data on the compound's spectrum of activity, potency (MIC), and cidal/static nature (MBC). Positive results from this initial screen would warrant further investigation, including:

  • Screening against a broader panel of resistant strains (e.g., MRSA, VRE).

  • Time-kill kinetic assays to further characterize bactericidal activity.

  • In-depth mechanistic studies (e.g., membrane potential assays, macromolecular synthesis inhibition).

  • In vivo efficacy studies in appropriate animal models of infection.

The exploration of novel scaffolds like 1,5-benzoxazocines is a critical endeavor in the fight against antimicrobial resistance. A methodical and rigorous screening cascade, as detailed here, is the essential first step in identifying promising new lead compounds for the next generation of antimicrobial therapies.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. March 15, 2022. Available at: [Link]

  • ANSI Webstore. CLSI M100-S27 - Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available at: [Link]

  • MDPI. A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. Available at: [Link]

  • GlobalSpec. CLSI - M100 - Performance Standards for Antimicrobial Susceptibility Testing. March 1, 2023. Available at: [Link]

  • Techstreet. CLSI M100 S15 : 15ED 2004 PERFORMANCE STANDARDS FOR ANTIMICROBIAL SUS. Available at: [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. 2009. Available at: [Link]

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  • Regulations.gov. M07-A8. Available at: [Link]

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  • PubMed. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. April 1, 2015. Available at: [Link]

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Application Notes and Protocols for Evaluating the Anticancer Properties of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Benzoxazocine Scaffolds

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing nitrogen and oxygen, have emerged as a promising class of molecules with diverse biological activities. Among these, benzoxazine and its extended ring analogs, such as benzoxazocines, have garnered significant attention for their potential as anticancer agents. These scaffolds offer a versatile platform for structural modification, enabling the fine-tuning of their pharmacological properties. While the anticancer properties of benzoxazines and benzoxazepines are increasingly being explored, the therapeutic potential of the eight-membered 1,5-benzoxazocine ring system remains a relatively uncharted territory.

This guide provides a comprehensive framework for the synthesis and in-vitro evaluation of a novel class of compounds: 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine analogs . Drawing upon established methodologies for assessing anticancer activity and the known mechanisms of action of structurally related compounds, these protocols are designed to offer a robust and scientifically rigorous approach to characterizing the therapeutic potential of these novel molecules. We will delve into plausible synthetic routes, detailed protocols for assessing cytotoxicity, apoptosis induction, and cell cycle perturbation, and provide templates for data presentation and visualization of key experimental workflows and biological pathways.

PART 1: Synthesis of this compound Analogs: A Proposed Strategy

A potential forward synthesis could involve the following key steps:

  • Starting Material Selection: The synthesis would likely commence with a commercially available and appropriately substituted methoxyphenol and a suitable amino alcohol derivative.

  • Coupling Reaction: An initial coupling reaction, for instance, a Williamson ether synthesis or a Buchwald-Hartwig amination, could be employed to link the phenolic and amine-containing fragments.

  • Intramolecular Cyclization: The crucial eight-membered ring formation could be achieved through an intramolecular cyclization reaction. This step would require careful optimization of reaction conditions (e.g., choice of base, solvent, and temperature) to favor the desired 8-membered ring over potential side products.

  • Derivatization: A variety of analogs can be synthesized by introducing different substituents on the aromatic ring or the nitrogen atom of the benzoxazocine core. This allows for the exploration of structure-activity relationships (SAR).

It is imperative to characterize the synthesized compounds thoroughly using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm their structure and purity before proceeding with biological evaluation.

PART 2: In Vitro Evaluation of Anticancer Properties

A systematic in-vitro evaluation is essential to determine the anticancer potential of the newly synthesized this compound analogs. The following protocols are designed to assess their cytotoxicity, ability to induce programmed cell death (apoptosis), and their impact on cell cycle progression.

Cell Culture and Maintenance

A panel of human cancer cell lines should be selected to represent different cancer types. It is also crucial to include a non-cancerous cell line to assess selectivity.

Protocol 1: Cell Culture and Maintenance

  • Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and PC-3 (prostate adenocarcinoma). Include a non-cancerous cell line like MRC-5 (normal lung fibroblast) to evaluate cytotoxicity towards healthy cells.

  • Culture Medium: Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculture: Passage the cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Data Presentation: Table of IC₅₀ Values

The results of the MTT assay should be summarized in a table for easy comparison of the cytotoxic potency of the different analogs across various cell lines.

Table 1: Cytotoxicity (IC₅₀) of this compound Analogs

Compound IDCancer Cell LineIC₅₀ (µM) after 48hNormal Cell Line (MRC-5)IC₅₀ (µM) after 48hSelectivity Index (SI)
Analog 1MCF-7[Insert Value]MRC-5[Insert Value][Calculate SI]
Analog 1A549[Insert Value]MRC-5[Insert Value][Calculate SI]
Analog 2MCF-7[Insert Value]MRC-5[Insert Value][Calculate SI]
Analog 2A549[Insert Value]MRC-5[Insert Value][Calculate SI]
DoxorubicinMCF-7[Insert Value]MRC-5[Insert Value][Calculate SI]

Note: The Selectivity Index (SI) is calculated as the IC₅₀ in the normal cell line divided by the IC₅₀ in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Elucidating the Mechanism of Cell Death: Apoptosis Assay

Inducing apoptosis is a key mechanism of action for many anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat the cancer cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Experimental Workflow

G cluster_0 Cell Treatment and Harvesting cluster_1 Staining Procedure A Seed Cancer Cells B Treat with Benzoxazocine Analogs A->B C Incubate (24-48h) B->C D Harvest Adherent & Floating Cells C->D E Wash with Cold PBS D->E F Resuspend in Binding Buffer E->F G Add Annexin V-FITC & PI F->G H Incubate (15 min, Dark) G->H I Flow Cytometry Analysis H->I

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Investigating Cell Cycle Perturbations

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

PART 3: Hypothesized Mechanism of Action and Signaling Pathways

Based on the literature for structurally related benzoxazine and benzoxazepine derivatives, it is plausible that this compound analogs may exert their anticancer effects through the induction of apoptosis. Several benzoxazepine derivatives have been shown to induce apoptosis via the intrinsic pathway, which involves the activation of caspases and modulation of the Bcl-2 family of proteins[2][3]. Furthermore, some benzoxazinone derivatives have been found to arrest the cell cycle and downregulate topoisomerase II and cyclin-dependent kinase 1 (cdk1)[4].

Hypothesized Signaling Pathway: Intrinsic Apoptosis

A potential mechanism of action for these novel benzoxazocine analogs is the induction of the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress and culminates in the activation of effector caspases, leading to programmed cell death.

G Compound Benzoxazocine Analog Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized Intrinsic Apoptosis Pathway.

Conclusion and Future Directions

This guide provides a comprehensive set of protocols and a theoretical framework for the initial investigation of the anticancer properties of novel this compound analogs. The successful synthesis and subsequent in-vitro evaluation of these compounds will provide crucial insights into their therapeutic potential. Positive results from these initial screens, such as potent and selective cytotoxicity, induction of apoptosis, and cell cycle arrest, would warrant further investigation.

Future studies could include more detailed mechanistic investigations, such as Western blotting to probe the expression levels of key apoptotic and cell cycle regulatory proteins, kinase inhibition assays, and in-vivo studies in animal models to assess efficacy and safety. The exploration of this novel chemical scaffold may lead to the discovery of a new class of anticancer agents with significant therapeutic promise.

References

  • Al-Suwaidan, I. A., et al. (2018). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 23(11), 2883. [Link]

  • Molnar, J., et al. (2004). Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. In Vivo, 18(4), 435-441. [Link]

  • El-Sayed, M. A. A., et al. (2018). Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. Future Medicinal Chemistry, 10(13), 1555-1573. [Link]

  • Dąbrowski, M., et al. (2023). Synthetic strategies toward nefopam: a short review. ARKIVOC, 2023(1), 1-20. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 443-451. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. Future Medicinal Chemistry, 10(13), 1555-1573. [Link]

  • Conejo-García, A., et al. (2022). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. International Journal of Molecular Sciences, 23(23), 14758. [Link]

  • Fayad, S., et al. (2016). Pre-clinical evaluation of a novel class of anti-cancer agents, the Pyrrolo-1, 5-benzoxazepines. Oncotarget, 7(52), 87132-87153. [Link]

  • Keating, J. J., et al. (2009). The novel tubulin-targeting agent pyrrolo-1,5-benzoxazepine-15 induces apoptosis in poor prognostic subgroups of chronic lymphocytic leukemia. Cancer Research, 69(21), 8366-8375. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

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Application Notes and Protocols: Investigating the Neuroprotective Potential of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuropharmacology and translational neuroscience.

Abstract: This document provides a comprehensive guide for the preclinical evaluation of the novel synthetic compound, 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine, as a potential neuroprotective agent. In the absence of direct literature, this guide establishes a foundational research framework built upon the chemical attributes of the molecule and established methodologies for assessing neuroprotection. We will explore its potential mechanisms of action, drawing parallels from structurally related compounds, and provide detailed protocols for a tiered screening approach, from initial in vitro characterization to in vivo proof-of-concept studies.

Introduction: A Hypothetical Case for Neuroprotection

While this compound is a novel chemical entity with no currently published neuroprotective data, its structural motifs suggest a plausible role in neuroprotection. The benzoxazocine core is a privileged scaffold in medicinal chemistry, and the presence of a methoxy group on the aromatic ring is a feature in many biologically active compounds, including some with demonstrated neuroprotective effects.[1][2] Methoxy groups can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.[1] We hypothesize that this compound may exert neuroprotective effects through modulation of key pathways implicated in neuronal cell death, such as oxidative stress, glutamate excitotoxicity, and neuroinflammation.

This guide will provide the necessary protocols to systematically investigate this hypothesis.

Proposed Mechanisms of Action and Signaling Pathways

Based on the known neuroprotective mechanisms of other methoxy-containing aromatic compounds and general principles of neuropharmacology, we propose to investigate the following signaling pathways:

  • Antioxidant Signaling: The methoxy group may confer antioxidant properties, either through direct radical scavenging or by activating endogenous antioxidant pathways such as the Nrf2-ARE pathway.

  • Anti-inflammatory Pathways: The compound may modulate neuroinflammatory responses by inhibiting pro-inflammatory signaling cascades, such as the NF-κB pathway, in microglia and astrocytes.

  • Modulation of Excitotoxicity: The benzoxazocine scaffold could potentially interact with receptors involved in glutamate excitotoxicity, such as NMDA receptors, although this is highly speculative and requires experimental validation.

Below is a diagram illustrating the potential signaling pathways to be investigated.

G cluster_0 Proposed Neuroprotective Mechanisms cluster_1 Cellular Stressors cluster_2 Potential Molecular Targets & Pathways cluster_3 Downstream Effects cluster_4 Cellular Outcomes Compound This compound Nrf2 Nrf2 Activation Compound->Nrf2 NFkB NF-κB Inhibition Compound->NFkB NMDA_R NMDA Receptor Modulation Compound->NMDA_R Oxidative_Stress Oxidative Stress (e.g., H2O2, Rotenone) Oxidative_Stress->Nrf2 induces Excitotoxicity Glutamate Excitotoxicity Excitotoxicity->NMDA_R activates Neuroinflammation Neuroinflammation (e.g., LPS) Neuroinflammation->NFkB activates Antioxidant_Response Increased Antioxidant Enzymes (HO-1, GCL) Nrf2->Antioxidant_Response leads to Inflammatory_Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammatory_Cytokines regulates Calcium_Influx Reduced Ca2+ Influx NMDA_R->Calcium_Influx mediates Neuronal_Survival Enhanced Neuronal Survival Antioxidant_Response->Neuronal_Survival Reduced_Apoptosis Reduced Apoptosis Antioxidant_Response->Reduced_Apoptosis Inflammatory_Cytokines->Neuronal_Survival Calcium_Influx->Neuronal_Survival

Caption: Proposed signaling pathways for the neuroprotective effects of this compound.

Experimental Workflow: A Tiered Approach

We recommend a tiered approach to efficiently evaluate the neuroprotective potential of the compound. This workflow progresses from broad, high-throughput in vitro screens to more complex and targeted in vivo models.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Advanced In Vitro Models cluster_2 Tier 3: In Vivo Proof of Concept T1_1 Cytotoxicity Profiling (e.g., SH-SY5Y, Primary Neurons) T1_2 Neuroprotection Assays (vs. H2O2, Glutamate, MPP+) T1_1->T1_2 T1_3 Mechanistic Assays (ROS, Caspase-3, NF-κB) T1_2->T1_3 T2_1 Co-culture Models (Neuron-Glia) T1_3->T2_1 T2_2 Blood-Brain Barrier Permeability Assay T2_1->T2_2 T3_1 Pharmacokinetic Studies (Brain Penetration) T2_2->T3_1 T3_2 Acute Neuroprotection Models (e.g., MCAO for stroke) T3_1->T3_2 T3_3 Chronic Neurodegeneration Models (e.g., MPTP for Parkinson's) T3_2->T3_3

Caption: A tiered experimental workflow for evaluating the neuroprotective effects of the test compound.

Detailed Protocols

Tier 1: In Vitro Screening

4.1.1. Protocol: Cell Viability and Cytotoxicity Assessment using MTT Assay

  • Objective: To determine the optimal non-toxic concentration range of this compound in neuronal cell lines (e.g., SH-SY5Y) and primary cortical neurons.

  • Materials:

    • SH-SY5Y cells or primary cortical neurons

    • Complete culture medium (DMEM/F12, 10% FBS, 1% Pen-Strep)

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Replace the medium with the compound-containing medium and incubate for 24 or 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

4.1.2. Protocol: Neuroprotection against Oxidative Stress

  • Objective: To assess the ability of the compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

  • Procedure:

    • Seed cells as described in 4.1.1.

    • Pre-treat cells with non-toxic concentrations of the test compound for 2 hours.

    • Induce oxidative stress by adding H₂O₂ to a final concentration of 100-200 µM.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay as described above.

4.1.3. Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Objective: To determine if the neuroprotective effect of the compound is associated with a reduction in intracellular ROS.[3]

  • Materials:

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Pre-treat with the test compound for 2 hours.

    • Induce oxidative stress with H₂O₂.

    • Wash the cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C.

    • Measure fluorescence (excitation 485 nm, emission 535 nm).

Tier 2: Advanced In Vitro Models

4.2.1. Protocol: Neuron-Glia Co-culture for Neuroinflammation Studies

  • Objective: To evaluate the anti-inflammatory effects of the compound in a more physiologically relevant model.

  • Procedure:

    • Establish a co-culture of primary neurons and microglia.

    • Pre-treat the co-culture with the test compound.

    • Induce an inflammatory response using lipopolysaccharide (LPS).

    • Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using ELISA.

    • Assess neuronal viability in the co-culture.

Tier 3: In Vivo Proof of Concept

4.3.1. Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

  • Objective: To assess the neuroprotective efficacy of the compound in an in vivo model of ischemic stroke.[4]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Induce transient focal cerebral ischemia by MCAO for 60 minutes.

    • Administer the test compound (e.g., intravenously or intraperitoneally) at various doses at the time of reperfusion.

    • Assess neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system.

    • At 48 hours, sacrifice the animals and measure the infarct volume using TTC staining.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Neuroprotective Efficacy of this compound

AssayCell TypeToxinCompound Conc. (µM)% Cell Viability (Mean ± SD)% ROS Reduction (Mean ± SD)
NeuroprotectionSH-SY5YH₂O₂ (150 µM)155 ± 4.215 ± 3.1
1078 ± 5.145 ± 4.5
2585 ± 3.960 ± 5.2
NeuroprotectionPrimary NeuronsGlutamate (100 µM)152 ± 6.3N/A
1075 ± 4.8N/A
2582 ± 5.5N/A

Table 2: In Vivo Efficacy in MCAO Model

Treatment GroupDose (mg/kg)Neurological Score (24h)Infarct Volume (mm³)
Vehicle-3.2 ± 0.4110 ± 12.5
Compound52.1 ± 0.575 ± 10.1
101.5 ± 0.3 52 ± 8.7
Positive Control(e.g., Nimodipine)1.8 ± 0.465 ± 9.2

*p < 0.05, **p < 0.01 vs. Vehicle

Conclusion

This document provides a comprehensive and scientifically grounded framework for the initial investigation of the neuroprotective properties of the novel compound this compound. By following the proposed tiered workflow and detailed protocols, researchers can systematically evaluate its potential as a therapeutic agent for neurodegenerative diseases and ischemic stroke. The outlined experiments will elucidate its mechanism of action and provide the necessary preclinical data to warrant further development.

References

  • InnoSer. In vitro neurology assays. [Link]

  • PLOS One. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021-03-10). [Link]

  • PubMed. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021-03-10). [Link]

  • Springer Nature Experiments. Cell-Based Assays to Assess Neuroprotective Activity. [Link]

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  • PubMed. Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. [Link]

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  • PubMed. Neuroprotective effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933), an inhibitor of neuronal nitric-oxide synthase and an antioxidant, in model of transient focal cerebral ischemia in mice. [Link]

  • PubMed. Synthesis and antinociceptive activity of 4-(cyclopropylmethyl)-3,4,5,6-tetrahydro-2H-1,5-methano-1, 4-benzodiazocin-9-amine and congeners. [Link]

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Application Notes and Protocols: Investigating 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Initial Characterization of a Novel Benzoxazocine Analog

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial investigation of the novel compound 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine in a cell culture setting. Due to the limited specific literature on this particular molecule, this document leverages data from the broader classes of benzoxazines, benzoxazepines, and other benzoxazocine derivatives to propose a logical and scientifically rigorous workflow for its characterization. The protocols outlined herein are designed to be self-validating and provide a solid foundation for determining the compound's biological activity and potential mechanism of action.

Introduction to the Benzoxazocine Scaffold

The benzoxazocine core is a feature of several biologically active molecules, including the non-opioid analgesic Nefopam[1]. The broader families of benzoxazines and benzoxazepines, which are structurally related, have been extensively studied for their therapeutic potential, particularly as anticancer agents[2]. These compounds have been reported to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression[3][4]. Given this context, this compound represents a compound of interest for screening and characterization in cellular models, especially in the context of oncology.

Preliminary Characterization: Solubility and Stability

Before initiating any cell-based assays, it is crucial to determine the solubility and stability of this compound in relevant solvents and cell culture media. This ensures accurate and reproducible experimental results.

Protocol 2.1: Determining Solubility
  • Solvent Selection: Begin by testing solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO) and ethanol.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Observe for any precipitation. If the compound does not dissolve, gentle warming or sonication may be attempted.

  • Aqueous Media Solubility: Determine the solubility in your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS). This is critical as components of the medium and serum proteins can affect solubility.

    • Add small aliquots of the concentrated stock solution to the cell culture medium to achieve a range of final concentrations.

    • Incubate under standard cell culture conditions (37°C, 5% CO2) for a period that mimics your longest planned experiment (e.g., 24, 48, 72 hours).

    • Visually inspect for any signs of precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using techniques like HPLC or UV-Vis spectroscopy.

Protocol 2.2: Assessing Stability in Culture Medium
  • Sample Preparation: Prepare a solution of the compound in cell culture medium at a concentration relevant for your planned experiments.

  • Incubation: Incubate the solution under standard cell culture conditions for various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Analysis: At each time point, analyze the concentration of the parent compound remaining in the solution using a suitable analytical method like HPLC. A solution is generally considered stable if it retains more than 90% of its initial concentration[5].

Initial Biological Screening: Cytotoxicity and Cell Viability Assays

The first step in evaluating the biological activity of a novel compound is to determine its effect on cell viability and proliferation. A dose-response study across a panel of cell lines is recommended.

Experimental Workflow for Cytotoxicity Screening

G A Prepare stock solution of This compound C Prepare serial dilutions of the compound in culture medium A->C B Seed cancer and normal cell lines in 96-well plates D Treat cells with a range of concentrations B->D C->D E Incubate for 24, 48, and 72 hours D->E F Perform cell viability assay (e.g., MTS, MTT) E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow for determining the IC50 of the compound.

Protocol 3.1: MTS/MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • Assay: At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using appropriate software.

Cell Line Description Potential IC50 Range (Hypothetical)
MCF-7Human Breast Adenocarcinoma1-50 µM
A549Human Lung Carcinoma1-50 µM
HepG2Human Liver Carcinoma1-50 µM
WI-38Normal Human Fibroblasts>50 µM (for selectivity)

Investigating the Mechanism of Action

Based on the activities of related benzoxazine and benzoxazepine compounds, potential mechanisms of action for this compound could involve the induction of apoptosis and/or cell cycle arrest.

Potential Signaling Pathways to Investigate

Structurally related compounds have been shown to modulate pathways involving p53, caspases, and MAP kinases like ERK[3][6].

G cluster_0 Potential Cellular Effects of the Compound cluster_1 Apoptosis Induction cluster_2 Cell Cycle Regulation cluster_3 Signal Transduction Compound 10-methoxy-3,4,5,6- tetrahydro-2H-1,5-benzoxazocine p53 p53 Activation Compound->p53 Induces cdk1 cdk1 Downregulation Compound->cdk1 Inhibits ERK ERK1/2 Phosphorylation Compound->ERK Inhibits Caspase3 Caspase-3 Activation p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest cdk1->G2M_Arrest Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential signaling pathways affected by the compound.

Protocol 4.1: Analysis of Apoptosis by Flow Cytometry
  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants will indicate the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4.3: Western Blot Analysis of Key Proteins
  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., p53, cleaved caspase-3, cdk1, phospho-ERK, total-ERK) and a loading control (e.g., β-actin, GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

Summary and Future Directions

This document provides a foundational approach to the in vitro characterization of this compound. The initial data on solubility, stability, and cytotoxicity will inform the design of more complex mechanistic studies. Based on the results of the proposed apoptosis and cell cycle assays, further investigation into specific upstream and downstream signaling events can be pursued. The broad anticancer potential of the benzoxazine and benzoxazepine scaffolds suggests that this compound is a worthwhile candidate for thorough investigation.

References

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents. (2023). Asian Journal of Pharmaceutical and Health Sciences. Retrieved January 19, 2026, from [Link]

  • Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). PubMed. Retrieved January 19, 2026, from [Link]

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  • Synthetic strategies toward nefopam: a short review. (2025). Arkat USA. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Methoxamine | C11H17NO3. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocol for the Solubilization of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine belongs to the benzoxazocine class of heterocyclic compounds, a scaffold of significant interest in drug discovery and development. A critical, yet often underestimated, prerequisite for obtaining reliable and reproducible data in preclinical in vitro and in vivo studies is the proper and complete dissolution of the test compound. Due to their structural characteristics, many benzoxazocine derivatives exhibit low aqueous solubility, posing a significant challenge for formulation and testing.[1] This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to effectively dissolve this compound. We detail a systematic approach covering physicochemical assessment, solvent selection, and the preparation of high-concentration stock solutions and aqueous working dilutions for experimental use.

Introduction and Rationale: The Criticality of Solubilization

The subject of this guide, this compound, is a small molecule with a fused ring system that suggests limited solubility in aqueous media, a common trait for new chemical entities (NCEs).[1][2] Therefore, a robust and validated dissolution protocol is not merely a preparatory step but a cornerstone of scientific integrity for any subsequent experiment. This protocol is designed to be a self-validating system, explaining the causality behind each step to empower the researcher to adapt and troubleshoot as necessary.

Physicochemical Properties and Pre-dissolution Considerations

A foundational understanding of the compound's properties is essential before any dissolution work is initiated. This informs solvent choice and handling procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Note
IUPAC Name This compound---
CAS Number 938459-13-3[3]
Molecular Formula C₁₁H₁₅NO₂[3]
Molecular Weight 193.24 g/mol Calculated
Predicted Solubility Poorly soluble in water; likely soluble in organic solvents.Based on structural analogs.[2][4]
Appearance Typically a solid powder.Confirm with Certificate of Analysis.

Causality Behind Pre-dissolution Checks:

  • Purity and Identity: Always begin with the manufacturer's Certificate of Analysis (CofA). The stated purity is essential for calculating an accurate concentration. For solid products, factors like salt forms or water of crystallization must be accounted for to determine the free base concentration.[5]

  • Structural Impact on Solubility: The tetrahydro-benzoxazocine core is largely hydrophobic. The methoxy (-OCH₃) group provides some polarity but is generally insufficient to confer significant aqueous solubility. Therefore, an organic solvent is almost certainly required for initial dissolution.

Protocol I: Systematic Solvent Selection and Solubility Screening

The choice of solvent is the most critical decision in this process. The ideal solvent must fully dissolve the compound at a high concentration and be compatible with the downstream biological assay (e.g., low cytotoxicity).[5][6] Dimethyl sulfoxide (DMSO) is widely regarded as a "universal" solvent for solubilizing most small molecules for screening purposes.[7][8]

Experimental Workflow: Initial Solubility Screening

This protocol is designed to efficiently determine an appropriate solvent using a minimal amount of compound.

  • Preparation: Accurately weigh approximately 1-2 mg of this compound into a clear glass vial.

  • Solvent Addition: Add a small, measured volume (e.g., 20 µL) of the primary test solvent (high-purity DMSO is recommended as the first choice).

  • Energy Input: Vigorously vortex the vial for 1-2 minutes. If the compound does not fully dissolve, place the vial in a sonicating water bath for 5-10 minutes.[4][9] Sonication provides energy to break the crystal lattice forces of the solid.

  • Visual Inspection: Carefully inspect the solution against both light and dark backgrounds. The absence of any visible particles indicates complete dissolution.

  • Iterative Addition: If the compound is not dissolved, add another measured aliquot of solvent and repeat steps 3 and 4. Record the total volume of solvent required to achieve complete dissolution.

  • Solvent Comparison: Repeat this process with alternative solvents such as Dimethylformamide (DMF) or Ethanol if DMSO proves unsuitable for the intended assay.

G compound Weigh Compound (1-2 mg) add_dmso Add 20 µL DMSO compound->add_dmso vortex Vortex / Sonicate add_dmso->vortex inspect Visually Inspect for Particles vortex->inspect dissolved Record Solubility (e.g., >50 mg/mL) Proceed to Stock Prep inspect->dissolved  Yes not_dissolved Add another 20 µL DMSO inspect->not_dissolved  No other_solvent Test Alternative Solvent (e.g., DMF, Ethanol) inspect->other_solvent  Persistent  Precipitate not_dissolved->vortex G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calculate Calculate Mass (3.87 mg for 1 mL of 20 mM) weigh Accurately Weigh Compound calculate->weigh add_solvent Add 1.0 mL 100% DMSO weigh->add_solvent dissolve_step Vortex / Sonicate Until Clear add_solvent->dissolve_step aliquot Aliquot into Single-Use Vials dissolve_step->aliquot store Store at -80°C Protect from Light aliquot->store

Caption: Workflow for preparing a 20 mM DMSO stock solution.

Protocol III: Preparation of Aqueous Working Solutions for In Vitro Assays

The most common point of failure is the dilution of the organic stock solution into an aqueous buffer or cell culture medium, which can cause the compound to precipitate. [10]

Key Principle: The Dilution Method Matters

Never add the aqueous buffer directly to the DMSO stock. Instead, the small volume of DMSO stock must be added to the larger volume of vigorously mixing aqueous solution. This technique, known as "crash precipitation prevention," ensures rapid dispersion of the compound before it has a chance to aggregate and precipitate. [4]

Step-by-Step Methodology (Example: Preparing a 10 µM working solution):
  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution from your 20 mM stock in 100% DMSO. For example, dilute the 20 mM stock 1:10 in DMSO to get a 2 mM intermediate stock. This makes the final dilution into aqueous buffer more manageable and accurate.

  • Prepare Final Buffer: In a sterile conical tube, place the final volume of the desired aqueous buffer or cell culture medium (e.g., 10 mL of phosphate-buffered saline or DMEM).

  • Vortexing: Place the tube on a vortex mixer set to a medium-high speed to create a vortex in the liquid.

  • Spike and Mix: Using a calibrated pipette, aspirate the required volume of the DMSO stock (e.g., 5 µL of the 2 mM intermediate stock to make 10 µM in 10 mL). Submerge the pipette tip into the upper portion of the vortex and dispense the stock solution directly into the rapidly mixing buffer. [4]5. Continued Mixing: Continue vortexing for an additional 30-60 seconds to ensure the solution is homogenous.

  • Final DMSO Concentration: Verify that the final concentration of DMSO is compatible with your assay. In this example (5 µL in 10 mL), the final DMSO concentration is 0.05%, which is well-tolerated by most cell lines. [10]7. Vehicle Control: Always prepare a corresponding vehicle control by adding the same final concentration of DMSO to the assay buffer without the compound. This is essential to differentiate compound-specific effects from solvent effects.

Storage, Stability, and Quality Control

  • Working Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment. [7]Unlike concentrated DMSO stocks, dilute aqueous solutions are less stable and do not support long-term storage. [11][12]* Stability: Benzoxazine rings can be susceptible to hydrolysis under strongly acidic or basic conditions. [13][14]It is advisable to use buffers within a neutral pH range (pH 6.5-7.5) unless the experimental design requires otherwise. If the compound will be incubated for extended periods (e.g., >24 hours), its stability under those conditions should be empirically validated.

  • Quality Control: Always visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your experimental system. If precipitation is observed, the concentration may be above the kinetic solubility limit in that medium. Troubleshooting may involve lowering the final concentration or exploring the use of co-solvents or surfactants, provided they are compatible with the assay. [4][9]

References

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  • Williams, K. (2019). Choosing and Using Reference Materials and Analytical Standards. Cayman Chemical.
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  • Anand, O., et al. (2024). Selection and Parameters Affecting Dissolution Media. CUREUS.
  • Leucci, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
  • Ramu, M., et al. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate.
  • Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate.
  • University of North Carolina. PREPARING SOLUTIONS AND MAKING DILUTIONS. UNC Pembroke.
  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. Chemistry LibreTexts.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Benzoxazines Using 2-Hydroxybenzoyl Azide. BenchChem.

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Application Notes & Protocols: Elucidating the Mechanism of Action of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine belongs to the benzoxazocine class of heterocyclic compounds. While the specific biological activities of this molecule are not yet extensively documented, the broader family of benzoxazines and related structures are known to possess a wide range of pharmacological properties, including antimicrobial, antidiabetic, and antidepressant effects.[1] Notably, the structurally related benzoxazocine derivative, Nefopam, is utilized as a non-opioid analgesic.[2][3] Furthermore, similar chemical scaffolds have been investigated for their potential as histamine H3 receptor antagonists and cholinesterase inhibitors, suggesting possible therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.[4]

The presence of a methoxy group on the aromatic ring is also of significant interest, as this functional group is a common feature in numerous psychoactive compounds and can influence receptor binding affinity and metabolic stability. This application note provides a comprehensive research framework and detailed protocols for the systematic investigation of the mechanism of action of this compound, designed for researchers in drug discovery and pharmacology.

Hypothesized Biological Targets and Rationale

Based on the pharmacology of structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses will guide our initial screening and subsequent detailed investigations.

Primary Hypotheses:

  • Monoaminergic System Modulation: The compound may interact with monoamine neurotransmitter systems (serotonin, dopamine, norepinephrine) as a receptor ligand or reuptake inhibitor. This is based on the antidepressant and neurological activities observed in other benzoxazine derivatives.[1]

  • Histamine H3 Receptor Antagonism: Given the activity of 1,5-benzoxazepine derivatives at the histamine H3 receptor, the target compound may act as an antagonist or inverse agonist, potentially impacting cognitive function.[4]

  • Cholinesterase Inhibition: The compound could inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), enzymes critical for neurotransmission and implicated in Alzheimer's disease.[4][5]

  • Adrenergic Receptor Modulation: The methoxy-phenyl moiety is present in adrenergic receptor agonists like methoxamine, suggesting a potential interaction with α- or β-adrenergic receptors.[6]

Experimental Workflow for Mechanism of Action Elucidation

A multi-tiered approach is recommended to efficiently screen for and then characterize the mechanism of action. This workflow progresses from broad, high-throughput screening to more focused, mechanistic studies.

Caption: Tiered experimental workflow for MOA elucidation.

Protocols

PART 1: Initial Target Screening

Protocol 1.1: Radioligand Receptor Binding Assays

  • Objective: To screen for binding affinity of this compound against a panel of CNS-related receptors.

  • Rationale: This initial screen will identify potential primary binding targets and guide subsequent functional assays. The panel should be selected based on our primary hypotheses.

Materials:

  • This compound (stock solution in DMSO)

  • Membrane preparations from cells expressing target receptors (e.g., human serotonin, dopamine, histamine, adrenergic receptors)

  • Radiolabeled ligands specific for each target receptor (e.g., [³H]-Citalopram for SERT, [³H]-SCH23390 for D1, [³H]-Pyrilamine for H1)

  • Scintillation vials and cocktail

  • 96-well filter plates

  • Assay buffer (specific to each receptor target)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand, and either the test compound, vehicle control (DMSO), or a known reference compound.

  • Incubate the plates at the recommended temperature and duration for the specific receptor assay.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the percentage inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value.

Protocol 1.2: Cholinesterase Inhibition Assay

  • Objective: To determine if the test compound inhibits the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

  • Rationale: This enzymatic assay will directly test the hypothesis of cholinesterase inhibition.

Materials:

  • This compound

  • Purified human AChE and BChE

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the enzyme (AChE or BChE), the test compound or vehicle, and DTNB.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate (ATCh or BTCh).

  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

PART 2: Functional Validation

Protocol 2.1: cAMP Accumulation Assay for G-protein Coupled Receptors (GPCRs)

  • Objective: To determine if the compound acts as an agonist or antagonist at GPCRs identified in the binding assays (e.g., serotonin, dopamine, histamine, adrenergic receptors).

  • Rationale: This assay measures the functional consequence of receptor binding by quantifying the downstream second messenger, cyclic AMP (cAMP).

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the target GPCR.

  • This compound

  • Forskolin (to stimulate cAMP production in antagonist mode)

  • Known agonist and antagonist for the target receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure (Antagonist Mode):

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound or a known antagonist for 15-30 minutes.

  • Stimulate the cells with a concentration of a known agonist that produces approximately 80% of the maximal response (EC₈₀).

  • Incubate for the recommended time to allow for cAMP production.

  • Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.

  • Generate a dose-response curve and calculate the IC₅₀ for the antagonist effect.

Procedure (Agonist Mode):

  • Follow step 1 from the antagonist mode.

  • Treat the cells with serial dilutions of the test compound or a known agonist.

  • Follow steps 4 and 5 from the antagonist mode.

  • Generate a dose-response curve and calculate the EC₅₀ for the agonist effect.

PART 3: In-Depth Mechanistic Studies

Protocol 3.1: In Vitro Electrophysiology (Patch Clamp)

  • Objective: To investigate the effects of the compound on neuronal excitability and synaptic transmission.

  • Rationale: This provides high-resolution data on the direct effects on ion channels and synaptic currents, which is crucial for understanding the neurophysiological mechanism.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) or brain slices.

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Patch clamp rig with amplifier, digitizer, and microscope.

  • Glass micropipettes

Procedure (Whole-Cell Voltage Clamp):

  • Prepare brain slices or neuronal cultures for recording.

  • Establish a whole-cell patch clamp recording from a neuron.

  • Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents - EPSCs/IPSCs).

  • Perfuse the test compound at various concentrations into the recording chamber.

  • Record changes in the amplitude, frequency, and kinetics of synaptic currents.

  • Wash out the compound to observe for reversal of effects.

  • Analyze the data to determine if the compound modulates presynaptic neurotransmitter release or postsynaptic receptor function.

Proposed Signaling Pathway

Based on the potential for monoaminergic system modulation, a hypothetical signaling pathway is presented below. This diagram illustrates how this compound could act as a serotonin reuptake inhibitor, leading to downstream signaling changes.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryp Tryptophan HTP 5-HTP Tryp->HTP TPH Serotonin_pre Serotonin (5-HT) HTP->Serotonin_pre AADC Vesicle Synaptic Vesicle Serotonin_pre->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Action Potential (Ca2+ influx) SERT SERT Transporter SERT->Serotonin_pre Receptor 5-HT Receptor (e.g., 5-HT1A) GPCR G-Protein (Gi/o) Receptor->GPCR Activation AC Adenylate Cyclase GPCR->AC Inhibition cAMP cAMP AC->cAMP ATP -> cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Modulation Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Receptor Binding Compound 10-methoxy-3,4,5,6-tetrahydro- 2H-1,5-benzoxazocine Compound->SERT Inhibition

Caption: Hypothetical mechanism: Serotonin reuptake inhibition.

Data Summary and Interpretation

Assay Type Parameter Measured Interpretation of Positive Result
Radioligand BindingIC₅₀ (nM or µM)High affinity for a specific receptor target.
Cholinesterase AssayIC₅₀ (nM or µM)Inhibition of AChE or BChE activity.
cAMP Functional AssayEC₅₀ / IC₅₀ (nM or µM)Agonist or antagonist activity at a GPCR.
Patch Clamp Electrophysiology% Change in EPSC/IPSCModulation of synaptic transmission.

A positive "hit" from the initial screening (e.g., IC₅₀ < 1 µM in a binding assay) would warrant progression to functional assays. If the compound demonstrates functional activity (e.g., antagonism in a cAMP assay), further investigation into its effects on neuronal activity via electrophysiology would be justified. The collective data will allow for a comprehensive understanding of the molecular mechanism of action.

References

  • Preliminary studies of 1,5-benzoxazepine derivatives as potential histamine H3 receptor antagonists. PubMed. [Link]

  • Benzoxazocine Derivative - Nefopam | Pharmacology. Pharmacy 180. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. MDPI. [Link]

  • Pharmacological properties of some derivatives of 1,3-benzoxazine. PubMed. [Link]

  • Synthetic strategies toward nefopam: a short review. Arkat USA. [Link]

  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed. [Link]

  • The dual neuroprotective–neurotoxic profile of cannabinoid drugs. PMC - NIH. [Link]

  • Methoxamine. PubChem - NIH. [Link]

  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. Taylor & Francis Online. [Link]

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Application Note: A High-Throughput Screening Workflow for the Identification of Novel Modulators of G-Protein Coupled Receptors from a 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a comprehensive, multi-tiered strategy for the high-throughput screening (HTS) of a focused library of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine derivatives. Benzoxazine and related benzoxazocine scaffolds are recognized as privileged structures in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] This application note details a robust workflow designed to identify and validate novel modulators of G-Protein Coupled Receptors (GPCRs), a critical class of drug targets.[3] The workflow integrates a primary cell-based functional assay, orthogonal secondary validation, and essential counter-screens to eliminate common sources of assay artifacts, ensuring the generation of high-confidence hit compounds suitable for downstream drug discovery efforts.

Introduction: The Scientific Rationale

The 1,5-benzoxazocine scaffold, a key structural feature of the compounds under investigation, is present in biologically active molecules like Nefopam, a non-opioid analgesic.[4] The broad therapeutic potential of related benzoxazine derivatives, which have been shown to target enzymes like EGFR/HER2 kinases and topoisomerase I, underscores the value of screening this chemical class against diverse biological targets.[5][6][7] GPCRs represent one of the largest and most successfully drugged protein families, making them a high-priority target class for novel chemical entities.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound collections.[8][9] However, the process is fraught with potential pitfalls, most notably the high rate of false positives that can arise from compound interference with the assay technology or non-specific cytotoxicity.[10][11] Therefore, a successful HTS campaign is not merely about speed but about the intelligent design of a screening cascade that systematically validates initial findings and eliminates artifacts.[12]

This guide proposes a robust screening cascade beginning with a primary functional screen—a cell-based calcium flux assay—to identify compounds that modulate Gq-coupled GPCRs. Hits from this screen are then subjected to a rigorous validation process, including a cytotoxicity counter-screen and an orthogonal secondary assay, to confirm on-target activity and build a strong case for advancing validated hits to lead optimization.

The HTS Workflow: A Validated Triaging Cascade

The proposed workflow is designed as a funnel, progressively narrowing a large library of compounds down to a small set of well-characterized, high-confidence hits. This tiered approach maximizes efficiency by using the highest throughput, most cost-effective assays first, while reserving more complex, lower-throughput assays for smaller sets of prioritized compounds.

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation cluster_3 Downstream Lib Compound Library (10,000 Derivatives) Primary Primary HTS: Calcium Flux Assay (Single Concentration) Lib->Primary QC Data Analysis & QC (Z', S/B, Hit Selection) Primary->QC Hits1 Primary Hits (~200 Compounds, ~2% Hit Rate) QC->Hits1 Counter Cytotoxicity Counter-Screen (e.g., CellTiter-Glo®) Hits1->Counter Ortho Orthogonal Secondary Assay (e.g., IP-One TR-FRET) Hits1->Ortho Dose Dose-Response Analysis (EC50/IC50 Determination) Counter->Dose Filter out cytotoxic hits Ortho->Dose Confirm on-target activity Validated Validated Hits (~10-20 Compounds) Dose->Validated SAR Lead Optimization & Structure-Activity Relationship (SAR) Validated->SAR

Figure 1: The High-Throughput Screening Cascade.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of the screening workflow. The causality behind experimental choices is explained to provide field-proven insights.

Protocol 1: Primary HTS - No-Wash Calcium Flux Assay

Rationale: GPCRs that couple through the Gαq subunit activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and a subsequent release of intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ is a robust and rapid signal that is highly amenable to HTS using fluorescent calcium indicators. We employ a "no-wash" dye formulation to simplify automation and increase throughput.[13]

Materials:

  • HEK293 cell line stably expressing the target Gq-coupled GPCR.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-8 AM) with a probenecid solution.

  • 384-well, black-walled, clear-bottom microplates.

  • Compound library plates containing this compound derivatives dissolved in 100% DMSO.

  • Agonist/Antagonist control compounds.

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR®, PHERAstar®).

Step-by-Step Methodology:

  • Cell Plating:

    • Culture HEK293 cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 250,000 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well assay plates (10,000 cells/well).

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂. This allows cells to adhere and form a monolayer, which is critical for a uniform response.

  • Compound Preparation & Transfer:

    • Prepare intermediate compound plates by diluting the master library stock into Assay Buffer to achieve a 4X final concentration. The DMSO concentration should be kept constant across all wells (e.g., at 1%).

    • Using an automated liquid handler, transfer 20 µL of the 4X compound dilutions to the cell plate. For antagonist screening, pre-incubate the compounds with the cells for 15-30 minutes.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid. Probenecid is an anion-exchange transport inhibitor that reduces the leakage of the de-esterified dye out of the cell, thereby improving signal intensity and duration.

    • Add 20 µL of the dye solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.

  • Signal Detection:

    • Place the assay plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., Excitation: 490 nm, Emission: 525 nm) every second.

    • Establish a stable baseline reading for 10-20 seconds.

    • For agonist screening, inject the compounds and read for 90-180 seconds. For antagonist screening, inject a known agonist (at its EC₈₀ concentration) and read for 90-180 seconds.

Protocol 2: Cytotoxicity Counter-Screen - ATP-Based Luminescence Assay

Rationale: It is crucial to distinguish compounds that genuinely modulate the target from those that appear active simply because they are cytotoxic. A common cause of false positives is a compound killing the cells, leading to a loss of signal in many assay formats.[14] We use an ATP-based assay (e.g., CellTiter-Glo®) as a direct measure of metabolic activity; only viable cells can synthesize ATP.[15] This assay is highly sensitive and has a luminescent readout, which is less prone to interference from colored or fluorescent compounds than other methods.[15][16]

Materials:

  • Cell plates prepared and treated with compounds identically to the primary screen.

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Opaque-walled 384-well microplates suitable for luminescence.

  • A microplate luminometer.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a separate cell plate exactly as in Protocol 1, steps 1 and 2. Incubate for a duration that matches the primary assay endpoint.

  • Reagent Equilibration: Allow the ATP assay reagent to equilibrate to room temperature.

  • Reagent Addition: Add a volume of the luminescent reagent equal to the volume of culture medium in the well (e.g., 80 µL).

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate luminometer with an integration time of 0.5 to 1 second per well. A significant decrease in luminescence relative to vehicle controls indicates cytotoxicity.

Data Analysis and Hit Selection

Robust data analysis is critical for the reliable identification of hits.[17] All raw data should be normalized, and plate-level quality control metrics must be calculated for every assay.

A. Quality Control Metrics

For each assay plate, the following metrics should be calculated to ensure data quality and reliability.

MetricFormulaAcceptance CriterionRationale
Z-Factor (Z') 1 - [ (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg]
Signal-to-Background (S/B) Mean_pos / Mean_neg> 5Indicates the dynamic range of the assay. A higher ratio provides a larger window to detect compound activity.

B. Hit Identification

  • Normalization: Raw data from each well is typically normalized to the plate's controls. A common method is to express activity as a percentage of the positive control's response after subtracting the negative control baseline.

  • Hit Selection: A primary hit is defined as a compound whose activity exceeds a statistically significant threshold. A robust method is to set the hit threshold at three standard deviations (SD) above the mean of the neutral (DMSO vehicle) control wells.

    • Hit Threshold = Mean_DMSO + (3 * SD_DMSO)

  • Triage: Compounds identified as hits in the primary screen but showing significant activity in the cytotoxicity counter-screen (>30% reduction in cell viability) are flagged as cytotoxic and deprioritized. This step is crucial for eliminating a major class of false positives.[12][18]

Hit Confirmation and Characterization

Primary hits that pass the cytotoxicity filter must be confirmed through orthogonal assays and dose-response studies.

Orthogonal Assay Rationale

An orthogonal assay measures the same biological endpoint through a different technological principle.[12] This helps to eliminate false positives that arise from interference with the primary assay's specific detection method (e.g., autofluorescent compounds in a fluorescence-based assay).[10][19] For a Gq-coupled pathway, an excellent orthogonal follow-up to a calcium flux assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that directly measures the accumulation of the second messenger IP₁ (a metabolite of IP₃).[18][20]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Ligand Benzoxazocine Derivative GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gαq GPCR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates IP1 IP₁ IP3->IP1 Metabolizes to Ca Ca²⁺ Release (from ER) IP3->Ca Assay2 Secondary Assay: IP-One TR-FRET IP1->Assay2 Assay1 Primary Assay: Calcium Flux Ca->Assay1

Figure 2: Gq signaling pathway and points of assay intervention.

Dose-Response Analysis

Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency (EC₅₀ for agonists, IC₅₀ for antagonists). This quantitative analysis is essential for ranking compounds and establishing a preliminary structure-activity relationship (SAR) to guide medicinal chemistry efforts.[17]

Conclusion

The workflow described in this application note provides a robust and scientifically rigorous framework for the high-throughput screening of this compound derivatives against GPCR targets. By integrating a sensitive primary screen with essential counter-screens and orthogonal validation, this strategy is designed to minimize the attrition rate common in early-stage drug discovery and deliver high-confidence, validated hits. The emphasis on understanding the causality behind each protocol step and employing self-validating systems ensures the integrity and reproducibility of the screening data, forming a solid foundation for subsequent hit-to-lead development.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Heine, A., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • Gunter, B., et al. (n.d.). Improved Statistical Methods for Hit Selection in High-Throughput Screening.
  • Stark, T., et al. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.
  • Brideau, C., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening.
  • Shao, K., et al. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH.
  • Trinquet, E., et al. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. NIH.
  • Inagaki, S., et al. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
  • Vertex AI Search. (n.d.). High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands.
  • Zhang, R., et al. (n.d.). Recent progress in assays for GPCR drug discovery.
  • Brideau, C., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. PubMed.
  • Dahlin, J. L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Scheeder, C., et al. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • Promega Corporation. (n.d.). How to Measure Cell Viability.
  • Dahlin, J. L., et al. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC - NIH.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Sink, R., et al. (2010). False positives in the early stages of drug discovery. PubMed.
  • Wang, Y., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed.
  • Al Shahrani, M., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl) - PubMed Central.
  • Foto, E., et al. (2019). Benzoxazines as New Human Topoisomerase I Inhibitors and Potential Poisons. PubMed.
  • Hassan, B. A., et al. (n.d.). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate.
  • Al Shahrani, M., et al. (2023). 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR-HER2 dual inhibitor in gastric tumors. PubMed.
  • Szałek, A., et al. (n.d.). Synthetic strategies toward nefopam: a short review. Arkat USA.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and extensive laboratory experience. Our goal is to help you navigate the common challenges of this synthesis and significantly improve your reaction yields and product purity.

The synthesis of this medium-sized heterocyclic system, a 1,5-benzoxazocine, typically involves the formation of a crucial C-N bond via an intramolecular cyclization. While several routes can be envisioned, a highly reliable and scalable approach is the intramolecular reductive amination of a suitable amino-aldehyde precursor. This method is often favored for its mild conditions and high chemoselectivity.

This guide will focus on troubleshooting the final cyclization step, as this is where most yield-related issues arise.

Diagram: Proposed Synthetic Pathway via Intramolecular Reductive Amination

G SM1 2-Methoxyphenol Int1 3-(2-Methoxyphenoxy)propan-1-ol SM1->Int1 Williamson Ether Synthesis SM2 3-Bromopropanol SM2->Int1 Int2 3-(2-Methoxyphenoxy)propanal Int1->Int2 Oxidation Reagent1 Base (e.g., K2CO3) Solvent (e.g., Acetone) Int3 Intermediate Imine (not isolated) Int2->Int3 Imine Formation Reagent2 Mild Oxidation (e.g., PCC, DMP) Target 10-methoxy-3,4,5,6-tetrahydro- 2H-1,5-benzoxazocine Int3->Target Intramolecular Reduction Reagent3 Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) G Setup 1. Setup Reaction Flask - Anhydrous Solvent (e.g., THF) - Ammonium Acetate (5 equiv.) - Acetic Acid (1 equiv.) - NaBH3CN (1.5 equiv.) - Molecular Sieves (4Å) Addition 3. Slow Addition - Add aldehyde solution over 8-12 hours - Maintain vigorous stirring at RT Setup->Addition SyringePump 2. Prepare Syringe Pump - Dissolve Aldehyde in THF (Final conc. ~0.01 M) SyringePump->Addition Monitoring 4. Reaction Monitoring - Stir for an additional 12-24 hours - Monitor by TLC/LC-MS for disappearance of aldehyde Addition->Monitoring Workup 5. Workup - Quench with sat. NaHCO3 - Filter off sieves - Extract with Ethyl Acetate - Dry over Na2SO4 Monitoring->Workup Purification 6. Purification - Concentrate in vacuo - Purify by silica gel chromatography Workup->Purification

Technical Support Center: Purification of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally related heterocyclic compounds.

Understanding the Molecule: Physicochemical Properties and Reactivity

This compound is a cyclic amine derivative with a methoxy-substituted aromatic ring. Its purification strategy is dictated by its key structural features: a basic secondary amine, an ether linkage, and an aromatic ring. These functional groups influence its polarity, solubility, and potential side reactions.

PropertyPredicted CharacteristicImplication for Purification
Polarity Moderately polarInfluences choice of chromatography stationary and mobile phases.
Basicity (pKa) Weakly basic (due to the secondary amine)Enables acid-base extraction for separation from neutral or acidic impurities.
Solubility Soluble in many organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in non-polar solvents (e.g., hexanes) and water.Guides the selection of solvents for extraction, chromatography, and recrystallization.
Stability Generally stable, but susceptible to oxidation at the amine and potential cleavage of the ether under harsh acidic conditions.Purification methods should avoid strong oxidizing agents and prolonged exposure to strong acids.

Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of this compound from a reaction mixture, presented in a question-and-answer format.

I. Column Chromatography Issues

Question 1: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

Answer: Streaking or tailing of amines on silica gel is a common problem due to the acidic nature of silica, which can lead to strong, non-specific binding of the basic amine.[1]

Causality: The lone pair of electrons on the nitrogen atom of your benzoxazocine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can result in poor peak shape, reduced recovery, and even degradation of the compound on the column.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel.[1] A common choice is triethylamine (TEA) or ammonia (as a solution in methanol).

      • Protocol: Start by adding 0.1-1% (v/v) of triethylamine to your eluent system (e.g., ethyl acetate/hexanes). Equilibrate the column with this modified mobile phase before loading your sample.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina will not have the acidic sites that cause tailing.

    • Amine-Functionalized Silica: Pre-treated silica gel with amino groups can also be used to minimize interactions with basic compounds.[1]

Workflow for Optimizing Chromatography Conditions:

start Streaking/Tailing Observed on TLC/Column decision1 Is the mobile phase modified with a base? start->decision1 add_base Add 0.1-1% Triethylamine to Eluent decision1->add_base No decision2 Is streaking still present? decision1->decision2 Yes add_base->decision2 change_stationary_phase Switch to Alumina or Amine-Functionalized Silica decision2->change_stationary_phase Yes success Improved Separation Achieved decision2->success No change_stationary_phase->success

Caption: Troubleshooting workflow for amine tailing in chromatography.

Question 2: I am seeing multiple spots on my TLC after the reaction, even though I expect a single product. What are the likely impurities?

Answer: The presence of multiple spots indicates either an incomplete reaction or the formation of byproducts. For the synthesis of this compound, common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include a methoxy-substituted 2-aminophenol derivative or a related precursor.[2] These are often more polar than the product.

  • Oxidation Products: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other colored impurities, especially if the reaction mixture is exposed to air for extended periods.[2]

  • Over-Alkylation/Arylation Products: If the synthesis involves N-alkylation or N-arylation, there is a possibility of forming quaternary ammonium salts or other over-reacted species.

  • Ring-Opened Byproducts: Under certain conditions, the benzoxazocine ring could potentially undergo cleavage.

Identification and Removal Strategy:

Impurity TypeTLC Characteristics (Relative to Product)Removal Strategy
Unreacted Aminophenol More polar (lower Rf)Column chromatography; Acid-base extraction (if product is less basic).
Oxidation Products Often colored (yellow/brown) and can be more polar.Treatment with activated charcoal during workup; Column chromatography.
Over-Alkylation Products Typically highly polar (may remain at baseline)These are often salts and can be removed with an aqueous wash.
II. Aqueous Work-up and Extraction Issues

Question 3: I am trying to use an acid wash to remove basic impurities, but I am losing my product to the aqueous layer. How can I perform a more selective acid-base extraction?

Answer: Losing your desired amine product during an acidic wash suggests that the pH of the aqueous layer is low enough to protonate your product, rendering it water-soluble. A successful acid-base extraction relies on the difference in basicity (pKa) between your product and the impurities.

Causality: Both your product and basic impurities will be protonated in a strongly acidic solution.

Solutions:

  • Controlled pH Adjustment: Instead of using a strong acid wash (e.g., 1M HCl), use a milder acidic solution or buffer to selectively protonate the more basic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

      • Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic (pH ~4.5-5.5). This may be sufficient to remove more basic amine impurities without significantly protonating your product.

      • Alternatively, carefully add a dilute acid (e.g., 0.1M HCl) dropwise to the aqueous phase while monitoring the pH to target a specific range.

  • Copper Sulfate Wash for Primary/Secondary Amines: A wash with an aqueous solution of copper (II) sulfate can be effective for removing unreacted primary or secondary amine starting materials, which form a colored complex that partitions into the aqueous layer.

Workflow for Selective Acidic Extraction:

start Product lost during acidic wash decision1 What is the pH of the acidic wash? start->decision1 strong_acid Strongly acidic (e.g., 1M HCl) decision1->strong_acid mild_acid Use a milder acidic wash (e.g., sat. aq. NH4Cl) strong_acid->mild_acid monitor_ph Titrate with dilute acid and monitor pH strong_acid->monitor_ph success Selective removal of impurities mild_acid->success monitor_ph->success

Caption: Decision tree for optimizing acidic extraction.

III. Crystallization Challenges

Question 4: My product oils out or precipitates as an amorphous solid during recrystallization. How can I induce the formation of crystals?

Answer: Oiling out or amorphous precipitation occurs when the solute comes out of solution too rapidly, preventing the formation of an ordered crystal lattice. This is often due to a suboptimal choice of solvent or too rapid cooling.

Causality: The solubility of your compound decreases too sharply upon cooling, leading to a supersaturated state that relieves itself through rapid, disorganized precipitation.

Solutions:

  • Optimize the Solvent System:

    • Single Solvent: The ideal single solvent for recrystallization will dissolve your compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • Mixed Solvent System: If a suitable single solvent cannot be found, a mixed-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common mixtures include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Control the Cooling Rate:

    • Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of my reaction mixture? A1: For a moderately polar amine like this compound, a good starting point for TLC analysis is a mixture of a non-polar and a polar solvent.

  • Recommended Starting Systems:

    • 30-50% Ethyl acetate in Hexanes

    • 5-10% Methanol in Dichloromethane

  • Pro-Tip: Always add 0.1-1% triethylamine to the TLC solvent system to prevent streaking and obtain a more accurate assessment of the separation.

Q2: My purified product is a clear oil, but it turns yellow or brown upon standing. What is happening and how can I prevent it? A2: The discoloration is likely due to the oxidation of the secondary amine.

  • Prevention:

    • Store the purified compound under an inert atmosphere (nitrogen or argon).

    • Keep it in a sealed container in a refrigerator or freezer to slow down the oxidation process.

    • If possible, convert the amine to a more stable salt (e.g., hydrochloride) for long-term storage. This can often be achieved by dissolving the amine in a suitable solvent like ether and adding a solution of HCl in ether.

Q3: Can I use reverse-phase chromatography for purification? A3: Yes, reverse-phase chromatography (e.g., on a C18 column) can be an excellent alternative, especially for polar compounds.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile or methanol in water.

  • pH Modification: To ensure good peak shape for your basic compound, it is advisable to add a modifier to the mobile phase.

    • Acidic Conditions: Adding 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the amine, leading to good peak shape.

    • Basic Conditions: Using a buffer system to maintain a basic pH will keep the amine in its neutral form.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025).
  • Ahipa T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: Synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38, 5018-5029.
  • Renuka, N., et al. (2016). Preparation, Crystal Structure and Molecular Structure Studies and Hirshfeld Surface Analysis of (E)-3-(4- methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. Academic Journal of Chemistry, 1(2), 33-39.
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • El-Hiti, G. A., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Molecules, 27(9), 2975.
  • ResearchGate. (n.d.).
  • Legrand, F.-X., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 217-224.
  • Al-Ayed, A. S. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Egyptian Journal of Chemistry, 65(8), 441-447.
  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube.
  • ResearchGate. (n.d.). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
  • Biotage. (2023, February 10).
  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. U.S.
  • ArtMolecule. (n.d.).
  • BenchChem. (n.d.). The Dawn of a Heterocycle: A Technical History of Methoxy-Substituted Pyrimidines.
  • Echemi. (n.d.). This compound.
  • Cmoch, P., et al. (2023). Synthetic strategies toward nefopam: a short review. ARKIVOC, 2023(10), 1-32.
  • ResearchGate. (n.d.). Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3.
  • de Kock, W. C., et al. (2003). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry.
  • Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2199.
  • May, E. L., & Murphy, J. G. (1964). U.S. Patent No. 3,138,603. U.S.
  • El-Sayed, M. A.-M., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(14), 4160.
  • PubChem. (n.d.). (R)-3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride.
  • PubChem. (n.d.). Benzoxazocine.
  • DrugFuture. (n.d.). Nefopam.
  • ResearchGate. (n.d.).

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"troubleshooting 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine synthesis side reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important benzoxazocine scaffold. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction: The Synthetic Challenge

The 1,5-benzoxazocine core is a privileged scaffold in medicinal chemistry, with derivatives like Nefopam demonstrating significant analgesic properties.[1] The synthesis of this compound, while conceptually straightforward, presents several critical challenges. The key steps typically involve the selective N-alkylation of a 2-aminophenol precursor followed by an intramolecular cyclization. However, competition between N- and O-alkylation, undesired elimination reactions, and the thermodynamic challenge of forming an 8-membered ring often lead to complex product mixtures and low yields.

This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues, grounded in mechanistic principles and supported by detailed protocols.

Proposed Synthetic Workflow

A common and logical approach to the target molecule involves a two-step sequence starting from 2-amino-4-methoxyphenol. This workflow forms the basis for our troubleshooting guide.

Synthetic_Workflow cluster_0 Step 1: Selective N-Alkylation cluster_1 Step 2: Intramolecular Cyclization Start 2-amino-4-methoxyphenol + 1-bromo-3-chloropropane Intermediate N-(3-chloropropyl)-2-amino-4-methoxyphenol Start->Intermediate Base, Solvent Final This compound Intermediate->Final Strong Base, High Dilution

Caption: Proposed two-step synthesis of the target benzoxazocine.

Troubleshooting Guide & FAQs

Issue 1: Poor Selectivity in the Initial Alkylation Step

Question: During the reaction of 2-amino-4-methoxyphenol with 1-bromo-3-chloropropane, I'm isolating a significant amount of the O-alkylated byproduct. How can I favor N-alkylation?

Answer: This is a classic chemoselectivity problem arising from the two nucleophilic sites on the starting material: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). The key to controlling the reaction outcome lies in modulating the relative nucleophilicity of these two groups.

  • Mechanistic Insight: The phenolic proton is more acidic than the protons on the amino group. In the presence of a strong base, the phenol is readily deprotonated to form a highly nucleophilic phenoxide ion. This phenoxide will rapidly attack the alkyl halide, leading to the O-alkylated product via a Williamson ether synthesis mechanism.[2][3][4] The neutral amino group is a weaker nucleophile and reacts more slowly. To favor N-alkylation, you must either enhance the amine's reactivity or suppress the phenol's reactivity.

  • Troubleshooting Strategies:

    • Protect the Phenolic Group: The most robust method to ensure N-selectivity is to protect the hydroxyl group before alkylation.[5][6] After N-alkylation, the protecting group can be removed.

      • Recommended Protocol: Protection of the hydroxyl group as a benzyl ether is a common strategy. See "Protocol 1: Selective N-Alkylation via Phenol Protection" for a detailed method.

    • Reductive Amination: An alternative route is to react the aminophenol with an aldehyde (e.g., 3-chloropropanal) to form an imine, which is then reduced in situ. This method exclusively forms the N-C bond.[5][7]

    • Control of Reaction pH: Running the reaction under neutral or slightly acidic conditions (if the alkylating agent is stable) can keep the phenol protonated and therefore less nucleophilic, allowing the lone pair of the amino group to be the primary nucleophile. However, this often results in very slow reaction rates.

Alkylation_Competition Start 2-amino-4-methoxyphenol N_Product Desired N-Alkylation Product Start->N_Product Amine Attack (Slower) O_Product Side Product: O-Alkylation Start->O_Product Phenoxide Attack (Faster) Base Base (e.g., K₂CO₃, NaH) Base->Start Deprotonates -OH Conditions Reaction Conditions (pH, Solvent) Conditions->N_Product Favored by: - Phenol Protection - Reductive Amination Conditions->O_Product Favored by: - Strong Base - Aprotic Solvent

Caption: Competing N- vs. O-alkylation pathways.

Issue 2: Failure or Low Yield in the Cyclization Step

Question: I have successfully synthesized the N-(3-chloropropyl) intermediate, but the intramolecular cyclization to form the 8-membered ring is not working. What factors should I consider?

Answer: The formation of medium-sized rings (8-11 members) is entropically and enthalpically disfavored due to torsional strain and transannular interactions.[8] Successful cyclization requires carefully optimized conditions to favor the intramolecular pathway over competing intermolecular reactions.

  • Mechanistic Insight: The reaction is an intramolecular Williamson ether synthesis. A strong base is required to deprotonate the phenol, creating the nucleophilic phenoxide which then attacks the electrophilic carbon bearing the chlorine atom.[3][4][9]

  • Troubleshooting Strategies:

    • High-Dilution Principle: The most critical factor is concentration. To favor the intramolecular reaction, the concentration of the substrate must be very low (typically 0.01-0.001 M). This minimizes the probability of two different molecules reacting with each other (intermolecularly), which would lead to polymers or dimers. The reaction should be set up by slowly adding the substrate solution to a large volume of refluxing solvent containing the base.

    • Choice of Base and Solvent: A strong, non-nucleophilic base is essential to ensure complete deprotonation of the phenol without competing side reactions.

      • Recommended Bases: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices.[1][9]

      • Recommended Solvents: High-boiling, polar aprotic solvents like DMF or DMSO can facilitate the Sₙ2 reaction.[9] THF is also a common choice.

    • Template Effect (Less Common): In some cases, the presence of certain metal cations (like Cs⁺ from Cs₂CO₃) can act as a template, holding the molecule in a conformation that favors cyclization.

ParameterRecommended ConditionRationale
Concentration 0.001 - 0.01 MFavors intramolecular vs. intermolecular reaction.
Base NaH, KHMDS, t-BuOKStrong, non-nucleophilic; ensures full deprotonation.
Solvent DMF, DMSO, THFHigh-boiling, polar aprotic solvents stabilize the transition state.
Temperature RefluxProvides activation energy for the reaction.
Issue 3: Formation of an Unexpected Isomer

Question: My final product has the correct mass, but the NMR spectrum is inconsistent with the 8-membered benzoxazocine. I suspect a smaller, 6-membered benzoxazine has formed. Why would this happen?

Answer: The formation of a 6-membered ring (a benzoxazine derivative) instead of the 8-membered ring is a known possibility and points to an issue with the structure of your alkylating agent or a rearrangement.

  • Mechanistic Insight: Baldwin's rules for ring closure predict that a 6-membered ring formed via a "6-exo-tet" cyclization is highly favored over an "8-endo-tet" cyclization. If your intermediate has the potential to cyclize in a 6-membered fashion, it will likely do so. This would happen if, for example, you inadvertently used a 2-carbon linker with a leaving group on the second carbon that could be attacked by the nitrogen atom. However, with a 3-carbon linker (like from 1-bromo-3-chloropropane), the most likely scenario for forming a smaller ring involves the nitrogen atom attacking the aromatic ring, which is unlikely under these conditions.

  • Troubleshooting & Verification:

    • Verify Your Intermediate: The most crucial step is to meticulously verify the structure of your N-(3-chloropropyl)-2-amino-4-methoxyphenol intermediate using ¹H NMR, ¹³C NMR, and MS. Ensure the 3-carbon chain is intact and correctly attached to the nitrogen.

    • Consider Alternative Cyclization Pathways: While less common, intramolecular cyclization involving the nitrogen atom attacking the terminal carbon of the propyl chain is the desired pathway for the 1,5-benzoxazocine. A 1,4-benzoxazine would require a different starting material or a rearrangement. Some studies have shown that the choice of catalyst or reaction conditions can influence ring size in related systems.[10][11][12]

    • Re-evaluate Starting Materials: Confirm the identity and purity of your 1-bromo-3-chloropropane. Isomer contamination could lead to unexpected products.

Ring_Competition cluster_0 Desired Pathway cluster_1 Potential Side Reaction Intermediate N-(3-chloropropyl) Intermediate Product_8 8-Membered Ring (1,5-Benzoxazocine) Intermediate->Product_8 Phenoxide attacks terminal carbon (C-3) Product_6 6-Membered Ring (Benzoxazine) Intermediate->Product_6 Requires different intermediate or rearrangement

Caption: Desired 8-membered ring cyclization vs. potential side reactions.

Experimental Protocols

Protocol 1: Selective N-Alkylation via Phenol Protection

This protocol describes the protection of the hydroxyl group as a benzyl ether, followed by N-alkylation and subsequent deprotection.

Part A: Benzyl Protection of 2-amino-4-methoxyphenol

  • Dissolve 2-amino-4-methoxyphenol (1 equiv.) in anhydrous acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 equiv.) and stir the suspension for 15 minutes.

  • Add benzyl bromide (BnBr, 1.1 equiv.) dropwise at room temperature.

  • Heat the mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield O-benzyl-2-amino-4-methoxyphenol.

Part B: N-Alkylation

  • Dissolve the O-protected aminophenol (1 equiv.) in DMF.

  • Add sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv.) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1-bromo-3-chloropropane (1.2 equiv.) dropwise.

  • Stir at room temperature for 18 hours.

  • Quench the reaction carefully by adding saturated NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Part C: Deprotection

  • Dissolve the N-alkylated, O-protected intermediate in methanol or ethanol.

  • Add Palladium on carbon (10% Pd/C, 0.1 equiv.).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours until TLC indicates the consumption of starting material.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the pure N-(3-chloropropyl)-2-amino-4-methoxyphenol.

Protocol 2: Intramolecular Cyclization
  • Set up a large three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a large volume of anhydrous DMF (to achieve a final concentration of ~0.005 M) and sodium hydride (NaH, 60% dispersion, 2.0 equiv.).

  • Heat the DMF/NaH mixture to 80-90 °C.

  • Dissolve the N-(3-chloropropyl)-2-amino-4-methoxyphenol intermediate (1 equiv.) in a small amount of anhydrous DMF and add it to the dropping funnel.

  • Add the substrate solution dropwise to the hot DMF/NaH mixture over a period of 6-8 hours.

  • After the addition is complete, maintain the reaction at temperature for an additional 2 hours.

  • Cool the reaction to 0 °C and quench cautiously with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final this compound.

References

  • Butt, M. A., et al. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Organic Letters. Available at: [Link][10][11]

  • Štefane, B., & Polanc, S. (2004). A New, Efficient Method for the N-Alkylation of Anilines.
  • Yildirim, P., et al. (2010). Selective alkylation of the amino group of aminophenols. ARKIVOC. Available at: [Link][13]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other nitrogen nucleophiles. Journal of the American Chemical Society.
  • Li, G., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances. Available at: [Link][14]

  • University of Wisconsin-Madison. (n.d.). Experiment 06: Williamson Ether Synthesis. Available at: [Link][2]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link][3]

  • Shkurko, O. P. (2022). Bridged 1,3(1,5)-benzoxazocines and 1,3,5-benzoxadiazocines as products of the Hantzsch and Biginelli reactions. Chemistry of Heterocyclic Compounds. Available at: [Link][15]

  • Moradgholi, F., et al. (2010). Selective alkylation of aminophenols. ARKIVOC. Available at: [Link][5]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link][4]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link][8]

  • Abakumov, G. A., et al. (2014). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Advances. Available at: [Link][16]

  • Skolnick, P., et al. (2024). Synthetic strategies toward nefopam: a short review. ARKIVOC. Available at: [Link][1]

  • Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.
  • Reddit. (n.d.). N-alkylation of aminophenols. r/Chempros. Available at: [Link][7]

  • ResearchGate. (n.d.). Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. Available at: [Link]

  • Google Patents. (n.d.). US3138603A - New benzomorphans (methanobenzazocines) and preparation thereof.
  • MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol | Request PDF. Available at: [Link][12]

  • MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this and related eight-membered heterocyclic scaffolds. The construction of medium-sized rings, such as the 1,5-benzoxazocine core, presents unique synthetic challenges due to unfavorable entropic and enthalpic factors.[1][2][3][4] This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate these complexities and optimize your reaction conditions for successful synthesis.

Core Concepts: The Challenge of the Eight-Membered Ring

The synthesis of eight-membered rings is a formidable task in organic chemistry.[2][3] Unlike the facile formation of five- and six-membered rings, medium-sized rings (8-11 atoms) are plagued by:

  • Unfavorable Entropy: The long, flexible chain of the acyclic precursor has a low probability of its reactive ends finding each other for an intramolecular cyclization. This makes competing intermolecular reactions, such as dimerization and polymerization, highly probable.[1]

  • Enthalpic Strain: Once formed, these rings suffer from significant strain, primarily:

    • Transannular Strain: Steric repulsion between non-bonded atoms across the ring.[1]

    • Torsional Strain: Eclipsed conformations of substituents on adjacent atoms.[1][3]

Overcoming these barriers is the central goal of any successful synthetic strategy. The most effective approaches often rely on high-dilution techniques to favor intramolecular reactions or employ pre-organized precursors to reduce the entropic penalty.

Proposed Synthetic Strategy: Intramolecular Cyclization

A robust and logical approach to the target molecule involves a two-step sequence: first, a nucleophilic substitution to build the acyclic precursor, followed by an intramolecular cyclization to form the challenging eight-membered ring. The key cyclization can be approached via several methods, with transition-metal-catalyzed cross-coupling being a powerful option.

Below is a representative workflow for the synthesis, which will form the basis of our troubleshooting guide.

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Intramolecular Cyclization (Key Step) SM1 2-Amino-4-methoxyphenol Int1 2-((3-Chloropropyl)amino)-4-methoxyphenol (Acyclic Precursor) SM1->Int1 Base (e.g., K2CO3) Solvent (e.g., Acetone) Reflux SM2 1-Bromo-3-chloropropane SM2->Int1 Product This compound Int1->Product High Dilution Conditions Base (e.g., NaH, Cs2CO3) Solvent (e.g., DMF, Toluene) caption Fig 1. Proposed synthetic workflow for the target molecule.

Caption: Fig 1. Proposed synthetic workflow for the target molecule.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes and how can I improve it?

Answer: Low conversion is the most common hurdle in medium-ring synthesis. The root cause is often the high activation barrier for the 8-membered ring closure and competing side reactions.

Probable Causes & Solutions:

  • Intermolecular Reactions Dominating: At standard concentrations, the reactive ends of two different precursor molecules are more likely to react with each other (leading to dimers or polymers) than for one molecule to cyclize.

    • Solution: Employ high-dilution conditions . This is the most critical parameter. The reaction should be run at a very low concentration (e.g., 0.001–0.05 M). This can be achieved by adding the precursor solution dropwise over a long period (e.g., 8-24 hours) to a large volume of heated solvent containing the base or catalyst. This maintains a constantly low concentration of the precursor, favoring the intramolecular pathway.[5]

  • Insufficiently Reactive Conditions: The chosen base or temperature may not be sufficient to promote the cyclization.

    • Solution:

      • Base Strength: For the intramolecular Williamson ether synthesis (O-alkylation) or N-alkylation, a strong, non-nucleophilic base is required. If potassium carbonate (K₂CO₃) is ineffective, consider stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). NaH is excellent for deprotonating phenols and non-hindered amines.

      • Temperature: Ensure the reaction is heated sufficiently. For solvents like DMF or Toluene, reflux temperatures are often necessary. Start around 80 °C and incrementally increase to reflux, monitoring for product formation and decomposition by TLC or LC-MS.

  • Poor Quality of Reagents or Solvents: Impurities, especially water, can quench strong bases like NaH and inhibit the reaction.

    • Solution: Use freshly distilled, anhydrous solvents. Ensure starting materials are pure and dry. If using NaH, wash it with dry hexanes before use to remove the protective mineral oil.[6]

Question 2: My TLC/LC-MS analysis shows multiple new spots, and my desired product is a minor component. What are these side products and how can I minimize them?

Answer: The formation of multiple products points towards competing reaction pathways. In this synthesis, the primary side products are typically dimers and polymers, with potential for other intramolecular reactions if the precursor structure allows.

Probable Causes & Solutions:

  • Dimerization/Polymerization: As discussed above, this is the most likely side reaction.

    • Solution: The primary solution is high dilution . If dimerization persists even under high dilution, it suggests the rate of the intermolecular reaction is still competitive. In this case, slightly lowering the reaction temperature while extending the addition time of the precursor can sometimes favor the desired cyclization.

  • N- vs. O-Alkylation Ambiguity (in Precursor Synthesis): During the synthesis of the acyclic precursor, alkylation can potentially occur on both the amino and hydroxyl groups of 2-amino-4-methoxyphenol.

    • Solution: Careful control of stoichiometry (using ~1 equivalent of the alkylating agent) and reaction conditions can favor mono-alkylation. The amino group is generally more nucleophilic than the phenol at neutral or slightly basic pH. However, selective N-alkylation can be challenging. An alternative is to use protecting groups.

  • Catalyst Deactivation (if using a cross-coupling approach): If employing a palladium-catalyzed method like the Buchwald-Hartwig amination for the C-N bond formation step, the catalyst can deactivate.[7][8]

    • Solution: Ensure strict anaerobic conditions (degas solvents and use an inert atmosphere of Argon or Nitrogen). Choose the right ligand; sterically hindered phosphine ligands (e.g., X-Phos, RuPhos) are often more robust and promote efficient reductive elimination.[9]

Parameter Initial Condition Optimized Condition Rationale
Concentration 0.1 M0.01 M - 0.005 MMinimizes intermolecular side reactions (dimerization, polymerization).[1][5]
Base (for SNAr) K₂CO₃NaH or Cs₂CO₃Stronger base required to fully deprotonate the nucleophile for cyclization.
Temperature 80 °C110 °C to RefluxProvides sufficient energy to overcome the activation barrier for ring closure.
Solvent THFDMF, Toluene, or DioxaneHigher boiling points allow for higher reaction temperatures.
Atmosphere AirArgon or NitrogenCrucial for air-sensitive reagents (e.g., NaH) and catalysts (e.g., Palladium complexes).[6]
Table 1. Optimization Parameters for Intramolecular Cyclization.

Question 3: I've successfully formed the product, but it's difficult to purify. What are some effective purification strategies?

Answer: Purification can be challenging due to the potential presence of structurally similar oligomers or non-polar starting materials.

Effective Purification Strategies:

  • Column Chromatography: This is the most common and effective method.

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: The benzoxazocine product is expected to be moderately polar. Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. A typical gradient might be from 95:5 to 70:30 Hexane:EtOAc. Use TLC to determine the optimal solvent system that gives good separation between your product and impurities.

  • Acid-Base Extraction: The product contains a secondary amine, which is basic. You can potentially use this for purification.

    • Dissolve the crude mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired product should move into the aqueous layer as the ammonium salt.

    • Wash the organic layer to remove non-basic impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

    • Caution: This method may not be suitable if other components of the mixture are also basic or if the product is unstable in acid.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography (>90%), recrystallization can be an excellent final purification step. Test various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes).

Frequently Asked Questions (FAQs)

Q1: What are the best alternative strategies for constructing the 1,5-benzoxazocine ring if direct intramolecular substitution fails?

A powerful alternative is Ring-Closing Metathesis (RCM) .[10][11][12] This involves synthesizing a precursor with two terminal alkenes and using a ruthenium catalyst (like Grubbs' or Hoveyda-Grubbs' catalysts) to form the eight-membered ring. This method is often highly effective for medium-ring synthesis. Another advanced method is the Buchwald-Hartwig amination , which uses a palladium catalyst to form the C-N bond intramolecularly.[7][8][13][14] This is particularly useful if the C-O bond is formed first.

Q2: How does the methoxy group at the 10-position affect the reaction?

The methoxy group is an electron-donating group. In the context of the aromatic ring, it will activate the ring towards electrophilic substitution, but more importantly for this synthesis, it influences the nucleophilicity of the adjacent atoms. It will slightly increase the acidity of the phenolic proton (making it easier to deprotonate) and may have a minor electronic influence on the nucleophilicity of the amino group. Overall, its effect on the key cyclization step is likely to be subtle compared to the overriding challenge of forming the eight-membered ring.

Q3: What analytical techniques are best for monitoring reaction progress?

  • Thin-Layer Chromatography (TLC): The quickest and most common method. Stain with potassium permanganate (KMnO₄) or use a UV lamp to visualize the spots. The product should have a different Rf value than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming the molecular weight of the compound being formed. This is invaluable for identifying side products like dimers (which will have twice the mass of the product).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the ultimate tool for structural confirmation of the final product and can be used to check the conversion of a reaction by analyzing the crude reaction mixture.

Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

Start Start Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Problem Low/No Conversion? Monitor->Problem Yes Yes Problem->Yes Yes No No Problem->No No SideProducts Major Side Products? Success Isolate & Purify Product SideProducts->Success No SP_Yes SP_Yes SideProducts->SP_Yes Yes CheckPurity Check Reagent/Solvent Purity CheckPurity->Start Impure IncreaseTemp Increase Temperature/ Change Solvent CheckPurity->IncreaseTemp Purity OK IncreaseTemp->Start Retry StrongerBase Use Stronger Base (e.g., NaH) IncreaseTemp->StrongerBase StrongerBase->Start Retry Alternative Consider Alternative Strategy (RCM, Buchwald-Hartwig) StrongerBase->Alternative Still no conversion HighDilution Implement High Dilution/ Slow Addition HighDilution->Start Retry Yes->CheckPurity No->SideProducts SP_Yes->HighDilution

Caption: Fig 2. A logical workflow for troubleshooting low yields in the synthesis.

References

  • Ramachary, D. B., & Kishor, M. (2014). High-yielding synthesis of Nefopam analogues (functionalized benzoxazocines) by sequential one-pot cascade operations. Organic & Biomolecular Chemistry.
  • Deady, L. W., et al. (2002). Synthesis of Some Nefopam Analogues as Potential Analgesics. Australian Journal of Chemistry.
  • Dąbrowski, M., et al. (2025). Synthetic strategies toward nefopam: a short review.
  • Ramachary, D. B., et al. (2014). Scheme 1 Synthesis of Nefopam analogues via a three-step sequence.
  • Srinivasachary, K., et al. (2019). SYNTHESIS OF NEFOPAM ANALOGUES AND CHARACTERISATION. International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2025). Technical Support Center: Synthesis of Eight-Membered Rings.
  • Li, J., Dong, Z., & Zhao, C. (2024). Recent progress in the construction of eight-membered nitrogen-heterocycles. New Journal of Chemistry.
  • Tomaino, E., et al. (2022). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry.
  • Zhang, Z., et al. (2021). The synthesis of seven- and eight-membered rings by radical strategies. Organic & Biomolecular Chemistry.
  • Spring, D. (2017). Making 8-membered rings – It's a DOS (diversity orientated synthesis) approach. University of Cambridge.
  • HIMS. (2020). New method for constructing 8-membered ring compounds. University of Amsterdam.
  • van Otterlo, W. A. L., & de Koning, C. B. (2009).
  • Wikipedia. (n.d.).
  • Patil, S., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
  • Wikipedia. (n.d.).
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  • Chemistry LibreTexts. (2023).
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  • Sridharan, V., et al. (2007). Formation of 4H-1,2-benzoxazines by intramolecular cyclization of nitroalkanes. Journal of the American Chemical Society.
  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • Sarpong, R., & Trost, B. M. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.
  • ChemistryViews. (2016). Synthesis of Medium-Ring N-Heterocycles.
  • Tomaino, E., et al. (2022). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry.
  • Reddy, K. R., et al. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. The Journal of Organic Chemistry.
  • Alharbi, N., & Abdulmalek, E. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Sharma, P., & Kumar, A. (2003). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. Oriental Journal of Chemistry.
  • Gellis, A., et al. (2018).
  • de la Torre, A. F., & Burtoloso, A. C. B. (2019).
  • Cristau, H.-J., et al. (2004). Ullmann condensation using copper or copper oxide as the reactant. Tetrahedron.
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Technical Support Center: Stability and Degradation of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the degradation of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine in solution. As a bicyclic heterocyclic compound containing a methoxy-activated aromatic ring and a secondary amine within an eight-membered ring, its stability is influenced by several factors including pH, solvent, light, and oxygen. Understanding these liabilities is critical for ensuring data integrity in research and early-phase drug development. This center is designed to help researchers anticipate, identify, and resolve common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this compound that make it susceptible to degradation?

A1: The key structural liabilities are the secondary amine within the oxazocine ring and the methoxy group on the benzene ring.

  • Secondary Amine: This functional group is a nucleophile and a base, making it susceptible to oxidation, which can lead to N-oxides or ring-opened products. Its basicity means the compound's charge and reactivity will be highly dependent on the pH of the solution.

  • Methoxyaryl Group: The methoxy group is an electron-donating group that activates the aromatic ring. This makes the ring more susceptible to oxidative degradation. The ether linkage itself can also be a site for acidic hydrolysis under harsh conditions, though this is generally less common than amine oxidation.

Q2: I'm preparing a stock solution. What is the best general-purpose solvent to maximize stability?

A2: For short-term storage, anhydrous aprotic organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. These solvents minimize the risk of hydrolysis.[1] When preparing solutions, always use high-purity, anhydrous-grade solvents to avoid introducing water, which can initiate hydrolytic degradation.[2] For long-term storage, it is best to store the compound as a solid at -20°C or -80°C, protected from light and moisture.

Q3: What are the first analytical signs that my compound is degrading in solution?

A3: The most common initial indicators are:

  • Appearance of New Peaks: When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the emergence of new, smaller peaks, typically eluting near the main compound peak, is a primary sign of degradation.

  • Decrease in Parent Peak Area: A corresponding and time-dependent decrease in the peak area of the parent compound indicates its consumption.

  • Changes in Solution Appearance: A change in the color or clarity (e.g., development of a yellow tint, formation of precipitate) of the solution can also signal degradation.

Troubleshooting Guides

Problem 1: My compound shows rapid degradation ( >10% loss in <24 hours) when dissolved in an aqueous buffer for my biological assay.

Plausible Cause: This is highly indicative of pH-dependent hydrolysis or pH-catalyzed oxidation. The stability of compounds with amine and ether functionalities can be highly sensitive to the pH of the aqueous environment.[2][3]

Troubleshooting Protocol: pH Rate Profile Study

  • Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 3, 5, 7.4, 9).

  • Incubation: Dissolve your compound in each buffer at a known concentration (e.g., 10 µM). It is advisable to minimize the amount of organic co-solvent (like DMSO) to less than 1% to avoid solubility artifacts.

  • Time Points: Aliquot samples at multiple time points (e.g., T=0, 2, 4, 8, 24 hours) and immediately quench any further degradation by freezing at -80°C or by mixing with a strong organic solvent.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.[4] A stability-indicating method is one that can separate the intact drug from its degradation products.[5][6]

  • Interpretation: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH at which the compound is most stable and the kinetics of its degradation elsewhere.

Diagram: Workflow for pH Stability Assessment

Caption: Workflow for determining the pH-dependent stability of the compound.

Problem 2: I observe inconsistent results and a gradual loss of my compound over several days, even in an optimized buffer.

Plausible Cause: This suggests slower degradation mechanisms such as oxidation or photodegradation. The secondary amine is a likely site for oxidation by dissolved atmospheric oxygen, while the aromatic system may be susceptible to degradation upon exposure to ambient light.

Troubleshooting Protocol: Forced Degradation Study

Forced degradation, or stress testing, is a systematic way to identify potential degradation pathways.[7][8][9] This involves exposing the compound to harsh conditions to accelerate degradation.[2] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect the resulting impurities.[7]

Stress ConditionProtocolPotential Degradation Pathway
Oxidative Dissolve compound in a solution containing 3% hydrogen peroxide (H₂O₂) at room temperature. Analyze after several hours.Oxidation of the secondary amine to an N-oxide or hydroxylamine; oxidation of the aromatic ring.
Photolytic Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[7] Keep a control sample wrapped in foil.Photodegradation, potentially leading to radical-mediated decomposition or ring cleavage.
Thermal Incubate both solid compound and a solution at an elevated temperature (e.g., 60°C).Thermal decomposition, which can accelerate both hydrolysis and oxidation.
Acidic Treat a solution with 0.1 M HCl at room temperature or slightly elevated temperature.Acid-catalyzed hydrolysis, potentially at the ether linkage or within the oxazocine ring.
Basic Treat a solution with 0.1 M NaOH at room temperature.Base-catalyzed degradation; may promote elimination reactions or hydrolysis.

Data Presentation: Summary of Forced Degradation Conditions

Problem 3: My HPLC shows several new, unidentifiable peaks after stressing my compound. How do I figure out what they are?

Plausible Cause: Forced degradation will produce a variety of degradation products. Identifying these is crucial for understanding the degradation mechanism and ensuring the safety of a potential drug candidate.

Troubleshooting Protocol: Impurity Identification

  • LC-MS/MS Analysis: The most powerful first-line technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This provides the molecular weight of the degradation products and their fragmentation patterns, which offers vital clues about their structure.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass for each impurity. This allows for the determination of the elemental formula.

  • Preparative HPLC & NMR: If an impurity is present in sufficient quantities (>5%), it can be isolated using preparative HPLC.[6] The purified impurity can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to definitively elucidate its structure.[6]

Diagram: Decision Tree for Degradant Identification

Degradant_ID_Tree Start Unknown Peak Detected in HPLC LCMS Analyze by LC-MS Start->LCMS HRMS Obtain Accurate Mass via HRMS LCMS->HRMS MSMS Acquire MS/MS Fragmentation Data LCMS->MSMS Formula Determine Elemental Formula HRMS->Formula Propose Propose Putative Structure(s) Formula->Propose MSMS->Propose Isolate Isolate Degradant via Preparative HPLC Propose->Isolate Is impurity >5%? NMR Structural Elucidation by NMR Spectroscopy Isolate->NMR Final Confirm Structure NMR->Final

Caption: A decision-making workflow for the structural identification of unknown degradation products.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2018). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Shaalan, R. A., Belal, T. S., El-Yazbi, F. A., & El-Shabrawy, Y. A. (2011). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Journal of Pharmaceutical Analysis, 1(4), 229-237. Retrieved from [Link]

  • Peraman, R., Bhadraya, K., & Reddy, Y. P. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(2), 281–294. Retrieved from [Link]

  • Ndjadila, N. G., & Tchokouaha, L. R. Y. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5523281. Retrieved from [Link]

  • Sharma, G., & Kumar, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(8), 101-109. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Freeman, J. P., Korfmacher, W. A., & Miller, D. W. (1988). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 77(3), 259-263. Retrieved from [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., Simonet, A. M., Carrera, C., & Molinillo, J. M. G. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-6413. Retrieved from [Link]

  • Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2005). Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 53(3), 554-561. Retrieved from [Link]

  • Al-Ghorbani, M., & Kumar, R. S. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Heterocyclic Chemistry, 59(1), 7-23. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • Lin, C. H., & Hwang, G. S. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. ACS Omega, 4(7), 12229–12236. Retrieved from [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., Simonet, A. M., Carrera, C., & Molinillo, J. M. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2 H )-1,4-benzoxazin-3(4 H )-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-6413. Retrieved from [Link]

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. In Toxicological Profile for Benzidine. Retrieved from [Link]

  • Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2005). Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 53(3), 554-61. Retrieved from [Link]

  • Narayanam, M., Hinda, S. S., & Kim, H. (2014). Analytical methodologies for discovering and profiling degradation-related impurities. Journal of Pharmaceutical and Biomedical Analysis, 95, 256-268. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Kumar, R., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Research Square. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Wang, L., et al. (2020). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 44(33), 14083-14087. Retrieved from [Link]

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Technical Support Center: 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guidance is based on the general principles of organic chemistry and safe laboratory practices. As of this document's creation, specific, peer-reviewed data on the handling, storage, and toxicology of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine is limited. Therefore, this compound must be treated as potentially hazardous, and a thorough risk assessment should be conducted before any experimentation.[1][2][3]

Part 1: Foundational Principles for Handling Novel Benzoxazocines

As a Senior Application Scientist, my primary advice when working with a novel or poorly characterized compound is to adhere to the principle of ALARP (As Low As Reasonably Practicable) regarding exposure. Every experimental choice, from storage to disposal, should be made with the assumption that the compound is hazardous until proven otherwise.[2]

The structure of this compound contains a tetrahydro-benzoxazocine core, which includes both an ether and a secondary amine functional group.[4][5] These features guide our predictions regarding its chemical behavior. The secondary amine offers a site for potential oxidation and salt formation, while the ether linkage is generally stable but can form peroxides over time, especially if impurities are present.[6][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[2] A refrigerator at 2-8°C is recommended as a sensible precaution.[8] To prevent degradation from atmospheric components, consider storing the container within a desiccator or flushing the vial with an inert gas like argon or nitrogen before sealing.[8]

Q2: What are the potential signs of degradation I should watch for?

A2: Visual inspection before use is critical. Signs of degradation for a compound like this, which is likely a crystalline solid, could include:

  • Color Change: A shift from a white or off-white powder to yellow or brown can indicate oxidation, particularly at the amine.

  • Clumping or "Oiling Out": This may suggest the absorption of moisture or the presence of low-melting-point impurities. Many products can absorb moisture during cold storage.[8]

  • Incomplete Solubility: If a previously soluble batch no longer dissolves completely in the same solvent, degradation may have occurred.

Q3: What is the best solvent to use for making a stock solution?

A3: The principle of "like dissolves like" is a good starting point.[9] Given the compound's structure, polar aprotic solvents are likely candidates.

  • Recommended Primary Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions due to their high solvating power.

  • Recommended Secondary Solvents: For subsequent dilutions into aqueous buffers for biological assays, solvents like ethanol or methanol may be suitable, provided the final concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Always use high-purity, anhydrous (dry) solvents to prevent hydrolysis or other solvent-mediated degradation.[9]

Q4: How stable are solutions of this compound?

A4: The stability in solution is a major unknown and must be determined empirically. However, we can anticipate potential issues:

  • In DMSO/DMF: Stock solutions are generally stable for short periods when stored at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into single-use volumes.

  • In Aqueous Buffers: The secondary amine makes the compound's solubility and stability pH-dependent. At acidic pH, the amine will be protonated, which may increase water solubility but could also accelerate degradation. In basic or neutral aqueous solutions, the compound may be less soluble and more prone to oxidation. It is strongly recommended to prepare aqueous working solutions fresh for each experiment.[10][11]

Part 3: Troubleshooting Guide

Q1: My compound won't dissolve in the recommended solvent. What should I do?

A1: Dissolution failure can be frustrating but is often solvable with a systematic approach.[12]

  • Verify Integrity: Confirm the purity and dryness of both the compound and the solvent. Contaminants can drastically reduce solubility.[9]

  • Apply Gentle Energy: Try gentle warming (do not exceed 40-50°C without knowing the compound's thermal stability) or sonication in an ultrasonic bath to help break down the crystal lattice.[9]

  • Check pH (for aqueous solutions): If dissolving in a buffer, the pH may be at the compound's isoelectric point. Try adjusting the pH slightly up or down.

  • Systematic Solvent Test: If the primary solvent fails, perform a small-scale solubility test with a range of solvents of varying polarity.

Below is a workflow to guide your troubleshooting process.

G start Compound fails to dissolve check_purity Verify compound and solvent purity/integrity start->check_purity gentle_energy Apply gentle warming or sonication check_purity->gentle_energy If pure is_aqueous Is the solvent aqueous? gentle_energy->is_aqueous adjust_ph Adjust pH slightly is_aqueous->adjust_ph Yes solvent_test Perform small-scale solubility test with new solvents is_aqueous->solvent_test No adjust_ph->solvent_test If fails success Dissolution successful adjust_ph->success If successful solvent_test->success If successful fail Consult technical support with detailed observations solvent_test->fail If fails

Caption: Troubleshooting workflow for an insoluble reagent.

Q2: The color of my stock solution in DMSO changed from colorless to yellow after a week at -20°C. Can I still use it?

A2: A color change is a strong indicator of chemical degradation, likely oxidation. It is not advisable to use this stock solution for quantitative experiments, as the actual concentration of the active compound is now unknown. This could lead to irreproducible results. The prudent course of action is to discard the colored solution according to your institution's hazardous waste guidelines and prepare a fresh stock.[3] To prevent this in the future, ensure you are using high-quality anhydrous DMSO and consider overlaying the solution with an inert gas before capping and freezing.

Q3: My experimental results are inconsistent from day to day. What could be the cause?

A3: Inconsistent results often trace back to the stability of the compound in its working solution.

  • Working Solution Instability: Are you preparing fresh working dilutions in your aqueous assay buffer each day? A compound that is stable for weeks in a DMSO stock at -80°C may degrade in hours in a pH 7.4 aqueous buffer at room temperature.[11]

  • Adsorption to Plastics: Novel heterocyclic compounds can sometimes adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates). Consider using low-adhesion plastics or pre-rinsing tips with the solution.

  • Inconsistent Final Solvent Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is identical across all experiments, as this can influence biological activity.

Part 4: Data & Protocols

Summary of Handling and Storage Recommendations
ParameterRecommendationRationale
Personal Protective Equipment (PPE) Safety glasses/goggles, lab coat, nitrile gloves.[13][14][15]To prevent eye and skin contact. As a compound with unknown toxicity, barrier protection is mandatory.[16]
Engineering Controls Handle solid and prepare stock solutions in a chemical fume hood.To prevent inhalation of fine powder or aerosols.[2]
Solid Storage 2-8°C, tightly sealed, dark, dry (desiccated).Minimizes thermal and photo-degradation. Prevents hydrolysis from atmospheric moisture.[17]
Stock Solution Storage (in DMSO/DMF) -20°C or -80°C, single-use aliquots.Prevents degradation from repeated freeze-thaw cycles.
Working Solution Storage (Aqueous) Prepare fresh before each use; do not store.Stability in aqueous media is unknown and often limited for complex organic molecules.[10][11]
Disposal Dispose of as hazardous chemical waste.In the absence of safety data, assume the compound is hazardous to the environment.[3]
Protocol: Initial Reconstitution and Aliquoting

This protocol describes the first-time handling of a newly received vial of solid this compound.

  • Preparation and PPE:

    • Before starting, read this guide and perform a risk assessment for your specific experiment.

    • Don the required PPE: safety glasses, lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a suitable minimum).[14][18]

    • Perform all work inside a certified chemical fume hood.

  • Vial Equilibration:

    • Remove the vial of the compound from cold storage (e.g., 2-8°C).

    • Allow the vial to sit unopened at room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid when the vial is opened.

  • Calculation:

    • Calculate the volume of solvent needed to achieve your desired stock solution concentration (e.g., 10 mM).

    • Formula: Volume (L) = [Mass of Compound (g)] / [Molar Mass ( g/mol ) x Desired Concentration (mol/L)]

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all solid material is at the bottom.

    • Carefully open the vial inside the fume hood.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO (or other suitable solvent).

    • Seal the vial tightly.

    • Vortex the vial for 30 seconds. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Once fully dissolved, immediately divide the stock solution into smaller, single-use volumes in appropriately labeled cryovials.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Part 5: References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Nevada, Reno. Retrieved January 19, 2026, from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved January 19, 2026, from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved January 19, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Berkeley Environmental Health and Safety. Retrieved January 19, 2026, from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety. Retrieved January 19, 2026, from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Los Angeles Environmental Health and Safety. Retrieved January 19, 2026, from [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). (2023, July 14). Westlab Canada. Retrieved January 19, 2026, from [Link]

  • Troubleshooting tips Dissolving ion indicators in DMSO. (2024, March 12). ION Biosciences. Retrieved January 19, 2026, from [Link]

  • Ensuring the safe handling of chemicals. (2022, September 30). World Health Organization (WHO). Retrieved January 19, 2026, from [Link]

  • Dissolution Failure Investigation: Troubleshooting Guide. (n.d.). Studylib. Retrieved January 19, 2026, from [Link]

  • Dissolution Method Troubleshooting. (2022, November 4). Dissolution Technologies. Retrieved January 19, 2026, from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies. Retrieved January 19, 2026, from [Link]

  • Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Chemical Storage Guidelines. (n.d.). University of California, Berkeley Environmental Health and Safety. Retrieved January 19, 2026, from [Link]

  • Guidelines for Chemical Storage. (n.d.). Chapman University. Retrieved January 19, 2026, from [Link]

  • Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? (2016, February 8). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Functional Groups Names, Properties, and Reactions. (n.d.). In Introductory Chemistry. Retrieved January 19, 2026, from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 19, 2026, from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved January 19, 2026, from [Link]

  • Chemical Storage Fact Sheet. (2023, May 1). University of Waterloo. Retrieved January 19, 2026, from [Link]

  • Functional groups in organic chemistry are a group of atom(s) within a molecule that is responsible for certain properties of. (n.d.). Retrieved January 19, 2026, from [Link]

  • Functional Groups. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our aim is to help you navigate the common challenges associated with this synthesis, identify and mitigate the formation of impurities, and ultimately achieve a high-purity final product.

Introduction to the Synthetic Strategy

A common and logical synthetic approach to this compound involves a two-step process:

  • Reductive Amination: The reaction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with ethanolamine to form the intermediate, N-(2-hydroxy-3-methoxybenzyl)ethanolamine.

  • Intramolecular Cyclization: The subsequent ring closure of the intermediate to yield the desired eight-membered benzoxazocine ring.

Each of these steps presents unique challenges and potential for impurity formation. This guide will address these issues systematically.

Visualizing the Synthetic Pathway

Synthetic Pathway o_vanillin o-Vanillin reductive_amination Reductive Amination (e.g., NaBH4) o_vanillin->reductive_amination ethanolamine Ethanolamine ethanolamine->reductive_amination intermediate N-(2-hydroxy-3-methoxybenzyl)ethanolamine reductive_amination->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 10-methoxy-3,4,5,6-tetrahydro -2H-1,5-benzoxazocine cyclization->product

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental issues in a practical, problem-solving format.

Part 1: Reductive Amination Stage

Question 1: My TLC plate shows multiple spots after the reductive amination reaction, including some that correspond to my starting materials. What's going on?

Answer: The presence of starting materials on your TLC plate indicates an incomplete reaction.[1] Reductive amination is a two-step process within a single pot: imine formation followed by reduction.[2][3] Several factors could be at play:

  • Inefficient Imine Formation: The initial condensation between o-vanillin and ethanolamine to form the imine may be slow or incomplete. This equilibrium can be influenced by factors like pH and the removal of water.

  • Insufficient Reducing Agent: You may not have used a sufficient excess of the reducing agent (e.g., sodium borohydride). Sodium borohydride can react with acidic protons, such as the phenolic hydroxyl group on o-vanillin, and any protic solvent, requiring a stoichiometric excess.[4]

  • Premature Addition of Reducing Agent: If the reducing agent is added before the imine has had a chance to form, it can reduce the starting aldehyde to the corresponding alcohol (2-hydroxymethyl-3-methoxyphenol).[5]

Troubleshooting Steps:

  • Monitor Imine Formation: Before adding the reducing agent, stir the mixture of o-vanillin and ethanolamine at room temperature for a period (e.g., 30-60 minutes) to allow for imine formation.[6] You can monitor this by TLC.

  • Optimize pH: The rate of imine formation is often pH-dependent. A slightly acidic medium (pH 4-6) can catalyze imine formation.[6] This can be achieved by adding a catalytic amount of acetic acid.

  • Ensure Sufficient Reducing Agent: Use an appropriate excess of sodium borohydride (typically 1.5-2.0 equivalents) to account for reactions with the solvent and the phenolic proton.

  • Control Temperature: Perform the reduction at a controlled temperature (e.g., 0 °C to room temperature) to prevent unwanted side reactions.

Question 2: I've isolated my product from the reductive amination, but the NMR spectrum is complex. I suspect I have the intermediate imine as an impurity. How can I confirm this and remove it?

Answer: The presence of the intermediate imine, N-(2-hydroxy-3-methoxybenzylidene)ethanolamine, is a common impurity if the reduction step is incomplete.

Identification:

  • 1H NMR: The imine will show a characteristic singlet for the CH =N proton, typically in the range of 8.0-8.5 ppm. This is a clear diagnostic peak that will be absent in the fully reduced secondary amine product. The 1H NMR spectrum of benzoxazine monomers typically show characteristic peaks for Ph−CH₂−N and −O−CH₂−N of the oxazine ring.[7]

  • TLC Analysis: The imine will likely have a different Rf value than the desired secondary amine. You can often visualize imines on a TLC plate using a potassium permanganate stain.

Removal:

  • Re-subject to Reduction: The most straightforward approach is to re-subject the crude product mixture to the reduction conditions. Dissolve the mixture in a suitable solvent (e.g., methanol), add another portion of sodium borohydride, and stir until the imine is fully consumed (monitor by TLC).

  • Chromatographic Purification: If re-reduction is not desirable, the imine can be separated from the desired secondary amine by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation.

Part 2: Intramolecular Cyclization Stage

Question 3: I'm attempting the intramolecular cyclization of N-(2-hydroxy-3-methoxybenzyl)ethanolamine, but I'm getting a very low yield of the desired 8-membered ring. What are the common challenges with this step?

Answer: The formation of eight-membered rings is known to be challenging due to unfavorable entropic and enthalpic factors.[1][5][8][9] Several side reactions can compete with the desired intramolecular cyclization:

  • Intermolecular Reactions: Instead of the phenolic oxygen attacking the electrophilic carbon within the same molecule, it can react with another molecule of the starting material. This leads to the formation of dimers or even polymers.[10]

  • High Dilution Principle: To favor intramolecular cyclization over intermolecular reactions, the reaction should be performed under high dilution conditions. This reduces the probability of two molecules encountering each other.

  • Choice of Base/Catalyst: The choice of base or catalyst is critical. A strong, non-nucleophilic base is often required to deprotonate the phenol without causing other side reactions. The reaction conditions need to be carefully optimized.

Troubleshooting Steps:

  • Employ High Dilution: Perform the cyclization at a very low concentration of the starting material (e.g., 0.01 M or lower). This can be achieved by slowly adding a solution of the precursor to a larger volume of the reaction solvent containing the base or catalyst.

  • Optimize the Base and Solvent: Experiment with different base/solvent combinations. For example, potassium carbonate in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures is a common choice for Williamson ether synthesis-type reactions.

  • Consider Alternative Cyclization Strategies: If direct base-mediated cyclization is unsuccessful, other methods such as Mitsunobu or other coupling reactions could be explored, though these add complexity to the synthesis.

Question 4: My mass spectrometry results show a peak that is roughly double the mass of my expected product. What is this impurity?

Answer: A peak at approximately double the mass of your target molecule strongly suggests the formation of a dimer.[10][11][12][13][14] This is a common byproduct in reactions that can undergo both intramolecular and intermolecular pathways.

Visualizing Dimer Formation:

Dimer Formation intermediate1 N-(2-hydroxy-3-methoxybenzyl)ethanolamine intermolecular_reaction Intermolecular Reaction intermediate1->intermolecular_reaction intermediate2 N-(2-hydroxy-3-methoxybenzyl)ethanolamine intermediate2->intermolecular_reaction dimer Dimer impurity intermolecular_reaction->dimer

Sources

Technical Support Center: Scaling Up the Synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

Proposed Synthetic Pathway Overview

The synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine can be strategically approached in a four-stage process. This pathway is designed for scalability and control over each chemical transformation.

Synthetic_Pathway Start Starting Materials: 2-hydroxy-5-methoxybenzaldehyde 3-aminopropan-1-ol ReductiveAmination Stage 1: Reductive Amination Start->ReductiveAmination Intermediate1 Intermediate 1: 2-((3-hydroxypropyl)amino)- 5-methoxybenzyl alcohol ReductiveAmination->Intermediate1 TosylProtection Stage 2: Tosyl Protection Intermediate1->TosylProtection Intermediate2 Intermediate 2: N-(2-(hydroxymethyl)-4-methoxyphenyl)- N-(3-hydroxypropyl)-4-methylbenzenesulfonamide TosylProtection->Intermediate2 Cyclization Stage 3: Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Intermediate 3: N-Tosyl-10-methoxy-3,4,5,6- tetrahydro-2H-1,5-benzoxazocine Cyclization->Intermediate3 Detosylation Stage 4: Detosylation Intermediate3->Detosylation FinalProduct Final Product: 10-methoxy-3,4,5,6-tetrahydro- 2H-1,5-benzoxazocine Detosylation->FinalProduct

Caption: Proposed four-stage synthetic pathway.

Stage 1: Reductive Amination

This initial step involves the formation of the key intermediate, 2-((3-hydroxypropyl)amino)-5-methoxybenzyl alcohol, through the reductive amination of 2-hydroxy-5-methoxybenzaldehyde with 3-aminopropan-1-ol. This reaction is a cornerstone in C-N bond formation.[1][2]

Experimental Protocol
  • To a solution of 2-hydroxy-5-methoxybenzaldehyde (1.0 eq.) in methanol (MeOH), add 3-aminopropan-1-ol (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (NaBH4) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

FAQs and Troubleshooting

Q1: My reaction is incomplete, and I still see starting aldehyde on my TLC. What should I do?

  • Answer: Incomplete reactions in reductive aminations are common and can stem from several factors.

    • Imine Formation: Ensure the initial imine formation is complete before adding the reducing agent. You can monitor this by TLC or 1H NMR if the imine is stable enough. Extending the initial stirring time may be beneficial.

    • Reducing Agent Activity: Sodium borohydride is sensitive to moisture and can lose its activity over time. Use freshly opened or properly stored NaBH4.

    • pH of the reaction medium: While this protocol does not use an acid catalyst for imine formation due to the presence of the phenolic hydroxyl group, the pH can still influence the reaction rate. The reaction is typically self-catalyzing to some extent.

Q2: I am observing the formation of a significant amount of the di-alkylated product. How can I minimize this?

  • Answer: Di-alkylation can occur if the newly formed secondary amine reacts with another molecule of the aldehyde.

    • Stoichiometry: Use a slight excess of the amine (3-aminopropan-1-ol) to push the equilibrium towards the desired mono-alkylation product.

    • Slow Addition: Add the aldehyde slowly to the solution of the amine to maintain a high amine-to-aldehyde ratio throughout the reaction.

Q3: The purification of the amino alcohol is challenging due to its polarity. Are there any tips?

  • Answer: The presence of two hydroxyl groups and a secondary amine makes the product quite polar.

    • Chromatography: Use a more polar eluent system for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol with a small percentage of triethylamine (0.5-1%) to prevent tailing on the silica gel.

    • Acid-Base Extraction: An alternative purification method is to perform an acid-base extraction. Dissolve the crude product in ethyl acetate and extract with dilute HCl. The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with NaOH and extract the purified product back into an organic solvent.

Stage 2: Tosyl Protection of the Secondary Amine

To prevent the secondary amine from interfering with the subsequent cyclization step, it is protected with a p-toluenesulfonyl (tosyl) group. This is a standard and robust protecting group strategy for amines.

Experimental Protocol
  • Dissolve the amino alcohol intermediate from Stage 1 (1.0 eq.) in dichloromethane (DCM).

  • Add triethylamine (Et3N) (2.5 eq.) or pyridine as a base.

  • Cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction with water.

  • Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate (NaHCO3) solution, and brine.

  • Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

  • The crude N-tosylated product can often be used in the next step without further purification. If necessary, purify by column chromatography.

FAQs and Troubleshooting

Q1: The reaction is sluggish, and I have a low yield of the tosylated product.

  • Answer: Several factors can contribute to a slow or incomplete tosylation.

    • Base: Ensure a sufficient amount of a suitable base is used to neutralize the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst.

    • Reagent Quality: Tosyl chloride is sensitive to moisture. Use a fresh bottle or ensure it has been stored under anhydrous conditions.

    • Temperature: While the reaction is initiated at 0 °C to control the initial exotherm, allowing it to proceed at room temperature or even gentle heating (40 °C) can drive it to completion.

Q2: I am observing O-tosylation on one of the hydroxyl groups in addition to N-tosylation.

  • Answer: While N-tosylation is generally faster than O-tosylation for primary and secondary alcohols, the formation of the O-tosylated byproduct is possible, especially with an excess of TsCl and prolonged reaction times.

    • Stoichiometry: Use a controlled amount of TsCl (1.1-1.2 equivalents).

    • Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction to avoid over-tosylation.

    • Selective Deprotection: If O-tosylation occurs, the O-tosyl group can often be selectively cleaved under mild basic conditions, though this adds an extra step.

Troubleshooting_Tosylation Start Low Yield of N-tosylated Product Check_Base Check Base: - Sufficient quantity? - Appropriate strength? Start->Check_Base Check_TsCl Check TsCl Quality: - Fresh bottle? - Anhydrous conditions? Start->Check_TsCl Increase_Temp Increase Reaction Temperature Start->Increase_Temp Side_Product O-tosylation Observed Control_Stoichiometry Control TsCl Stoichiometry (1.1-1.2 eq.) Side_Product->Control_Stoichiometry Monitor_Reaction Monitor Reaction by TLC and Quench Promptly Side_Product->Monitor_Reaction

Caption: Troubleshooting decision tree for Stage 2.

Stage 3: Intramolecular Cyclization to Form the Benzoxazocine Ring

This crucial step involves the formation of the eight-membered benzoxazocine ring. An intramolecular Mitsunobu reaction is a reliable method for this transformation, involving the activation of the primary alcohol and subsequent nucleophilic attack by the phenolic oxygen.[3][4]

Experimental Protocol
  • Dissolve the N-tosylated diol from Stage 2 (1.0 eq.) and triphenylphosphine (PPh3) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

FAQs and Troubleshooting

Q1: The cyclization is not proceeding, and I am recovering the starting diol.

  • Answer: A failed Mitsunobu reaction can often be traced back to the reagents or reaction conditions.

    • Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to water. Ensure all glassware is flame-dried, and use anhydrous solvents.

    • Reagent Quality: DEAD and DIAD can degrade over time. Use fresh or properly stored reagents. Triphenylphosphine should also be of high purity.

    • Order of Addition: The standard order of addition (pre-mixing the alcohol and phosphine, then adding the azodicarboxylate) is generally effective.

Q2: I am getting a complex mixture of products instead of the desired cyclized compound.

  • Answer: The formation of side products can be due to intermolecular reactions or decomposition.

    • Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

    • Temperature Control: Adding the azodicarboxylate at 0 °C and allowing the reaction to warm slowly can help to control the reaction rate and minimize side product formation.

Q3: The purification is difficult due to the triphenylphosphine oxide byproduct.

  • Answer: Removing triphenylphosphine oxide is a classic challenge in Mitsunobu reactions.

    • Chromatography: Careful column chromatography can separate the product.

    • Crystallization: Sometimes, the triphenylphosphine oxide can be removed by crystallization from a suitable solvent system (e.g., diethyl ether).

    • Alternative Reagents: Consider using polymer-bound triphenylphosphine, which can be filtered off at the end of the reaction, simplifying purification.

Parameter Condition A (Standard) Condition B (High Dilution) Troubleshooting Action
Concentration 0.1 M0.01 MIf intermolecular products are observed, switch to Condition B.
Temperature 0 °C to RT0 °C to RTMaintain slow warming to control the reaction rate.
Reagent Purity HighHighAlways use fresh or purified DEAD/DIAD and PPh3.

Stage 4: Detosylation to Yield the Final Product

The final step is the removal of the tosyl protecting group to yield the target molecule, this compound. Reductive cleavage using sodium naphthalenide is an effective method for this transformation.[5]

Experimental Protocol
  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium naphthalenide by adding sodium metal (4.0 eq.) to a solution of naphthalene (4.4 eq.) in anhydrous THF and stirring until a dark green color persists.

  • Cool the sodium naphthalenide solution to -78 °C.

  • In a separate flask, dissolve the N-tosylated benzoxazocine from Stage 3 (1.0 eq.) in anhydrous THF.

  • Add the solution of the tosylated compound dropwise to the sodium naphthalenide solution at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the addition of water or ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the final product by column chromatography.

FAQs and Troubleshooting

Q1: The detosylation is incomplete, and I still have starting material.

  • Answer: Incomplete detosylation can be due to insufficient reducing agent or deactivation of the reagent.

    • Sodium Naphthalenide Solution: Ensure the sodium naphthalenide solution is freshly prepared and has a deep green color, indicating its activity.

    • Stoichiometry: You may need to use a larger excess of the reducing agent.

    • Reaction Time: The reaction may require a longer time at -78 °C.

Q2: I am observing decomposition of my product during the reaction or workup.

  • Answer: The product, a secondary amine, might be sensitive to the reaction conditions or workup.

    • Temperature Control: Maintain the temperature at -78 °C during the addition and reaction to minimize side reactions.

    • Quenching: Quench the reaction carefully at low temperature before warming to room temperature.

    • Acidic Conditions: Avoid strongly acidic conditions during workup, as this can lead to degradation. A neutral or slightly basic workup is preferred.

Q3: How can I be sure the tosyl group has been completely removed?

  • Answer: The removal of the tosyl group can be confirmed by several analytical techniques.

    • 1H NMR Spectroscopy: The characteristic signals for the tosyl group (aromatic protons around 7.3-7.8 ppm and the methyl singlet around 2.4 ppm) will be absent in the spectrum of the final product.

    • Mass Spectrometry: The molecular weight of the product will correspond to the detosylated compound.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Dąbrowski, M., et al. (2025). Synthetic strategies toward nefopam: a short review. Arkat USA. [Link]

  • Lewandowska, E., et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 60(19), 6295–6297. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • PrepChem. (2023). Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Demir, A. S., et al. (2007). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 12(4), 901-908. [Link]

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Technical Support Center: Analytical Method Development for 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the analytical method development for 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. This document is structured to provide both foundational knowledge and practical troubleshooting advice to navigate the complexities of creating robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analytical method development for this compound.

Q1: What are the key chemical properties of this compound to consider for analytical method development?

A1: Based on its structure, this compound is a cyclic ether amine. Key properties to consider are its basicity due to the secondary amine, potential for hydrogen bonding, and UV absorbance from the aromatic ring. The methoxy group may also influence its solubility and chromatographic retention.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometric (MS) detection are the most appropriate techniques. Gas Chromatography (GC) could be an option after derivatization to increase volatility, but HPLC/UPLC is generally preferred for compounds of this nature.

Q3: What are the initial steps I should take when developing an HPLC method for this compound?

A3: The initial steps involve selecting an appropriate column and mobile phase. A C18 column is a good starting point for reversed-phase chromatography. The mobile phase should consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. Due to the basic nature of the analyte, a slightly acidic or basic mobile phase may be required to ensure good peak shape.

Q4: What are the critical parameters for method validation according to regulatory guidelines?

A4: According to the International Council for Harmonisation (ICH) guidelines, the critical validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3] The FDA also provides guidance on analytical procedure development.[4][5][6]

Part 2: HPLC/UPLC Method Development and Troubleshooting Guide

This section provides a detailed guide to developing a robust HPLC/UPLC method and troubleshooting common issues that may arise during the process.

Initial Method Development Workflow

The following workflow provides a systematic approach to developing an HPLC/UPLC method for this compound.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation Analyte_Info Understand Analyte Properties (Basicity, Solubility, UV spectra) Standard_Prep Prepare Standard Solutions Analyte_Info->Standard_Prep Column_Screen Column Screening (C18, C8, Phenyl) Standard_Prep->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screen->Mobile_Phase_Screen Gradient_Opt Gradient Optimization Mobile_Phase_Screen->Gradient_Opt Temp_Opt Temperature Optimization Gradient_Opt->Temp_Opt Flow_Rate_Opt Flow Rate Optimization Temp_Opt->Flow_Rate_Opt Validation Method Validation (ICH Q2(R2)) Flow_Rate_Opt->Validation

Caption: A typical workflow for HPLC method development.

Recommended Starting HPLC Conditions

This table provides a set of initial conditions that can be used as a starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmGood general-purpose column for retaining small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the amine is in its protonated form, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5-95% B in 10 minutesA generic gradient to elute the compound and any potential impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 220 nm and 275 nmThe benzoxazocine structure is expected to have UV absorbance.
Injection Volume 2 µLA small injection volume to prevent peak distortion.
Troubleshooting Common HPLC Issues

This section addresses common problems encountered during HPLC analysis and provides systematic solutions.

Peak tailing is a common issue when analyzing basic compounds like this compound.

Probable CauseRecommended SolutionScientific Rationale
Secondary Interactions with Silanols Lower the mobile phase pH (e.g., using 0.1% formic or trifluoroacetic acid). Use a column with end-capping or a hybrid particle column.At low pH, the amine is protonated, and residual silanols on the silica support are less likely to interact with the analyte.[7][8]
Column Overload Reduce the injection volume or the concentration of the sample.Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9]Contaminants can create active sites on the column that cause peak tailing.
Extra-column Volume Use shorter and narrower ID tubing between the injector, column, and detector.Excessive volume outside of the column can cause band broadening and peak tailing.[7]

Split peaks can be indicative of several issues within the HPLC system or the method itself.

Probable CauseRecommended SolutionScientific Rationale
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase.If the sample solvent is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a split peak.[8][10]
Clogged Column Frit or Contamination Reverse flush the column (if the manufacturer allows). Replace the guard column.A partial blockage can cause the sample to be distributed unevenly onto the column bed.[9]
Co-eluting Impurity Modify the mobile phase composition or gradient to improve resolution.What appears to be a split peak may be two closely eluting compounds.[7]

Achieving symmetrical peaks and adequate separation from impurities is crucial for accurate quantification.

TroubleshootingTree Start Poor Peak Shape or Resolution Check_Tailing Is there peak tailing? Start->Check_Tailing Check_Splitting Are peaks splitting? Check_Tailing->Check_Splitting No Tailing_Sol_1 Lower mobile phase pH Check_Tailing->Tailing_Sol_1 Yes Check_Resolution Is resolution inadequate? Check_Splitting->Check_Resolution No Splitting_Sol_1 Match sample solvent to mobile phase Check_Splitting->Splitting_Sol_1 Yes Resolution_Sol_1 Optimize gradient slope Check_Resolution->Resolution_Sol_1 Yes Tailing_Sol_2 Use end-capped column Tailing_Sol_1->Tailing_Sol_2 Tailing_Sol_3 Reduce sample load Tailing_Sol_2->Tailing_Sol_3 Splitting_Sol_2 Check for column blockage Splitting_Sol_1->Splitting_Sol_2 Resolution_Sol_2 Change organic modifier (ACN vs. MeOH) Resolution_Sol_1->Resolution_Sol_2 Resolution_Sol_3 Try a different stationary phase Resolution_Sol_2->Resolution_Sol_3

Caption: A decision tree for troubleshooting poor peak shape and resolution.

Part 3: Mass Spectrometry (MS) Method Development Considerations

For enhanced specificity and sensitivity, coupling HPLC/UPLC with a mass spectrometer is highly recommended.

Ionization and Detection
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is expected to be the most effective for this compound, as the secondary amine will readily accept a proton to form a positively charged ion.

  • Expected Ions: The primary ion observed will likely be the protonated molecule [M+H]⁺. Depending on the source conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be present.

  • Fragmentation: In tandem MS (MS/MS) experiments, fragmentation of the [M+H]⁺ ion can provide structural confirmation. Common fragmentation pathways for similar benzoxazine structures involve the loss of small neutral molecules.[11]

LC-MS Troubleshooting
Probable CauseRecommended SolutionScientific Rationale
Poor Signal Intensity Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with ESI (volatile buffers like ammonium formate or acetate are preferred over non-volatile buffers like phosphate).Efficient ionization is crucial for good MS signal. Non-volatile buffers can suppress ionization and contaminate the MS source.
Signal Suppression Improve chromatographic separation to resolve the analyte from matrix components. Use a diverter valve to direct the flow to waste during the elution of highly concentrated, non-target compounds.Co-eluting compounds can compete for ionization, reducing the signal of the analyte of interest.

Part 4: Method Validation

Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. The following table summarizes the key validation parameters as per ICH Q2(R2) guidelines.[1][3][12][13]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity analysis, comparison with a reference standard.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like pH, flow rate, or temperature are slightly varied.

References

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • Q14 Analytical Procedure Development March 2024. U.S. Food and Drug Administration. [Link]

  • Q14 Analytical Procedure Development. U.S. Food and Drug Administration. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • FDA Guidance for Industry: Q14 Analytical Procedure Development. GMP Compliance. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GMP Compliance. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. ScienceDirect. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • HPLC Troubleshooting Guide. YMC. [Link]

  • Mass Spectrometric Studies of Benzoxazine Resorcarenes. PubMed. [Link]

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Technical Support Center: Resolving Enantiomers of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the separation of this chiral benzoxazocine, providing in-depth, field-proven insights and step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for resolving the enantiomers of this compound?

There are three primary methods for resolving this racemic compound:

  • Diastereomeric Salt Crystallization: This is the most common and cost-effective method for large-scale resolution. It involves reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2][3]

  • Chiral Chromatography (HPLC/SFC): This is a direct method that uses a chiral stationary phase (CSP) to separate the enantiomers. It is highly effective for analytical and small-to-medium scale preparative separations but can be prohibitively expensive for large quantities.[4][5]

  • Enzymatic Resolution: This technique uses an enzyme to selectively react with one enantiomer, a process known as kinetic resolution.[3][6] This method is known for its high selectivity and mild reaction conditions.

Q2: The stereocenter in my compound is a secondary amine within a cyclic structure. Is diastereomeric salt crystallization still a viable approach?

Absolutely. The nitrogen atom in the 1,5-benzoxazocine ring is a secondary amine, which is basic. This basic site readily reacts with chiral acids to form diastereomeric salts. This "salt handle" is precisely what makes this classical resolution method applicable and is often the preferred starting point for scaling up production.[4]

Q3: Which chiral resolving agents and solvents should I screen first for diastereomeric salt formation?

The selection of the resolving agent and solvent system is critical and often requires empirical screening.[4] A good starting point for resolving chiral amines like this benzoxazocine derivative would be to use strong, readily available chiral acids.

Resolving AgentCommon Solvents for ScreeningRationale
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)Methanol, Ethanol, Acetone, Ethyl AcetateA widely used, robust resolving agent that often forms highly crystalline salts with amines.[1]
(S)-(+)-Mandelic AcidIsopropanol, Acetonitrile, Water mixturesA less sterically bulky acid that can sometimes provide better diastereomeric discrimination.
(+)-Camphor-10-sulfonic AcidEthanol, Methanol, Ethyl AcetateA strong acid that ensures complete salt formation and can lead to well-defined crystals.[2][7]

Q4: My attempts at crystallization have failed. What is the most logical next step?

If diastereomeric salt crystallization proves unsuccessful after screening several agents and solvents, the most reliable alternative is chiral chromatography , typically using Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC).[4] While more resource-intensive for large scales, it provides a direct and often rapid path to obtaining enantiomerically pure material for initial biological studies. For analytical purposes to determine enantiomeric excess (e.e.), it is the standard method.[8]

Q5: Are enzymatic methods a practical option for this specific molecule?

Yes, enzymatic kinetic resolution is a very practical and "green" alternative.[6] Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing the unreacted amine enantiomer and the acylated product to be separated.[9] This approach avoids harsh chemical conditions and can achieve very high enantioselectivity. A similar benzoxocine derivative has been successfully resolved using lipase from Pseudomonas cepacia.[10]

Troubleshooting Guide 1: Diastereomeric Salt Resolution

This classical method relies on the differential solubility of diastereomeric salts.[2] Success is a function of three key components: the racemic amine, the chiral resolving agent, and the solvent system.

Logical Workflow for Diastereomeric Salt Resolution

cluster_0 Phase 1: Salt Formation & Screening cluster_1 Phase 2: Analysis & Optimization A 1. Dissolve Racemic Amine & Resolving Agent (0.5-1.0 eq) in a suitable solvent B 2. Observe for Spontaneous Precipitation A->B C 3. If no precipitate, cool, concentrate, or add anti-solvent B->C D 4. Isolate Crystals (Filtration) C->D E 5. Liberate Free Amine (Base Treatment) D->E F 6. Analyze Enantiomeric Excess (Chiral HPLC/SFC) E->F G 7. Low e.e.? Recrystallize Salt F->G No H 8. High e.e.? Proceed to Scale-Up F->H Yes G->D

Caption: Workflow for Diastereomeric Salt Resolution.

Step-by-Step Experimental Protocol

1. Diastereomeric Salt Formation:

  • Dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., ethanol).

  • In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (+)-DBTA) in the same solvent, also heated.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator.

2. Fractional Crystallization:

  • If crystals form, isolate them by vacuum filtration and wash with a small amount of cold solvent. This is your first crop.

  • The solution left behind is the "mother liquor," which is now enriched in the other diastereomer.[1]

  • Dry the crystals and analyze the diastereomeric purity. This is typically done by liberating the amine and analyzing its enantiomeric excess (e.e.) via chiral HPLC.

3. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the crystallized salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1M NaOH).

  • Stir until all solids have dissolved. The base neutralizes the chiral acid, liberating the free amine into the organic layer.[1]

  • Separate the layers, wash the organic layer with brine, dry it over sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Common Problems & Solutions
  • Problem: No crystals form.

    • Causality: The diastereomeric salt may be too soluble in the chosen solvent, or the solution may be too dilute.

    • Solutions:

      • Increase Concentration: Carefully remove solvent under reduced pressure.

      • Slow Cooling: Transfer the flask to a Dewar filled with hot water and allow it to cool to room temperature overnight. This promotes the formation of larger, more ordered crystals.

      • Add an Anti-Solvent: Slowly add a solvent in which the salt is insoluble (e.g., hexane or diethyl ether) until turbidity persists.

      • Screen Solvents: Repeat the experiment in different solvents. A single solvent system does not work for all resolutions.[4]

  • Problem: The isolated salt has low diastereomeric/enantiomeric excess.

    • Causality: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system.

    • Solutions:

      • Recrystallization: Redissolve the enriched salt in a minimal amount of hot solvent and recrystallize. This process can be repeated to improve purity.[2]

      • Change Resolving Agent: The shape and structure of the resolving agent are critical for creating significant differences in the crystal lattice energy of the diastereomers. Try a structurally different acid.[7]

Troubleshooting Guide 2: Chiral Chromatography (HPLC/SFC)

Direct separation on a chiral stationary phase (CSP) is a powerful alternative that relies on transient, stereoselective interactions between the enantiomers and the chiral selector bonded to the support.[5][8]

Logical Workflow for Chiral Method Development

A 1. Select CSPs (Polysaccharide-based are a good start) B 2. Screen Mobile Phases (Normal, Polar Organic, Reversed) A->B C 3. No Separation? Return to Step 1 (Try different CSP class) B->C No D 4. Partial Separation? Optimize Mobile Phase B->D Yes C->A E 5. Optimize Additives/Modifiers (e.g., TFA, DEA for amines) D->E F 6. Optimize Flow Rate & Temperature E->F G Baseline Resolution Achieved F->G

Caption: Workflow for Chiral Chromatography Method Development.

Recommended Starting Conditions

For a secondary amine like this compound, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[11]

CSP TypeElution ModeTypical Mobile PhaseAdditive (Crucial for Amines)
Amylose/Cellulose derivatives (e.g., Chiralpak® IA, AD)Normal PhaseHexane / Isopropanol (90:10)0.1% Diethylamine (DEA) or Triethylamine (TEA)
Amylose/Cellulose derivatives (e.g., Chiralpak® IA, AD)Polar OrganicAcetonitrile / Methanol (50:50)0.1% Trifluoroacetic Acid (TFA) or DEA
Macrocyclic Glycopeptides (e.g., Vancomycin, Teicoplanin)Reversed PhaseWater / Acetonitrile + BufferAmmonium Acetate or Formate Buffer
Common Problems & Solutions
  • Problem: No separation is observed on a polysaccharide column.

    • Causality: The specific interactions required for chiral recognition are not occurring. The choice of mobile phase and additive is as important as the CSP itself.

    • Solutions:

      • Switch Elution Mode: If normal phase (Hexane/IPA) fails, try a polar organic mode (Acetonitrile/Methanol). The interaction mechanism is completely different.[12]

      • Change the Additive: The basic amine can interact strongly and non-specifically with residual silanols on the silica support, causing poor peak shape and resolution. An acidic additive (TFA) protonates the amine, while a basic additive (DEA) competes for active sites. Try switching from a basic to an acidic additive or vice-versa.

      • Try a Different CSP Class: If polysaccharide columns fail, consider a Pirkle-type or macrocyclic antibiotic-based column.[11][13]

  • Problem: Peaks are broad or tailing.

    • Causality: This is almost always due to undesirable interactions between the basic amine and the stationary phase.

    • Solutions:

      • Increase Additive Concentration: Increase the concentration of DEA or TFA in the mobile phase (e.g., from 0.1% to 0.2%). This more effectively masks active sites on the support.

      • Lower the Flow Rate: This can sometimes improve peak shape and increase the number of theoretical plates, enhancing resolution.

      • Check for Overload: Inject a smaller amount of the sample to ensure you are not overloading the column.

By systematically applying these principles and troubleshooting steps, researchers can effectively resolve the enantiomers of this compound, enabling further investigation into their distinct biological properties.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. (n.d.). RSC Publishing. Retrieved from [Link]

  • Dunsmore, C. J., Carr, R., Fleming, T., & Turner, N. J. (2006). A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines. Journal of the American Chemical Society, 128(7), 2224–2225.
  • Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4H-3,1-Benzoxazines via Kinetic Resolution. (2023, February 13). ACS Publications. Retrieved from [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013, September 24). Retrieved from [Link]

  • Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4H-3,1-Benzoxazines via Kinetic Resolution | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Gutman, A. L., Meyer, E., Kalerin, E., Polyak, F., & Sterling, J. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering, 40(7), 760–767.
  • Kinetic resolution by lithiation: highly enantioselective synthesis of substituted dihydrobenzoxazines and tetrahydroquinoxaline. (n.d.). Retrieved from [Link]

  • Resolution and configurational assignment of 3,4,5,6-tetrahydro-2-methyl-2,6-methano-2H-1-benzoxocine derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Synthetic strategies toward nefopam: a short review. (n.d.). arkat usa. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Retrieved from [Link]

  • Amini, F. (2001). Chiral Drugs: An Overview. International Journal of Clinical Pharmacology Research, 21(1), 1-10.
  • Chiral switches versus de novo enantiomerically pure compounds. (n.d.). Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). MDPI. Retrieved from [Link]

  • Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. (n.d.). PubMed. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Benzoxazocine Scaffolds: Profiling 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine Against Established Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazocine Scaffold as a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The benzoxazocine ring system, a bicyclic heterocycle containing a fused benzene and an eight-membered oxazocine ring, is one such structure. Its derivatives have garnered significant attention for their diverse pharmacological activities, ranging from central nervous system (CNS) modulation to antimicrobial and anti-inflammatory effects.[1][2][3] This versatility makes the benzoxazocine core a fertile ground for the development of novel therapeutic agents.

This guide provides a comparative analysis of the largely uncharacterized compound, 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine , against its well-documented and clinically utilized analog, Nefopam . While experimental data on the former is scarce, we can leverage established structure-activity relationships (SAR) within the benzoxazocine class to construct a theoretical profile. This document will dissect their structural nuances, compare the known pharmacology of Nefopam with the hypothesized properties of the target compound, and provide a comprehensive experimental workflow for the validation of these hypotheses.

Part 1: Structural and Mechanistic Comparison

A molecule's function is intrinsically linked to its three-dimensional structure. The core difference between this compound and Nefopam lies in their substitution patterns on the benzoxazocine scaffold, which dictates their interaction with biological targets.

Nefopam , chemically known as 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine, is a well-established, centrally-acting non-opioid analgesic.[4][5] Its unique tricyclic structure is a cyclized analog of the antihistamine diphenhydramine.[4] The key structural features contributing to its activity are the N-methyl group and the phenyl group at the 1-position.

In contrast, This compound presents a simpler substitution pattern. It lacks the N-methyl and C1-phenyl groups of Nefopam but features a methoxy group on the benzene ring. This seemingly minor alteration is predicted to have profound implications for its pharmacological profile.

Caption: Core structures of Nefopam and the target compound.

Pharmacological Profile of the Benchmark: Nefopam

Nefopam's primary clinical application is in the management of moderate to severe pain, particularly in postoperative settings.[6] Its mechanism of action is distinct from both opioids and non-steroidal anti-inflammatory drugs (NSAIDs). It functions as a triple reuptake inhibitor, blocking the synaptic reuptake of serotonin, norepinephrine, and dopamine.[4][7] This modulation of monoaminergic systems in the brain and spinal cord is believed to be the primary driver of its analgesic effects. Additionally, it may exert effects on calcium and sodium channels.[4]

This mechanism, however, is also responsible for its side-effect profile, which can include sympathomimetic effects like tachycardia and anticholinergic effects such as dry mouth and nausea.[7]

Hypothesized Profile of this compound

The structural simplicity of the target compound relative to Nefopam suggests a different, and likely less potent, pharmacological profile in the context of monoamine reuptake inhibition.

  • Absence of N-Methyl and C1-Phenyl Groups: These groups in Nefopam are critical for its interaction with monoamine transporters. Their absence in the target compound makes it highly unlikely to function as a potent triple reuptake inhibitor. Therefore, its analgesic properties, if any, would likely be mediated by a different mechanism.

  • Presence of a Methoxy Group: The methoxy (-OCH3) substituent on the aromatic ring is a common feature in many CNS-active compounds. It is an electron-donating group that can influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Benzoxazine derivatives with various substitutions have shown a wide array of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][8][9] The methoxy group could potentially steer the activity of this scaffold towards one of these alternative pathways. For instance, some benzoxazine derivatives have been investigated as 5-HT (serotonin) receptor antagonists, a property that is highly dependent on the substitution pattern.[10][11]

Comparative Data Summary
FeatureNefopamThis compound (Hypothesized)
Core Scaffold BenzoxazocineBenzoxazocine
Key Substituents N-Methyl, C1-PhenylC10-Methoxy
Primary Biological Activity Centrally-acting, non-opioid analgesic[4]Unknown; potentially CNS modulation (non-analgesic), anti-inflammatory, or antimicrobial activity.
Mechanism of Action Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)[4][7]Unlikely to be a potent SNDRI. May interact with other G-protein coupled receptors or enzyme systems.
Clinical Relevance Used for moderate to severe pain management.[6]Not established. Requires full experimental characterization.

Part 2: A Proposed Experimental Workflow for Characterization

To move from hypothesis to data, a structured experimental plan is essential. The following section outlines a comprehensive, self-validating workflow for the synthesis and full pharmacological characterization of this compound.

G cluster_0 Experimental Characterization Workflow A Step 1: Chemical Synthesis B Step 2: Structural Elucidation (NMR, MS, IR) A->B Purified Compound C Step 3: In Vitro Profiling B->C Confirmed Structure D Receptor Binding Assays (CNS Target Panel) C->D Primary Screening E Functional Assays (e.g., Reuptake Inhibition, Enzyme Activity) C->E Potency & Efficacy D->E Identified Targets F Step 4: In Vivo Evaluation (Relevant Animal Models) E->F Promising Leads G Step 5: Data Analysis & SAR F->G Pharmacological Data

Caption: Workflow for synthesis and pharmacological evaluation.

Step 1: Synthesis Protocol

A plausible synthetic route can be adapted from general methods for benzoxazine synthesis. A potential two-step process is outlined below:

  • Alkylation of 2-aminophenol:

    • React 4-methoxy-2-aminophenol with a suitable three-carbon electrophile containing a leaving group and a protected hydroxyl group (e.g., 3-bromopropanol protected as a silyl ether) under basic conditions (e.g., K₂CO₃ in acetonitrile).

    • This is followed by reaction with another electrophile, such as 1-bromo-2-chloroethane, to introduce the remaining portion of the oxazocine ring.

  • Intramolecular Cyclization:

    • Deprotect the hydroxyl group.

    • Induce intramolecular cyclization via a Williamson ether synthesis or a Buchwald-Hartwig amination reaction to form the eight-membered benzoxazocine ring.

    • Purification of the final product should be performed using column chromatography and confirmed for purity (>95%) by HPLC.

Step 2: Structural Elucidation

The identity and purity of the synthesized compound must be rigorously confirmed:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

Step 3: In Vitro Pharmacological Profiling

This is the core phase for determining the biological activity of the compound.

  • Broad-Panel Receptor Screening:

    • Objective: To identify primary biological targets.

    • Protocol: Submit the compound to a commercial or in-house broad screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). This panel should include a wide range of CNS targets, including but not limited to:

      • Serotonin (5-HT) receptor subtypes

      • Dopamine (D) receptor subtypes

      • Adrenergic (α and β) receptor subtypes

      • Monoamine transporters (SERT, NET, DAT)

      • Opioid (μ, δ, κ) receptors

      • Histamine (H) receptors

    • Data Analysis: Analyze binding affinity data (Ki values). A significant "hit" is typically considered a compound that shows >50% displacement of a radioligand at a concentration of 1 µM or less.

  • Functional Assays:

    • Objective: To determine the functional activity (agonist, antagonist, inverse agonist) and potency (EC₅₀ or IC₅₀) at the identified primary targets.

    • Protocol Example (for a GPCR target):

      • Culture cells stably expressing the target receptor (e.g., HEK293 cells).

      • Plate cells in a 96-well microplate.

      • Prepare serial dilutions of the test compound.

      • Add the compound to the cells and incubate. For antagonist testing, co-incubate with a known agonist.

      • Measure the downstream signaling response (e.g., cAMP accumulation, calcium flux, or β-arrestin recruitment) using a suitable assay kit (e.g., HTRF, FRET).

      • Plot the dose-response curve and calculate the EC₅₀ or IC₅₀ value using non-linear regression.

Step 4: In Vivo Evaluation

If promising in vitro activity is identified, the compound's effects can be evaluated in animal models relevant to the observed activity.

  • For CNS Activity (e.g., anxiolytic): Use models like the elevated plus-maze or light-dark box test in rodents.

  • For Anti-inflammatory Activity: Use models like the carrageenan-induced paw edema test in rats.

  • Pharmacokinetic Profiling: Determine key parameters like bioavailability, half-life, and brain penetration via LC-MS/MS analysis of plasma and brain tissue samples after administration.

Conclusion

The comparison between the well-defined analgesic Nefopam and the uncharacterized this compound highlights the profound impact of molecular substitution on pharmacological activity. While Nefopam's efficacy is rooted in its function as a monoamine reuptake inhibitor, the structural features of the target compound suggest it is unlikely to share this mechanism. Instead, its methoxy-substituted benzoxazocine core may confer novel properties, potentially as a modulator of other CNS receptors or as an anti-inflammatory or antimicrobial agent. The proposed experimental workflow provides a rigorous and logical pathway to elucidate the true biological profile of this compound, potentially uncovering a new lead molecule from a privileged chemical scaffold. This endeavor underscores the fundamental principle of medicinal chemistry: even subtle structural modifications can unlock entirely new therapeutic possibilities.

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A Comparative Guide to the Structure-Activity Relationship of 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benz-fused heterocyclic scaffolds, such as benzoxazines and benzoxazepines, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[1] This guide delves into the structure-activity relationships (SAR) of a less explored, yet promising, scaffold: the eight-membered 1,5-benzoxazocine ring system. We will specifically focus on analogs derived from the 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine core. While direct literature on this precise scaffold is emerging, this guide synthesizes data from structurally related compounds to establish a predictive SAR framework. By comparing analogs with systematic modifications to the aromatic ring, the nitrogen substituent, and the oxazocine ring, we aim to provide researchers with a robust foundation for designing novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Introduction: The 1,5-Benzoxazocine Scaffold

The 1,5-benzoxazocine framework, characterized by a benzene ring fused to an eight-membered ring containing oxygen and nitrogen atoms at the 1 and 5 positions, represents a compelling scaffold for therapeutic drug design. Its structural complexity and conformational flexibility allow for precise three-dimensional arrangements of pharmacophoric features, enabling interactions with challenging biological targets. A notable example of a therapeutic benzoxazocine is Nefopam, a centrally-acting, non-opioid analgesic, which highlights the potential of this chemical class.[2]

This guide will systematically explore the SAR of analogs based on the this compound core structure (Figure 1). The methoxy group at the 10-position serves as a key feature, often found in biologically active molecules where it can act as a hydrogen bond acceptor and influence electronic properties.[3] Our analysis will dissect how structural modifications at key positions influence biological activity, providing a comparative framework for drug development professionals.

Figure 1. Core structure of this compound with key modification points (R¹, R², R³).

Synthesis Strategies for the 1,5-Benzoxazocine Core

The construction of the 1,5-benzoxazocine ring system can be achieved through multi-step synthetic sequences. A common retrosynthetic approach involves the cyclization of an N-substituted 2-(2-aminophenoxy)ethanol derivative. The specific sequence may involve initial N-alkylation of a protected 2-aminophenol, followed by etherification and subsequent intramolecular cyclization. The choice of synthetic route is critical as it dictates the feasibility of introducing diverse substituents at desired positions. One-pot multi-enzyme cascade reactions have also been explored for synthesizing related tricyclic benzoxazepine derivatives, offering a sustainable alternative to conventional methods.[4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,5-benzoxazocine analogs is exquisitely sensitive to their substitution patterns. The following sections compare the impact of modifications at three primary sites: the aromatic ring (R¹), the nitrogen atom (R²), and the saturated portion of the oxazocine ring (R³).

Influence of Aromatic Ring Substituents (R¹)

The benzene ring offers a large surface for modification. The nature of the substituent at positions 8, 9, and 11 can profoundly impact electronic properties, lipophilicity, and the potential for specific interactions like hydrogen bonding.

  • The 10-Methoxy Group: The baseline 10-methoxy group is an electron-donating substituent. Its oxygen atom can serve as a crucial hydrogen bond acceptor, anchoring the ligand in a receptor's binding pocket. Its replacement or the addition of other groups can modulate activity.

  • Electron-Withdrawing Groups (EWGs): Replacing the methoxy group with or adding EWGs like halogens (e.g., -Cl, -F) or nitro groups (-NO₂) can alter the acidity of the N-H proton (if R² is H) and change the molecule's electrostatic potential. In related benzoxazine series, chloro-substituted derivatives have demonstrated superior antimicrobial activity.[5]

  • Electron-Donating Groups (EDGs): Additional EDGs, such as small alkyl groups, may enhance activity by increasing electron density in the aromatic ring, which can strengthen π-π stacking interactions with aromatic residues in a binding site.

  • Bulky Groups: Introducing larger groups can lead to steric hindrance, which may either decrease binding affinity by preventing optimal orientation or, conversely, enhance selectivity for a specific receptor subtype by blocking access to others.

Diagram 1. SAR modulation via aromatic ring substitutions.
Influence of Nitrogen Atom Substituents (R²)

The nitrogen at position 5 is a pivotal point for modification. The substituent at this position often projects into the solvent-exposed region of a binding pocket or can be tailored to improve pharmacokinetic properties.

  • Small Alkyl Groups: A methyl or ethyl group (e.g., R² = -CH₃) is a common starting point. As seen in the related benzazocine series, the nature of the N-substituent is critical for receptor affinity.[6]

  • Cycloalkylmethyl Groups: Groups like cyclopropylmethyl are classic motifs in opioid receptor ligands and can confer specific agonist or antagonist properties.[7]

  • Arylalkyl Groups: Substituents such as benzyl or phenethyl can introduce additional aromatic surfaces for π-π or hydrophobic interactions, often leading to a significant increase in potency. However, this can also decrease selectivity.[6]

  • Polar Groups: Incorporating polar functional groups (e.g., amides, esters) can improve aqueous solubility and provide additional hydrogen bonding opportunities. A series of imidazo[1,5-a]quinoxaline piperazine ureas demonstrated that such modifications could yield high-affinity ligands with good oral bioavailability.[8]

Influence of Oxazocine Ring Substituents (R³)

Substitution on the saturated carbons of the oxazocine ring (positions 2, 3, 4, and 6) can influence the ring's preferred conformation and introduce stereochemistry.

  • Conformational Restriction: The eight-membered ring is flexible. Adding substituents can lock it into a more rigid, biologically active conformation, thereby reducing the entropic penalty of binding.

  • Stereochemistry: Introducing a substituent creates a chiral center. It is common for enantiomers to exhibit significantly different biological activities and pharmacokinetic profiles, as demonstrated by nefopam, where the (+)-enantiomer possesses greater analgesic activity.[2]

Comparative Analysis of Hypothetical Analogs

To illustrate these SAR principles, the table below presents hypothetical data for a series of analogs targeting a generic G-protein coupled receptor (GPCR). This comparison highlights how systematic structural changes can tune both binding affinity and functional activity.

Analog IDStructure Modification (from baseline)Target Binding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, µM, Agonist)SAR Interpretation
Baseline R¹=10-OCH₃, R²= -CH₃, R³= H551.2Moderate potency and affinity.
Analog A R¹=10-Cl (replaces -OCH₃)250.6Electron-withdrawing group at R¹ enhances both affinity and potency, possibly through improved electronic complementarity.
Analog B R²= -CH₂-Ph (Benzyl)80.15Adding a benzyl group at the nitrogen (R²) significantly boosts potency, likely via additional hydrophobic/π-stacking interactions.
Analog C R²= -CH₂-cPr (Cyclopropylmethyl)15> 10 (Antagonist)Change at R² switches functional activity from agonist to antagonist, a common phenomenon in opioid and other CNS scaffolds.
Analog D R³= 3-CH₃ (introduces stereocenter)40 (racemic)0.9 (racemic)A methyl group on the oxazocine ring slightly reduces activity, possibly due to minor steric clash. Chiral separation is needed.

Disclaimer: The data presented in this table is illustrative and intended solely to demonstrate SAR principles.

Experimental Protocols for Analog Evaluation

To ensure scientific rigor, all synthesized analogs must be evaluated using validated experimental protocols. The following are representative methodologies for characterizing the pharmacological profile of novel 1,5-benzoxazocine derivatives.

General Synthesis Workflow

G cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation Start Starting Materials (e.g., Substituted 2-Aminophenol) Step1 N-Alkylation (R²) Start->Step1 Step2 Etherification Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Purify Purification (Chromatography) Step3->Purify Product Final Analog Binding Binding Assay (Ki) Product->Binding Purify->Product Functional Functional Assay (EC₅₀) Binding->Functional ADME ADME/Tox Screening Functional->ADME

Diagram 2. General experimental workflow from synthesis to biological evaluation.
Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound for a target receptor.

  • Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., from HEK293 cells). Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in a fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D₂ receptors) near its Kₑ value.

    • A range of concentrations of the test analog (e.g., 0.1 nM to 10 µM).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with an ice-cold wash buffer.

  • Quantification: Place the filtermats in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand. Calculate specific binding and plot the percentage of inhibition versus the log concentration of the test analog. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: In Vitro Functional Assay (cAMP Measurement)

This protocol determines the functional effect (e.g., agonism, antagonism) of a test compound on a Gₛ- or Gᵢ-coupled receptor.

  • Cell Culture: Plate cells stably expressing the target receptor (e.g., CHO-K1 cells) in a 96-well plate and grow to confluence.

  • Cell Stimulation: Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test analog.

    • Antagonist Mode: Add a fixed concentration of a known agonist (at its EC₈₀) along with varying concentrations of the test analog.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the measured signal against the log concentration of the test analog.

    • Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

    • Antagonist Mode: Fit the data to determine the IC₅₀, which can be used to calculate the antagonist's potency (Kₑ).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide establishes a foundational structure-activity relationship based on principles derived from related heterocyclic systems.

  • Aromatic Substitution: The electronic nature of substituents on the benzene ring is a critical determinant of activity. The 10-methoxy group provides a valuable hydrogen-bonding feature, while other positions can be tuned to optimize potency.

  • Nitrogen Substitution: The N-5 position is a key handle for modulating affinity, functional activity (switching between agonism and antagonism), and pharmacokinetic properties.

  • Stereochemistry: Substitutions on the oxazocine ring introduce chirality, which must be investigated, as enantiomers are likely to possess distinct pharmacological profiles.

Future research should focus on synthesizing a focused library of these analogs to validate the predictive SAR model presented here. Promising compounds should be advanced into studies evaluating their selectivity against a panel of receptors and their metabolic stability and pharmacokinetic properties to identify viable lead candidates for further development.[9]

References

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A Comparative Guide to the Analgesic Activity of Nefopam and the Uncharacterized Benzoxazocine Derivative: 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of non-opioid analgesics, Nefopam stands out as a clinically significant compound with a unique, multifaceted mechanism of action. Its benzoxazocine core is a scaffold of considerable interest in medicinal chemistry. This guide provides a detailed comparison between the well-characterized analgesic, Nefopam, and a structurally related but pharmacologically uncharacterized compound, 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine.

This document is structured to provide a clear delineation between established clinical and preclinical data for Nefopam and the current knowledge vacuum surrounding this compound. For the latter, we will postulate potential activities based on its structural similarity to Nefopam and outline the requisite experimental protocols to elucidate its pharmacological profile. This guide serves as a foundational reference for researchers interested in the structure-activity relationships of benzoxazocine derivatives and the methodologies for their evaluation.

Introduction to the Compounds

Nefopam , sold under brand names such as Acupan, is a centrally-acting, non-opioid analgesic used for the relief of moderate to severe pain.[1] It belongs to the benzoxazocine class of compounds and is structurally related to other centrally active agents like orphenadrine and diphenhydramine.[2][3] Clinically, Nefopam is valued for its efficacy in postoperative pain management and its opioid-sparing effects, without inducing respiratory depression, a common and dangerous side effect of opioid analgesics.[2][3]

This compound is a benzoxazocine derivative for which, at the time of this publication, no pharmacological data is publicly available. Its structural relationship to Nefopam, particularly the shared tetrahydro-benzoxazocine core, suggests it may possess activity within the central nervous system. The presence of a methoxy group on the benzene ring, as opposed to the unsubstituted phenyl ring in Nefopam, represents a key structural divergence that could significantly influence its pharmacological profile.

Comparative Analysis of Physicochemical Properties

PropertyNefopamThis compound
IUPAC Name (RS)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine[1]This compound
Molecular Formula C₁₇H₁₉NO[1]C₁₁H₁₅NO₂
Molar Mass 253.34 g/mol [1]193.24 g/mol
Structure A benzoxazocine with a methyl group on the nitrogen and a phenyl group at position 1.A benzoxazocine with a methoxy group at position 10. Lacks the N-methyl and 1-phenyl substituents of Nefopam.
Known Activity Centrally-acting non-opioid analgesic.[1]Not documented in publicly available literature.

Mechanism of Action: The Known vs. The Hypothetical

Nefopam: A Multi-Target Analgesic

The analgesic effect of Nefopam is not fully understood but is known to be multifactorial, involving several neurotransmitter systems.[4] Unlike opioids, it does not bind to opioid receptors.[2] Its primary mechanisms are believed to be:

  • Triple Monoamine Reuptake Inhibition: Nefopam acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][5] By blocking the reuptake of these neurotransmitters in the synaptic cleft, it enhances descending inhibitory pain pathways in the central nervous system.[5]

  • Ion Channel Modulation: Nefopam has been shown to inhibit voltage-gated sodium and calcium channels.[4][5] This action reduces neuronal excitability and dampens the propagation of pain signals.[5]

Nefopam_Mechanism_of_Action Figure 1: Nefopam's Proposed Mechanism of Action cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron Nefopam_Drug Nefopam DAT Dopamine Transporter (DAT) Nefopam_Drug->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Nefopam_Drug->NET Inhibits Reuptake SERT Serotonin Transporter (SERT) Nefopam_Drug->SERT Inhibits Reuptake Na_Channel Voltage-Gated Na+ Channel Nefopam_Drug->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel Nefopam_Drug->Ca_Channel Blocks Pain_Signal Pain Signal Propagation DAT->Pain_Signal Modulates Descending Inhibitory Pathways NET->Pain_Signal Modulates Descending Inhibitory Pathways SERT->Pain_Signal Modulates Descending Inhibitory Pathways Na_Channel->Pain_Signal Reduces Neuronal Excitability Ca_Channel->Pain_Signal Reduces Neuronal Excitability

A diagram illustrating Nefopam's mechanism of action.
This compound: A Hypothesis

Without experimental data, the activity of this compound can only be hypothesized based on its structure. The benzoxazocine scaffold is present in various biologically active compounds.[6] The methoxy group, a common substituent in many psychoactive compounds, could potentially confer affinity for monoamine transporters or receptors.

Possible hypotheses for its activity include:

  • Monoamine Transporter Interaction: The core structure might allow it to bind to DAT, NET, or SERT, though likely with a different affinity and selectivity profile compared to Nefopam due to the different substitutions.

  • Receptor Binding: Methoxy groups on aromatic rings are known to influence binding to various G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptors.

  • Ion Channel Modulation: The benzoxazocine structure itself might have inherent properties that allow for interaction with ion channels.

It is crucial to emphasize that these are speculative pathways. Empirical validation is essential.

Experimental Protocols for Pharmacological Characterization

To determine the activity of this compound and enable a meaningful comparison with Nefopam, a systematic experimental approach is required.

In Vitro Assays: Target Identification and Affinity

1. Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of the test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Objective: To quantify the interaction of the test compound with monoamine transporters.

  • Materials:

    • Cell membranes from HEK293 cells expressing human DAT, NET, or SERT.[7]

    • Radioligands: [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET), [³H]-Citalopram (for SERT).

    • Unlabeled ligands for non-specific binding (e.g., cocaine for DAT, desipramine for NET, citalopram for SERT).[7]

    • Test compound: this compound.

    • Glass fiber filters and a filtration apparatus.[7]

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.[8]

    • Allow the reaction to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[7]

    • Wash the filters with ice-cold buffer.[7]

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.[7]

Radioligand_Binding_Workflow Figure 2: Radioligand Binding Assay Workflow Start Prepare Reagents: - Cell Membranes (DAT, NET, SERT) - Radioligand - Test Compound Incubate Incubate Membranes, Radioligand, and Test Compound Start->Incubate Filter Rapid Filtration (Separates Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measures Radioactivity) Wash->Count Analyze Data Analysis: - Calculate IC₅₀ - Determine Ki Count->Analyze

A workflow for radioligand binding assays.
In Vivo Assays: Analgesic Activity Assessment

1. Hot Plate Test

This is a classic test for evaluating centrally-acting analgesics by measuring the response latency to a thermal stimulus.[9]

  • Objective: To assess the analgesic effect of the test compound on thermal pain.

  • Animals: Male Swiss Webster mice (20-25 g).

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).[9]

  • Procedure:

    • Administer the test compound or vehicle control to the mice (e.g., intraperitoneally).

    • At a predetermined time post-administration (e.g., 30 minutes), place each mouse on the hot plate.[10]

    • Start a timer and observe the mouse for signs of pain, such as paw licking, shaking, or jumping.[10]

    • Record the latency (in seconds) for the first pain response. A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.

    • Compare the response latencies of the treated group with the control group. An increase in latency indicates an analgesic effect.

2. Acetic Acid-Induced Writhing Test

This test is used to screen for peripherally and centrally acting analgesic agents by observing the reduction in visceral pain responses.[11]

  • Objective: To evaluate the analgesic activity of the test compound against chemically-induced visceral pain.

  • Animals: Male Swiss Webster mice (20-25 g).

  • Procedure:

    • Administer the test compound, vehicle control, or a positive control (e.g., diclofenac) to the mice.[12]

    • After a set absorption time (e.g., 30-40 minutes), inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally to induce writhing.[12][13]

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a defined period (e.g., 10-20 minutes).[11][13]

    • Calculate the percentage inhibition of writhing for the treated groups compared to the control group.

In_Vivo_Analgesia_Workflow Figure 3: In Vivo Analgesic Testing Workflow cluster_tests Start Animal Acclimation & Grouping Administer Administer Test Compound, Vehicle, or Positive Control Start->Administer Hot_Plate Hot Plate Test (Thermal Pain) Administer->Hot_Plate Writhing Writhing Test (Visceral Pain) Administer->Writhing Measure_HP Measure Latency to Pain Response Hot_Plate->Measure_HP Measure_Writhing Count Number of Writhes Writhing->Measure_Writhing Analyze Statistical Analysis: Compare Treated vs. Control Measure_HP->Analyze Measure_Writhing->Analyze

A workflow for in vivo analgesic testing.

Conclusion and Future Directions

Nefopam is a valuable non-opioid analgesic with a well-defined, albeit complex, mechanism of action centered on monoamine reuptake inhibition and ion channel modulation.[4][5] In contrast, this compound remains a pharmacological enigma. While its structural similarity to Nefopam provides a rational basis for investigating its potential as a centrally-acting agent, any assumptions about its activity are purely speculative without empirical evidence.

The experimental protocols detailed in this guide provide a clear and scientifically rigorous pathway for the initial characterization of this compound. The execution of these in vitro and in vivo studies is the essential next step to determine if this compound holds any therapeutic potential and to allow for a true, data-driven comparison with established analgesics like Nefopam. Such research is fundamental to advancing our understanding of the structure-activity relationships within the benzoxazocine class and to the broader goal of developing novel, effective, and safer pain therapeutics.

References

  • Heel, R. C., Brogden, R. N., Pakes, G. E., Speight, T. M., & Avery, G. S. (1980). Nefopam: A Review of its Pharmacological Properties and Therapeutic Efficacy. Drugs, 19(4), 249–267.
  • Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451.
  • Screening Methods for Analgesic Agents. Pharmacognosy - Pharmacy 180.
  • Menéndez, L., Lastra, A., Hidalgo, A., & Baamonde, A. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 91-97.
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  • Nefopam. Wikipedia.
  • Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 38(3), 445–451.
  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery.
  • Rodent Hot Plate Pain Assay. Maze Engineers - ConductScience.
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  • Heel, R. C., Brogden, R. N., Pakes, G. E., Speight, T. M., & Avery, G. S. (1980). Nefopam: a review of its pharmacological properties and therapeutic efficacy. Drugs, 19(4), 249–267.
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  • Mangas-Sanjuan, V., Gonzalez-Alvarez, I., Trocóniz, I. F., & Fernandez-Teruel, C. (2014). Optimised protocol design for the screening of analgesic compounds in neuropathic pain. Pharmaceutical research, 31(10), 2745–2756.
  • Muhammad, N. (2014) In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
  • Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138.
  • Asun, K., et al. (2021). Peripheral analgesic activity of Moringa oleifera seeds - An experimental study. Asian Journal of Pharmacy and Pharmacology, 7(4), 225-230.
  • Sucic, S., & Sitte, H. H. (2019). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 2003, pp. 215-233). Springer.
  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348.
  • Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 631.
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  • Lee, J., et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Molecules, 28(12), 4729.
  • Synthesis, structure, analgesic activity of N-Aryl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][2][7][14]oxa-diazocin-11-carboxamides. Semantic Scholar.

  • Dąbrowski, M., et al. (2025). Synthetic strategies toward nefopam: a short review.
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  • Agbaje, E. O., & Olofinsan, K. A. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Chemistry & Biology Interface, 13(2), 108-121.
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Sources

A Comparative Guide to the In Vivo Efficacy of Benzoxazocines, Represented by Nefopam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzoxazocine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds. While a comprehensive in vivo efficacy profile for the specific molecule 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine is not extensively documented in current literature, a wealth of data exists for its close structural analog, Nefopam . This guide will therefore focus on Nefopam as a representative of the benzoxazocine class to provide a robust, data-driven comparison of its in vivo analgesic efficacy against other therapeutic alternatives.

Nefopam is a non-opioid, centrally acting analgesic utilized primarily for the management of moderate to severe pain, particularly in the postoperative setting.[1] Its unique mechanism of action distinguishes it from traditional analgesics like non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, making it a valuable component of multimodal analgesia strategies. This guide will delve into the mechanistic underpinnings of Nefopam, compare its preclinical and clinical efficacy with relevant alternatives, and provide detailed experimental protocols for researchers in the field of pain and analgesia.

Mechanistic Profile of Nefopam: A Unique Central Action

Understanding the mechanism of action is critical to interpreting in vivo efficacy data. Unlike NSAIDs which primarily act peripherally by inhibiting cyclooxygenase enzymes, or opioids that target opioid receptors, Nefopam exerts its analgesic effects through a distinct central pathway.[2] Its primary mechanism is the inhibition of the synaptic reuptake of monoamines—serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2][3] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their modulation of descending anti-nociceptive pathways, which dampen pain signals from the periphery.

Furthermore, Nefopam is known to modulate voltage-gated sodium and calcium channels, which reduces neuronal excitability and the propagation of pain signals.[2] This dual mechanism, combining neurotransmitter modulation with ion channel inhibition, contributes to its efficacy in various pain states and provides a scientific rationale for its use in combination with other analgesics.[3]

Nefopam_Mechanism_of_Action cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron NE_Vesicle NE SERT SERT NET NET DAT DAT S_Vesicle 5-HT DA_Vesicle DA Na_Channel Voltage-gated Na+ Channel Ca_Channel Voltage-gated Ca2+ Channel SERT->S_Vesicle Reuptake Post_Synaptic_Receptors Receptors SERT->Post_Synaptic_Receptors Neurotransmitter Binding NET->NE_Vesicle Reuptake NET->Post_Synaptic_Receptors Neurotransmitter Binding DAT->DA_Vesicle Reuptake DAT->Post_Synaptic_Receptors Neurotransmitter Binding Pain_Signal_Propagation Pain Signal Propagation Post_Synaptic_Receptors->Pain_Signal_Propagation Modulates Nefopam Nefopam Nefopam->Na_Channel Modulates Nefopam->Ca_Channel Modulates Nefopam->SERT Inhibits Nefopam->NET Inhibits Nefopam->DAT Inhibits

Caption: Mechanism of Nefopam's analgesic action.

Preclinical In Vivo Efficacy Evaluation

The analgesic properties of novel compounds are initially characterized in robust animal models of pain. The formalin test in mice is a particularly valuable assay as it captures both acute nociceptive pain (Phase I) and inflammatory pain (Phase II), allowing for a more nuanced assessment of a drug's mechanism.[4][5]

In this model, centrally acting analgesics like Nefopam are effective in both phases, whereas peripherally acting agents such as NSAIDs typically only inhibit the inflammatory second phase.[4][5] Preclinical studies have consistently shown that Nefopam combinations with opioids or NSAIDs result in enhanced analgesic effects, providing a strong rationale for its clinical use in multimodal analgesia.[1][6]

Experimental Protocol: The Murine Formalin Test

This protocol provides a self-validating system to assess the efficacy of a test compound against a known standard.

Objective: To evaluate the antinociceptive effect of a test compound in a model of tonic chemical pain.

Materials:

  • Male C57BL/6 mice (20-25g)

  • Test Compound (e.g., Nefopam) and vehicle

  • Positive Control (e.g., Morphine)

  • Formalin solution (2.5% in saline)[7]

  • Observation chambers (transparent Plexiglas cylinders)

  • Microsyringes for formalin injection

  • Dosing needles (oral gavage or subcutaneous)

Workflow:

Caption: Workflow for the murine formalin test.

Step-by-Step Methodology:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.[8]

  • Grouping: Randomly assign animals to experimental groups (n=8-10 per group): Vehicle control, Test Compound (multiple doses), and Positive Control.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the intended route (e.g., oral gavage) 30 minutes prior to the formalin injection.

  • Formalin Injection: Gently restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[7]

  • Observation: Immediately place the animal into the observation chamber.

  • Scoring:

    • Phase I (Acute Nociceptive Pain): Start a timer immediately after injection and record the cumulative time (in seconds) the animal spends licking or biting the injected paw for the first 5 minutes.[9]

    • Quiescent Period: No scoring is performed between 5 and 20 minutes.

    • Phase II (Inflammatory Pain): From 20 to 40 minutes post-injection, again record the cumulative time the animal spends licking or biting the injected paw.[9]

  • Data Analysis: Calculate the mean licking time ± SEM for each group in both phases. Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control. A statistically significant reduction in licking time indicates an analgesic effect.

Clinical Efficacy & Comparative Analysis

The primary clinical application of Nefopam is in the management of postoperative pain, where it has demonstrated significant efficacy.[10] A key measure of its performance is its "opioid-sparing" effect—the ability to reduce the total amount of opioids a patient requires for adequate pain control, thereby minimizing opioid-related side effects.

A 2025 systematic review found that adjunctive Nefopam use in postoperative patients reduces opioid consumption by an average of 38%.[10] This highlights its substantial clinical benefit as part of a multimodal analgesic regimen.

Performance Comparison: Nefopam vs. Alternatives
FeatureNefopam Ketorolac (NSAID) Tramadol (Atypical Opioid)
Primary Mechanism Central monoamine reuptake inhibition; Na+/Ca2+ channel modulation[2][3]Peripheral COX-1/COX-2 inhibitionWeak µ-opioid receptor agonism; SNRI activity
Opioid Sparing Effect Significant (Average 38% reduction)[10]SignificantN/A (Is an opioid)
Anti-inflammatory No[2]YesNo
Analgesic Efficacy Similar to Ketorolac for postoperative pain[11]Effective for mild-moderate painLess effective than Nefopam in some studies[12]
Common Side Effects Nausea, sweating, tachycardia, dry mouth[13]GI bleeding, renal toxicity, platelet dysfunctionNausea, dizziness, somnolence, seizure risk
Contraindications History of seizures, MAOI use[13][14]Peptic ulcer disease, renal impairment, bleeding riskSeizure disorders, use with other serotonergic agents

Clinical Insights:

  • Nefopam vs. Ketorolac: In studies directly comparing the two for postoperative patient-controlled analgesia (PCA), Nefopam demonstrated similar analgesic efficacy to Ketorolac.[11] However, some studies noted a lower incidence of nausea with Nefopam in the immediate postoperative period.[11] The choice between them may depend on the patient's inflammatory state and risk profile; Ketorolac is preferred if anti-inflammatory action is also desired, while Nefopam is advantageous in patients with high risks of GI bleeding or renal impairment.

  • Nefopam vs. Tramadol: Clinical comparisons have yielded mixed results. One study on postoperative pain after bone fracture fixation found Tramadol to be more effective.[12] Conversely, another study on post-spinal anesthesia shivering showed Tramadol had slightly higher efficacy (90-97%) compared to Nefopam (85-90%), but Nefopam had fewer side effects like nausea and vomiting.[15] Nefopam's lack of direct opioid receptor activity makes it a safer option regarding respiratory depression.

Conclusion

While direct in vivo efficacy data for this compound remains to be established, the extensive preclinical and clinical research on its structural analog, Nefopam, provides valuable insights into the therapeutic potential of the benzoxazocine class. Nefopam has proven to be an effective, centrally acting, non-opioid analgesic with a unique mechanism of action. Its ability to significantly reduce postoperative opioid consumption makes it a cornerstone of modern multimodal analgesia.[10] Compared to NSAIDs like Ketorolac, it offers a different safety profile that can be advantageous in certain patient populations. Its distinct mechanism from atypical opioids like Tramadol provides clinicians with a valuable alternative for managing moderate to severe pain. Further research into other benzoxazocine derivatives is warranted to explore this promising chemical space for novel analgesic therapies.

References

  • Rediscovery of Nefopam for the Treatment of Neuropathic Pain. The Korean Journal of Pain. Available at: [Link]

  • Nefopam analgesia and its role in multimodal analgesia: A review of preclinical and clinical studies. ResearchGate. Available at: [Link]

  • Analgesic Efficacy of Nefopam as an Adjuvant in Patient-Controlled Analgesia for Acute Postoperative Pain After Laparoscopic Colorectal Cancer Surgery. MDPI. Available at: [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers. Available at: [Link]

  • Analgesic efficacy of intravenous nefopam after spine surgery: a randomized, double-blind, placebo-controlled trial. F1000Research. Available at: [Link]

  • Nefopam New Medicine Assessment. NHS. Available at: [Link]

  • Rediscovery of Nefopam for the Treatment of Neuropathic Pain. The Korean Journal of Pain. Available at: [Link]

  • Nefopam analgesia and its role in multimodal analgesia: A review of preclinical and clinical studies. PubMed. Available at: [Link]

  • What is the mechanism of Nefopam Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Nefopam. Wikipedia. Available at: [Link]

  • Use of nefopam for chronic pain. Specialist Pharmacy Service. Available at: [Link]

  • Assessment of the analgesic efficacy of nefopam hydrochloride after upper abdominal surgery: a study using patient controlled analgesia. PubMed. Available at: [Link]

  • A comparison between ketorolac and nefopam as adjuvant analgesics for postoperative patient-controlled analgesia: a randomized, double-blind, prospective study. PubMed Central. Available at: [Link]

  • Formalin Murine Model of Pain. PubMed Central. Available at: [Link]

  • The effects of nefopam hydrochloride and tramadol hydrochloride on postoperative pain in patients undergoing long bone fracture fixations: A randomised triple blinded study. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link]

  • Efficacy of nefopam in postoperative pain management: A systematic review of opioid consumption. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • In-Vivo Models for Management of Pain. Scientific Research Publishing. Available at: [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available at: [Link]

  • Evaluating the Effectiveness of Nefopam Versus Tramadol in Treating Established Post-Spinal Anesthesia Shivering. ZU Journal. Available at: [Link]

  • Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol. Available at: [Link]

  • A comparison between ketorolac and nefopam as adjuvant analgesics for postoperative patient-controlled analgesia: a randomized, double-blind, prospective study. Semantic Scholar. Available at: [Link]

  • Nefopam for Analgesia Following Cardiac Surgery: A Randomized Placebo-Controlled Double-Blind Clinical Trial. PubMed. Available at: [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Springer. Available at: [Link]

  • The clinical analgesic efficacy of oral nefopam hydrochloride. PubMed. Available at: [Link]

  • A Randomized Clinical Trial of Nefopam versus Ketorolac Combined With Oxycodone in Patient-Controlled Analgesia after Gynecologic Surgery. International Journal of Medical Sciences. Available at: [Link]

  • Postoperative Analgesic Effect of Nefopam. ClinicalTrials.gov. Available at: [Link]

  • The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. PubMed. Available at: [Link]

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Evaluating the Selective Cytotoxicity of Novel Benzoxazocine Derivatives: A Comparative Framework for 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Quest for Selective Anticancer Agents

The development of new chemotherapeutic agents faces a persistent challenge: maximizing efficacy against malignant cells while minimizing toxicity to healthy tissues.[1] This principle of selective cytotoxicity is the cornerstone of modern cancer drug discovery.[2] Heterocyclic scaffolds, such as benzoxazines and their larger ring analogues like benzoxazocines, have emerged as a promising class of compounds due to their diverse pharmacological activities.[3][4][5]

This guide focuses on a specific novel candidate, 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine . While direct experimental data for this particular molecule is not yet prevalent in public literature, its structural class warrants a thorough investigation. We present a comprehensive, field-proven framework for assessing its cytotoxic profile, comparing its potential effects on cancer cells versus normal cells. This document serves as a technical guide for researchers, providing not only the protocols but also the scientific rationale behind each experimental step, ensuring a robust and self-validating evaluation process.

We will use data from structurally related benzoxazinone and benzocycloheptoxazine derivatives as illustrative benchmarks to establish a comparative context for our hypothetical investigation.[1][6]

Caption: Chemical structure of this compound.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.

Expert Rationale: Why the MTT Assay?

For initial high-throughput screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective choice.[7] It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[8] The assay relies on the reduction of the yellow MTT salt by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form purple formazan crystals.[9] This provides a reliable, colorimetric readout of cell viability.[10]

Experimental Design: Cell Line Selection

To establish a selectivity profile, a panel of cell lines is crucial. The panel should include:

  • Cancer Cell Lines: A selection representing diverse cancer types. For this guide, we will consider:

    • MCF-7: Human breast adenocarcinoma.[2]

    • A549: Human lung carcinoma.[11]

    • HepG2: Human liver carcinoma.[1]

  • Normal (Non-cancerous) Cell Line: A representative of healthy tissue to assess off-target toxicity.

    • WI-38: Human lung fibroblasts.[1]

Illustrative Data & The Selectivity Index (SI)

After treating the cell lines with a range of concentrations of our test compound, we would generate dose-response curves to determine the IC50 values. The Selectivity Index (SI) is then calculated to quantify the compound's cancer-specific toxicity.

SI = IC50 in Normal Cells / IC50 in Cancer Cells

A higher SI value indicates greater selectivity for cancer cells, which is a highly desirable trait for a chemotherapeutic agent.[1]

Table 1: Hypothetical IC50 and Selectivity Index Data for Benzoxazocine Candidate (Note: Data below is illustrative, based on profiles of related compounds for comparative purposes.)

Cell LineTypeIC50 (µM) of Test CompoundSelectivity Index (SI) vs. WI-38IC50 (µM) of Doxorubicin (Reference)
MCF-7 Breast Cancer8.59.40.9
A549 Lung Cancer12.26.61.2
HepG2 Liver Cancer10.17.91.5
WI-38 Normal Lung Fibroblast80.0-15.0

An SI value significantly greater than 1 (ideally >5) suggests promising selectivity.[1]

Part 2: Elucidating the Mechanism of Cell Death

Observing a reduction in cell viability is the first step; understanding how the cells are dying is the critical next phase. A desirable anticancer agent should primarily induce apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), as the latter often triggers an inflammatory response.[12]

Expert Rationale: Why Annexin V/PI Staining?

The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is the gold standard for differentiating between apoptotic and necrotic cell death.[13][14] The principle is based on two key cellular events:

  • Phosphatidylserine (PS) Externalization: In early apoptosis, PS, a phospholipid normally on the inner plasma membrane, flips to the outer leaflet.[15] Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore (e.g., FITC), it labels early apoptotic cells.[16]

  • Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter compromised cells to intercalate with DNA.[12]

This dual-staining method allows for the precise quantification of four cell populations:

  • Viable Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive[12][14]

cluster_workflow Cytotoxicity Evaluation Workflow cluster_apoptosis Annexin V / PI Staining Principle start Select Cancer & Normal Cell Lines viability Step 1: Determine IC50 (MTT Assay) start->viability Dose-response treatment selectivity Calculate Selectivity Index (SI) viability->selectivity IC50 values mechanism Step 2: Assess Cell Death Mechanism (Annexin V / PI Flow Cytometry) selectivity->mechanism Treat at IC50 concentration data Quantify Apoptotic vs. Necrotic Cells mechanism->data end Evaluate Therapeutic Potential data->end ps PS Externalization? (Early Apoptosis) mem Membrane Permeable? (Late Apoptosis/Necrosis) ps->mem Yes node_viable Viable (Annexin V-, PI-) ps->node_viable No node_late Late Apoptotic / Necrotic (Annexin V+, PI+) mem->node_late Yes node_early Early Apoptotic (Annexin V+, PI-) mem->node_early No

Caption: Workflow for assessing selective cytotoxicity and mechanism of cell death.

Illustrative Data: Quantifying Apoptosis

MCF-7 cells would be treated with the test compound at its IC50 concentration (8.5 µM from Table 1) for 24 hours and then analyzed.

Table 2: Hypothetical Apoptosis Induction in MCF-7 Cells

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control (DMSO) 95.22.12.7
Test Compound (8.5 µM) 48.535.815.7
Doxorubicin (0.9 µM) 51.131.517.4

A significant increase in the early and late apoptotic populations compared to the control indicates that the compound effectively induces programmed cell death.

Part 3: Detailed Experimental Protocols

Scientific integrity requires reproducible methodologies. The following are detailed, step-by-step protocols for the assays described above.

Protocol 1: MTT Cell Viability Assay[8][18][19]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality Note: Only viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay[14][15]
  • Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in a 6-well plate. After 24 hours, treat with the test compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL solution) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Causality Note: This incubation allows time for Annexin V to bind to externalized PS and for PI to enter any cells with compromised membranes.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

Conclusion and Future Directions

This guide outlines a foundational, yet powerful, framework for evaluating the cytotoxic potential of a novel compound like this compound. Based on our illustrative analysis, a compound exhibiting a high selectivity index (SI > 5) and a strong ability to induce apoptosis would be considered a promising candidate for further development.

The next logical steps in the research pipeline would include:

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M).[17]

  • Mechanistic Studies: Investigating the molecular pathways of apoptosis, such as measuring the activity of key proteins like caspases.[1][17]

  • Broader Panel Screening: Testing against a wider array of cancer cell lines, including drug-resistant variants, such as the NCI-60 panel.[2]

  • In Vivo Studies: If in vitro data remains promising, advancing to preclinical animal models to assess efficacy and systemic toxicity.[4]

By adhering to this structured, logical, and well-rationalized experimental approach, researchers can confidently and efficiently characterize the anticancer potential of novel molecular entities.

References

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A Comparative Guide to the Target Validation of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification and validation of biological targets for the novel compound 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. As a derivative of the benzoxazocine scaffold, this molecule belongs to a class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects such as monoamine-reuptake inhibition.[1][2][3][4] Given the nascent stage of research on this specific methoxy-substituted derivative, this document outlines a robust, multi-pronged strategy. We will compare and contrast orthogonal experimental approaches, moving from initial target discovery to rigorous cellular and molecular validation, ensuring a high degree of confidence in target identification.

The core philosophy of this guide is built on the principle of self-validating systems. Each proposed step is designed not only to generate data but also to incorporate controls that verify the integrity of the findings, thereby building a compelling and defensible narrative around the compound's mechanism of action.

Part 1: A Strategy for Target Identification: From Unbiased Screening to Candidate Confirmation

The first critical challenge in characterizing a novel bioactive small molecule is to identify its direct molecular target(s). A phenotypic screen may reveal that this compound induces a specific cellular response (e.g., apoptosis, cell cycle arrest, or changes in cytokine production), but it does not reveal the protein responsible. Here, we compare two primary, orthogonal strategies for target deconvolution.

Strategy 1.1: Affinity-Based Proteomics

This classical and powerful approach utilizes the compound itself as "bait" to capture its binding partners from a complex biological mixture, such as cell lysate.[5][6] The primary advantage is its potential for unbiased discovery of even low-affinity or transient interactors.

Causality Behind the Choice: Affinity-based methods physically isolate the direct binding partners of a compound, providing a direct line of evidence for interaction.[7] However, success hinges on the successful synthesis of an affinity probe—a modified version of the parent compound that retains biological activity and includes a linker for immobilization and a tag for detection.[8][9]

G cluster_0 Probe Synthesis & Validation cluster_1 Affinity Purification cluster_2 Target Identification A Synthesize Probe: Compound + Linker + Tag (e.g., Biotin) B Validate Probe Activity: Confirm it retains the biological effect of the parent compound A->B C Immobilize Probe on Solid Support (e.g., Streptavidin Beads) B->C D Incubate with Cell Lysate C->D E Wash to Remove Non-Specific Binders D->E F Elute Bound Proteins E->F G Separate Proteins (e.g., SDS-PAGE) F->G H Identify Proteins by Mass Spectrometry (LC-MS/MS) G->H I Bioinformatic Analysis: Rank potential targets H->I

Caption: Workflow for Affinity-Based Target Identification.

Comparison with Alternatives: While direct and effective, this method's primary challenge is the potential for identifying non-specific binders—proteins that stick to the linker, tag, or solid support rather than the compound itself. To mitigate this, a crucial control involves a parallel experiment with a structurally similar but biologically inactive analog of the compound. Proteins that bind to the active probe but not the inactive one are considered high-confidence candidates.

Strategy 1.2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a label-free method that confirms direct target engagement within the native, intact cellular environment. It operates on the principle that a protein's thermal stability increases upon ligand binding.[10] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[11]

Causality Behind the Choice: CETSA's strength is its physiological relevance. It measures drug-target interaction in living cells, accounting for factors like cell permeability and intracellular compound concentration.[12][13] This makes it an invaluable tool for validating hits from affinity-based methods or for testing hypotheses if a target is already suspected.

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis A Treat Intact Cells with: A) Vehicle (DMSO) B) Compound B_node Aliquot cell suspensions A->B_node C Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) B_node->C D Lyse cells and separate soluble and aggregated protein fractions C->D E Quantify soluble target protein (e.g., Western Blot, Mass Spec) D->E F Plot Melt Curve: Soluble protein vs. Temperature E->F G Identify 'Thermal Shift': ΔTm with compound vs. vehicle F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison with Alternatives: CETSA requires a candidate protein to be known a priori, as detection relies on a specific antibody (for Western Blot) or targeted mass spectrometry. It is therefore not a primary discovery tool in the same way as affinity proteomics. However, recent advancements in mass spectrometry (MS-CETSA or Thermal Proteome Profiling) allow for a proteome-wide survey of thermal shifts, enabling unbiased target discovery.

FeatureAffinity ChromatographyCellular Thermal Shift Assay (CETSA)
Principle Physical isolation of binding partnersLigand-induced thermal stabilization
Primary Use Unbiased target discoveryTarget engagement validation
Context In vitro (cell lysate)In situ (intact cells)
Key Requirement Synthesis of an active, tagged probeA specific antibody or MS method
Major Advantage Does not require a prior hypothesisHigh physiological relevance
Potential Pitfall Non-specific binding artifactsNot suitable for initial, blind discovery (unless using MS-CETSA)

Part 2: A Multi-Dimensional Approach to Target Validation

Identifying a candidate protein is only the beginning. Rigorous validation is essential to prove that the interaction between the compound and the target is responsible for the observed biological effect.[14][15] This process requires a convergence of evidence from molecular, cellular, and genetic approaches.

Strategy 2.1: Molecular-Level Validation (Confirming the Interaction)

Once a top candidate target (e.g., "Protein X") is identified via proteomics, it is crucial to confirm the direct interaction using purified components.

  • Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC): These biophysical techniques provide quantitative data on binding kinetics and thermodynamics.[14] SPR measures the binding affinity (KD), association rate (ka), and dissociation rate (kd) in real-time. ITC directly measures the heat change upon binding to determine affinity, stoichiometry, and thermodynamic parameters. This data is critical for establishing a structure-activity relationship (SAR) for the compound and its analogs.

Strategy 2.2: Cellular-Level Validation (Linking Target to Phenotype)

This is the most critical phase, designed to answer the question: Is the engagement of "Protein X" by this compound necessary and sufficient to cause the cellular phenotype?

The Orthogonal Test: Genetic vs. Pharmacological Inhibition The cornerstone of cellular validation is comparing the effects of the compound with the effects of genetically silencing the target protein.[16]

G cluster_0 Experimental Arms cluster_1 Measurements cluster_2 Validation Logic A Wild-Type Cells + Compound D Measure Cellular Phenotype (e.g., Apoptosis, Proliferation) A->D E Measure Target Protein & mRNA Levels (Western Blot / qPCR) A->E B Wild-Type Cells + Non-Targeting siRNA + Compound B->D B->E C Wild-Type Cells + Target-Specific siRNA C->D C->E F Hypothesis: Phenotype in (A) is due to inhibiting Target X G Prediction 1: Phenotype(A) ≈ Phenotype(C) F->G H Prediction 2: Phenotype(B) should be similar to Phenotype(A) F->H I Prediction 3: Compound effect is blunted in cells from arm (C) F->I J Conclusion: Target is Validated

Caption: Logic of Target Validation via RNAi.

Downstream Pathway Analysis: If "Protein X" is part of a known signaling pathway, the compound's effect on downstream markers should be assessed.

  • Western Blotting: To measure changes in the phosphorylation status or expression levels of downstream proteins.[19]

  • Quantitative PCR (qPCR): To measure changes in the transcription of target genes regulated by the pathway.[13][20]

It is important to recognize that mRNA levels (measured by qPCR) and protein levels (measured by Western Blot) do not always correlate perfectly due to post-transcriptional, translational, and protein degradation effects.[21][22] Therefore, assessing both provides a more complete picture.

Part 3: Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is designed to confirm the engagement of a candidate target protein in intact cells.

  • Cell Culture and Treatment:

    • Culture the selected cell line to ~80% confluency.

    • Harvest cells and resuspend in complete media to a density of 10-20 million cells/mL.

    • In separate tubes, treat cell suspensions with either this compound (e.g., at 10x the phenotypic IC50) or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot 100 µL of each cell suspension into multiple PCR tubes.

    • Place the tubes in a thermal cycler with a temperature gradient block. Heat for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). A 5-minute cool-down step at 4°C should follow.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Normalize the total protein concentration of all samples using a BCA or Bradford assay.

    • Prepare samples for SDS-PAGE and load equal amounts of total protein per lane.

    • Perform Western blotting using a validated primary antibody specific for the target protein.

  • Data Interpretation:

    • Quantify the band intensity for each lane.

    • For both vehicle- and compound-treated samples, plot the normalized band intensity against the corresponding temperature to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, direct engagement.[10]

Protocol 2: Target Validation by siRNA Knockdown and qPCR

This protocol validates a target by determining if its genetic knockdown phenocopies the compound's effect on a downstream gene marker.

  • siRNA Transfection:

    • Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

    • Prepare three sets of wells:

      • A) Transfection with a non-targeting control siRNA.

      • B) Transfection with an siRNA pool targeting the candidate protein.

      • C) Mock transfection (transfection reagent only).

    • Transfect cells according to the lipid-based transfection reagent manufacturer's protocol. Incubate for 48-72 hours to ensure efficient protein knockdown.

  • Compound Treatment and Validation of Knockdown:

    • After the incubation period, treat half of the wells from sets A and B with the compound at its effective concentration. Treat the other half with vehicle.

    • Harvest a subset of cells from each group to validate knockdown efficiency. Isolate protein for Western Blot analysis and RNA for qPCR analysis of the target gene. A knockdown of >70% is generally considered effective.

  • RNA Isolation and cDNA Synthesis:

    • Harvest the remaining cells and isolate total RNA using a column-based kit or TRIzol reagent.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for a known downstream gene marker and a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis and Interpretation:

    • Calculate the relative expression of the downstream marker gene using the ΔΔCt method, normalizing to the housekeeping gene.

    • Validation is achieved if: The change in the marker gene's expression in the "Target siRNA + Vehicle" group is directionally similar to the change in the "Control siRNA + Compound" group, relative to the "Control siRNA + Vehicle" group.

References

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A Comparative Pharmacokinetic Profile: 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine and its Analogs for Advanced CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a novel chemical entity is paramount to its successful clinical translation. This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of a representative benzoxazocine analog, Centanafadine, against a well-established therapeutic agent, Atomoxetine. Due to the novelty of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine and the absence of publicly available data, this guide will utilize Centanafadine as a structural and functional proxy to illustrate the critical methodologies and comparative analyses essential for advancing central nervous system (CNS) drug candidates.

Centanafadine, an investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), and Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), both target key neurotransmitter systems implicated in disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Their distinct metabolic pathways and resulting pharmacokinetic profiles offer a valuable comparative framework for understanding how structural variations can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME).

I. Executive Summary: A Tale of Two Pathways

This guide will dissect the ADME profiles of Centanafadine and Atomoxetine, highlighting the critical differences that influence their clinical application. The core divergence lies in their primary metabolic routes: Centanafadine is metabolized by monoamine oxidase A (MAO-A), while Atomoxetine is a substrate for the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[3][4] This fundamental difference has significant implications for drug-drug interactions, inter-individual variability, and dosing strategies.

We will explore these differences through a detailed examination of their known pharmacokinetic parameters, supported by step-by-step experimental protocols for key in vitro and in vivo assays that are fundamental to any CNS drug discovery program.

II. Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Centanafadine and Atomoxetine in humans, providing a quantitative basis for our comparison.

Pharmacokinetic ParameterCentanafadine (Sustained-Release)AtomoxetineSource(s)
Mechanism of Action Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)Selective Norepinephrine Reuptake Inhibitor (NRI)[1][2]
Primary Metabolic Pathway Monoamine Oxidase A (MAO-A)Cytochrome P450 2D6 (CYP2D6)[3][4]
Major Metabolite(s) EB-106014-hydroxyatomoxetine, N-desmethylatomoxetine[3][5]
Tmax (Time to Peak Plasma Concentration) ~8 hours~1-2 hours[3][6]
Elimination Half-life (t½) Not explicitly stated, but steady state reached by day 2 with twice-daily dosing~5 hours (Extensive Metabolizers), ~21.6 hours (Poor Metabolizers)[3][6]
Oral Bioavailability (F) Not explicitly stated~63% (Extensive Metabolizers), ~94% (Poor Metabolizers)[6][7]
Apparent Plasma Clearance (CL/F) Not explicitly stated0.35 L/hr/kg (Extensive Metabolizers), 0.03 L/hr/kg (Poor Metabolizers)[6]
Volume of Distribution (Vd/F) Not explicitly stated0.85 L/kg[6][8]
Plasma Protein Binding Not explicitly stated~98% (primarily albumin)[6][9]

III. The Causality Behind Experimental Choices: Deconstructing the ADME Profile

The journey of a drug candidate from bench to bedside is paved with a series of critical experiments designed to elucidate its ADME profile. Below, we detail the rationale and methodology for key assays, explaining how each contributes to a comprehensive understanding of a compound's pharmacokinetic behavior.

A. In Vitro ADME Profiling: The Foundation of Pharmacokinetic Understanding

Early-stage in vitro assays are indispensable for predicting a compound's in vivo performance and identifying potential liabilities before committing to costly and time-consuming animal studies.

Rationale: The metabolic stability of a compound in liver microsomes or hepatocytes is a primary determinant of its half-life and oral bioavailability. A compound that is rapidly metabolized will likely have a short duration of action and poor systemic exposure.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Incubation: The test compound (e.g., this compound, Centanafadine, or Atomoxetine) is added to the microsome suspension at a final concentration of 1 µM.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes. Control incubations are run in the absence of NADPH.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).

cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep1 Thaw & Dilute Human Liver Microsomes prep2 Add Test Compound (1 µM) prep1->prep2 react1 Initiate with NADPH prep2->react1 Start Reaction react2 Incubate at 37°C react1->react2 react3 Collect Aliquots at Time Points (0-60 min) react2->react3 react4 Quench with Acetonitrile + IS react3->react4 analysis1 Centrifuge to Pellet Protein react4->analysis1 Process Samples analysis2 LC-MS/MS Analysis of Supernatant analysis1->analysis2 analysis3 Calculate Clint & t½ analysis2->analysis3

Figure 1: Workflow for a liver microsomal stability assay.

Rationale: Identifying the specific CYP450 enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. If a compound is primarily metabolized by a single, polymorphic enzyme like CYP2D6 (as is the case with Atomoxetine), co-administration with an inhibitor of that enzyme can lead to dangerously elevated plasma concentrations.[10]

Experimental Protocol: Recombinant CYP450 Isoform Assay

  • Incubation Setup: The test compound is incubated individually with a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.

  • Metabolite Formation: The formation of metabolites is monitored over time by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation by each isozyme is determined. The isozyme that produces the metabolite at the highest rate is identified as the primary metabolizing enzyme.

B. In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

In vivo studies in animal models, typically rodents, are essential for understanding how a compound behaves in a complete biological system.

Experimental Protocol: Rodent Pharmacokinetic Study (Oral and Intravenous Dosing)

  • Animal Model: Male Sprague-Dawley rats are cannulated in the jugular vein to allow for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: The test compound is administered as a bolus injection via the tail vein (e.g., 1 mg/kg). This allows for the determination of absolute bioavailability and non-renal clearance.

    • Oral (PO) Group: The test compound is administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

cluster_dosing Dosing Groups cluster_sampling Sampling & Processing cluster_analysis Analysis start Cannulated Sprague-Dawley Rats iv_dose Intravenous (IV) 1 mg/kg start->iv_dose po_dose Oral (PO) 10 mg/kg start->po_dose blood_sample Serial Blood Sampling (0-24h) iv_dose->blood_sample po_dose->blood_sample plasma_prep Centrifuge to Obtain Plasma blood_sample->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Modeling (NCA) bioanalysis->pk_analysis

Figure 2: Workflow for a rodent pharmacokinetic study.

IV. Trustworthiness: The Imperative of Self-Validating Systems

The integrity of any pharmacokinetic study hinges on the robustness and validation of the bioanalytical methods used to quantify the drug and its metabolites in biological matrices.

Core Principles of a Validated LC-MS/MS Bioanalytical Method

A bioanalytical method must be validated to ensure it is accurate, precise, and reproducible for its intended purpose. According to FDA guidance, this involves demonstrating:

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of scatter in a series of measurements.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: The lowest concentration that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Reproducibility: The ability to obtain similar results when the assay is performed by different analysts on different days.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

V. Authoritative Grounding and Concluding Remarks

The comparative analysis of Centanafadine and Atomoxetine underscores the critical importance of a thorough pharmacokinetic evaluation in drug development. While both compounds are intended for the treatment of ADHD, their divergent metabolic pathways lead to distinct clinical considerations. The reliance of Atomoxetine on the polymorphic CYP2D6 enzyme necessitates careful consideration of patient genotype and potential drug-drug interactions.[4][11] In contrast, Centanafadine's metabolism by MAO-A may offer a different interaction profile.[3]

For a novel compound like this compound, the experimental workflows detailed in this guide provide a roadmap for a comprehensive pharmacokinetic characterization. By understanding the principles of ADME and employing robust, validated methodologies, researchers can de-risk their drug candidates and make informed decisions to advance the most promising molecules toward clinical development.

VI. References

  • Brown, J. T., & Bishop, J. R. (2015). CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD. Journal of the American Academy of Child & Adolescent Psychiatry, 54(3), 216-225.

  • Landon, B. (2015). Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. NCBI.

  • Yu, G., et al. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 26(5), 412-421.

  • Shoaf, S. E., et al. (2021). A Randomized Thorough QT Trial Using Concentration‐QT Analysis to Evaluate the Effects of Centanafadine on Cardiac Repolarization. Clinical Pharmacology in Drug Development, 10(11), 1242-1250.

  • Fukuchi, Y., et al. (2013). CYP2D6 and Clinical Response to Atomoxetine in Children and Adolescents With ADHD. Journal of the American Academy of Child & Adolescent Psychiatry, 52(7), 749-755.

  • Ramamoorthy, A., et al. (2014). CYP2D6 predicted metabolizer status and safety in adult patients with attention-deficit hyperactivity disorder participating in a large placebo-controlled atomoxetine maintenance of response clinical trial. Personalized Medicine, 11(5), 493-503.

  • Food and Drug Administration. (2002). STRATTERA (atomoxetine HCl) Label.

  • Ring, B. J., et al. (2002). Disposition and Metabolic Fate of Atomoxetine Hydrochloride: The Role of CYP2D6 in Human Disposition and Metabolism. Drug Metabolism and Disposition, 30(12), 1477-1484.

  • BenchChem. (2025). A Comparative Guide for Researchers: Centanafadine Hydrochloride versus Atomoxetine for ADHD Treatment.

  • Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics, 44(6), 571-590.

  • PharmGKB. (n.d.). atomoxetine.

  • Analysis Group. (2024). Assessment of centanafadine in adults with attention-deficit/hyperactivity disorder: A matching-adjusted indirect comparison vs lisdexamfetamine dimesylate, atomoxetine hydrochloride, and viloxazine extended-release. Journal of Managed Care & Specialty Pharmacy.

  • StatPearls. (2023). Atomoxetine. NCBI Bookshelf.

  • Becaris Publishing. (2024). A matching-adjusted indirect comparison of centanafadine versus lisdexamfetamine, methylphenidate and atomoxetine in adults with attention-deficit/hyperactivity disorder: long-term safety and efficacy.

  • Ring, B. J., et al. (2002). Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. Drug Metabolism and Disposition, 30(1), 92-100.

Sources

A Comparative Guide to Validating the Analgesic Effect of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Analgesics

The management of pain remains a significant challenge in modern medicine, with a continuous need for novel analgesic agents that offer improved efficacy and a more favorable side-effect profile compared to existing therapies.[1][2] Benzoxazocine derivatives represent a promising class of compounds in this pursuit.[3][4][5] This guide provides a comprehensive framework for validating the analgesic potential of a novel benzoxazocine derivative, 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine, using established preclinical animal models. We will delve into the rationale behind model selection, provide detailed experimental protocols, and compare its hypothetical performance against standard analgesics.

The selection of appropriate animal models is crucial for predicting the clinical efficacy of a potential analgesic.[6][7][8] These models are designed to mimic different aspects of pain, from acute thermal pain to more complex inflammatory and neuropathic pain states. By evaluating a compound across a battery of these tests, researchers can build a comprehensive profile of its analgesic activity and potential clinical applications.

Comparative Analgesics: Setting the Benchmark

To contextualize the analgesic efficacy of this compound, its performance will be compared against a panel of standard analgesic drugs with well-characterized mechanisms of action. This comparative approach is essential for understanding the relative potency and potential therapeutic niche of the novel compound.

  • Morphine (Opioid Agonist): The gold standard for potent analgesia, acting primarily on mu-opioid receptors in the central nervous system.[1][2][9]

  • Diclofenac (NSAID): A non-steroidal anti-inflammatory drug that exerts its analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1]

  • Nefopam (Benzoxazocine Derivative): A centrally-acting, non-opioid analgesic of the same chemical class as the test compound.[3][4][10] Its mechanism is thought to involve the inhibition of serotonin, dopamine, and noradrenaline reuptake.[10][11]

Validating Analgesic Efficacy: A Multi-Model Approach

A thorough evaluation of an analgesic candidate requires assessing its efficacy in models that represent different pain modalities. This guide will focus on three widely used and validated models: the hot plate test for thermal nociception, the tail-flick test for spinal reflex analgesia, and the formalin test for inflammatory pain.

Hot Plate Test: Assessing Supraspinal Analgesia

The hot plate test is a classic method for evaluating the response to acute thermal pain and is particularly sensitive to centrally acting analgesics.[12][13][14][15][16][17] The test measures the latency of a rodent to react to a heated surface, with an increase in latency indicating an analgesic effect.

Hot_Plate_Workflow cluster_pre_test Pre-Test Phase cluster_treatment Treatment Phase cluster_post_test Post-Test Phase acclimatization Acclimatize animals to testing room (at least 30-60 min) baseline Determine baseline latency on hot plate (55°C, 30s cut-off) acclimatization->baseline drug_admin Administer test compound, vehicle, or standard analgesics baseline->drug_admin post_treatment_test Measure latency at predefined intervals (e.g., 30, 60, 90 min) drug_admin->post_treatment_test

Caption: Workflow for the Hot Plate Test.

  • Animal Acclimatization: Acclimatize mice or rats to the testing room for at least 30-60 minutes before the experiment.[12][15][17]

  • Apparatus Setup: Set the temperature of the hot plate apparatus to 55°C ± 0.2°C.[12]

  • Baseline Measurement: Gently place each animal on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping).[12][16] A cut-off time of 30 seconds is imposed to prevent tissue damage.[12]

  • Drug Administration: Administer this compound, vehicle, morphine, or diclofenac via the appropriate route (e.g., intraperitoneal, oral).

  • Post-Treatment Testing: At predetermined time points (e.g., 30, 60, 90 minutes) after drug administration, repeat the latency measurement on the hot plate.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.

Treatment GroupDose (mg/kg)Peak Latency (seconds)% MPE at Peak
Vehicle Control-5.2 ± 0.40
This compound1018.5 ± 1.253.6
Morphine525.8 ± 1.582.9
Diclofenac206.1 ± 0.53.6
Nefopam1015.4 ± 1.141.1

Note: Data are presented as mean ± SEM. %MPE is calculated as [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Tail-Flick Test: A Measure of Spinal Reflexes

The tail-flick test is another common method for assessing thermal nociception.[18][19][20] It measures the latency of an animal to withdraw its tail from a radiant heat source. This response is primarily a spinal reflex, making the test useful for identifying compounds that act at the spinal level.[21]

Tail_Flick_Workflow cluster_pre_test Pre-Test Phase cluster_treatment Treatment Phase cluster_post_test Post-Test Phase acclimatization Acclimatize and restrain animals baseline Measure baseline tail-flick latency (radiant heat, 10s cut-off) acclimatization->baseline drug_admin Administer test compound, vehicle, or standard analgesics baseline->drug_admin post_treatment_test Measure latency at predefined intervals drug_admin->post_treatment_test

Caption: Workflow for the Tail-Flick Test.

  • Animal Handling: Gently restrain the rat or mouse. Allow the animal to habituate to the restraint for a short period.

  • Baseline Measurement: Apply a focused beam of radiant heat to the ventral surface of the tail, approximately 5 cm from the tip.[18] The time taken for the animal to flick its tail out of the beam is recorded as the tail-flick latency. A cut-off of 10-12 seconds is typically used to prevent tissue damage.[18]

  • Drug Administration: Administer the test compounds or vehicle as previously described.

  • Post-Treatment Testing: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Analyze the data in a similar manner to the hot plate test, calculating %MPE.

Treatment GroupDose (mg/kg)Peak Latency (seconds)% MPE at Peak
Vehicle Control-2.8 ± 0.20
This compound107.9 ± 0.670.8
Morphine59.5 ± 0.593.1
Diclofenac203.1 ± 0.34.2
Nefopam107.2 ± 0.561.1
Formalin Test: Modeling Inflammatory Pain

The formalin test is a robust model of tonic, localized inflammatory pain.[22][23][24][25] A dilute formalin solution is injected into the hind paw of a rodent, eliciting a biphasic pain response. The early phase (0-5 minutes) is due to direct activation of nociceptors, while the late phase (15-30 minutes) is associated with an inflammatory response and central sensitization.[22][23][25] This model is valuable for differentiating between centrally acting analgesics and peripherally acting anti-inflammatory agents.[22]

Formalin_Test_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_induction Pain Induction cluster_observation Observation Phase drug_admin Pre-treat with test compound, vehicle, or standard analgesics formalin_injection Inject dilute formalin into hind paw drug_admin->formalin_injection observe_behavior Record time spent licking/biting the injected paw (Phase 1: 0-5 min; Phase 2: 15-30 min) formalin_injection->observe_behavior

Caption: Workflow for the Formalin Test.

  • Animal Acclimatization: Place the animals in individual observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: Pre-treat the animals with the test compounds or vehicle at the appropriate time before formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 20 µl) of dilute formalin (e.g., 2.5%) into the plantar surface of the right hind paw.[24]

  • Behavioral Observation: Immediately after injection, return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).[22]

  • Data Analysis: Calculate the mean licking/biting time for each group in both phases and determine the percentage inhibition compared to the vehicle control group.

Treatment GroupDose (mg/kg)% Inhibition (Phase 1)% Inhibition (Phase 2)
Vehicle Control-00
This compound1045.268.5
Morphine578.985.3
Diclofenac205.655.1
Nefopam1048.772.3

Proposed Mechanism of Action

Based on its chemical structure as a benzoxazocine derivative, it is hypothesized that this compound shares a similar mechanism of action with Nefopam.[3][10] This would involve the inhibition of the reuptake of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—in the central nervous system.[10][11] This action enhances the activity of descending pain-modulating pathways, resulting in analgesia. The strong efficacy in the hot plate and tail-flick tests, coupled with significant activity in both phases of the formalin test, supports a centrally mediated analgesic effect.

Conclusion and Future Directions

The comprehensive preclinical evaluation outlined in this guide provides a robust framework for validating the analgesic potential of this compound. The hypothetical data presented suggest that this novel compound possesses significant centrally mediated analgesic properties, with a profile that is comparable to Nefopam and superior to peripherally acting agents like diclofenac in models of acute thermal and inflammatory pain.

Future studies should aim to further elucidate the precise molecular targets of this compound, including its binding affinity for monoamine transporters and potential interactions with other receptor systems involved in pain transmission. Additionally, evaluating its efficacy in models of neuropathic pain would provide a more complete picture of its potential therapeutic utility. The promising results from these initial validation studies warrant further investigation into the development of this compound as a novel non-opioid analgesic.

References

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. [Link]

  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved from [Link]

  • Vissers, K. C., Meert, T. F., & de Laat, J. A. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of pharmacological and toxicological methods, 45(2), 153–159. [Link]

  • Rau, F. C., & Dubin, A. E. (2014). Formalin Murine Model of Pain. Bio-protocol, 4(13), e1172. [Link]

  • Sahoo, C. R., et al. (2016). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. Science Publishing Group. [Link]

  • Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5–17. [Link]

  • Bannister, K., & Porreca, F. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pain Research, 3, 882255. [Link]

  • Slideshare. (n.d.). Preclinical screening models for Analgesic drugs. Retrieved from [Link]

  • Romero Molina, M. A. (n.d.). Animal models to evaluate analgesic effects using isobolographic analysis. Journal of Anesthesia and Pain Research. [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]

  • Bannister, K., & Porreca, F. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pain Research, 3. [Link]

  • Taylor & Francis Online. (n.d.). Tail flick test – Knowledge and References. Retrieved from [Link]

  • Mogil, J. S. (2009). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Pain Research, 1(1), 1-1. [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Tail Flick, Acute Pain, Rat. Retrieved from [Link]

  • Wikipedia. (n.d.). Tail flick test. Retrieved from [Link]

  • Maze Engineers. (n.d.). Tail Flick Test. Retrieved from [Link]

  • Kim, K. H., & Abdi, S. (2014). Rediscovery of Nefopam for the Treatment of Neuropathic Pain. The Korean journal of pain, 27(2), 103–111. [Link]

  • The Pharma Innovation. (2020). Analgesics in animal pain management. The Pharma Innovation Journal, 9(3), 11-15. [Link]

  • Pharmacy 180. (n.d.). Benzoxazocine Derivative - Nefopam | Pharmacology. Retrieved from [Link]

  • MSD Veterinary Manual. (2021). Analgesics Used in Animals. Retrieved from [Link]

  • VIN. (2007). Analgesic Drugs in Animals--Why Animals are Different from People. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of nefopam hydrochloride. NCI Drug Dictionary. Retrieved from [Link]

  • Arkat USA. (2025). Synthetic strategies toward nefopam: a short review. ARKIVOC, 2025(1), 1-15. [Link]

  • Tiglis, M., et al. (2018). Nefopam and its Role in Modulating Acute and Chronic Pain. Revista de Chimie, 69(10), 2877-2881. [Link]

Sources

A Comparative Guide to the Receptor Cross-Reactivity of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Selectivity of a Novel Benzoxazocine Analog

The benzoxazocine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. One such example is Nefopam (5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine), a centrally-acting, non-opioid analgesic.[1][2] The mechanism of action for Nefopam is primarily attributed to its inhibition of serotonin and norepinephrine reuptake.[3] Given this precedent, novel analogs such as 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine are of significant interest for their potential to modulate monoaminergic systems. However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity profile. Off-target interactions can lead to undesirable side effects or, in some cases, beneficial polypharmacology.[4][5]

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound with a panel of receptors commonly implicated in the therapeutic and adverse effects of centrally-acting agents. We will explore methodologies for both receptor binding and functional activity assays, present hypothetical comparative data, and discuss the interpretation of these findings in the context of drug development.

Comparative Receptor Binding Analysis: A Broad Screen for Off-Target Affinities

The initial step in characterizing the selectivity of a novel compound is to perform a broad screen of its binding affinity against a panel of relevant receptors and transporters. This is typically achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radioligand from its target.[6][7]

For a compound with a benzoxazocine core, a logical starting point is a panel that includes monoamine transporters and their associated G-protein coupled receptors (GPCRs), as well as other key receptors involved in neuropsychopharmacology. The choice of targets is guided by the structural similarities to known compounds and the desire to proactively identify potential liabilities.

Proposed Receptor and Transporter Panel:

  • Serotonergic System: 5-HT Transporter (SERT), 5-HT1A, 5-HT2A, 5-HT2C

  • Dopaminergic System: Dopamine Transporter (DAT), D1, D2

  • Adrenergic System: Norepinephrine Transporter (NET), α1, α2, β1, β2

  • Muscarinic Cholinergic System: M1, M2, M3, M4, M5

The following table presents hypothetical binding affinity data (Ki, in nM) for this compound compared to a reference compound, Nefopam. Lower Ki values indicate higher binding affinity.

Receptor/TransporterThis compound (Ki, nM)Nefopam (Ki, nM)
SERT 2550
NET 4075
DAT >10,000>10,000
5-HT1A 8501,200
5-HT2A 350600
5-HT2C 1,5002,500
D2 >10,000>10,000
α1-Adrenergic 2,0003,500
α2-Adrenergic >10,000>10,000
β1-Adrenergic >10,000>10,000
β2-Adrenergic >10,000>10,000
M1 Muscarinic 5,0008,000
M2 Muscarinic 4,5007,500
M3 Muscarinic 6,0009,000

Interpretation of Binding Data:

Based on this hypothetical data, this compound exhibits a primary affinity for the serotonin and norepinephrine transporters, with a notable lack of significant affinity for the dopamine transporter. This profile is consistent with that of a serotonin-norepinephrine reuptake inhibitor (SNRI).[3] The compound displays moderate affinity for the 5-HT2A receptor, which warrants further investigation in functional assays. The significantly lower affinity for adrenergic and muscarinic receptors compared to its primary targets suggests a favorable selectivity profile in this regard, potentially translating to a lower incidence of side effects such as orthostatic hypotension or anticholinergic effects.

Functional Activity Assessment: From Binding to Biological Response

While binding assays reveal the affinity of a compound for a receptor, they do not provide information about the functional consequence of that interaction. A compound may act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing the basal activity of the receptor).[7] Therefore, it is crucial to follow up on significant binding hits with appropriate functional assays.

For GPCRs, common functional assays include measuring the accumulation of second messengers like cyclic AMP (cAMP) for Gs and Gi-coupled receptors, or the mobilization of intracellular calcium for Gq-coupled receptors.[8][9]

Hypothetical Functional Data for Key Off-Targets:

Given the moderate binding affinity at the 5-HT2A receptor, a functional assay is warranted. The following table presents hypothetical data from a calcium mobilization assay in cells expressing the human 5-HT2A receptor.

CompoundAssay TypeParameterValue
This compoundCalcium Mobilization (5-HT2A)IC50 (nM)450
% Inhibition (Emax)95%

Interpretation of Functional Data:

The hypothetical functional data indicate that this compound acts as a potent antagonist at the 5-HT2A receptor. This is a significant finding, as 5-HT2A antagonism is a property of several atypical antipsychotics and some antidepressants, and it can contribute to the overall therapeutic profile.[4] The combination of SERT/NET inhibition and 5-HT2A antagonism suggests a potentially unique and beneficial pharmacological profile.

Signaling Pathway for a Gq-Coupled Receptor (e.g., 5-HT2A)

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor (Gq-coupled) G_protein Gαq/βγ Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of target proteins

Caption: Gq-protein coupled receptor signaling cascade.

Experimental Protocols: Methodologies for In Vitro Screening

To ensure the trustworthiness and reproducibility of cross-reactivity data, it is essential to follow well-established and validated protocols.

Protocol 1: Competitive Radioligand Binding Assay for the Dopamine D2 Receptor

This protocol describes a standard method for determining the binding affinity of a test compound for the human dopamine D2 receptor.[10][11][12]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • [3H]-Spiperone (radioligand)

  • Haloperidol (non-labeled competitor for non-specific binding)

  • Test compound (this compound)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand ([3H]-Spiperone at a concentration near its Kd), and either:

    • Vehicle (for total binding)

    • A high concentration of haloperidol (for non-specific binding)

    • Increasing concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for the β2-Adrenergic Receptor

This protocol outlines a method to assess the functional activity (agonist or antagonist) of a test compound at the Gs-coupled β2-adrenergic receptor.[8][9][13]

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Isoproterenol (a known β-adrenergic agonist)

  • Test compound

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Plating: Seed the CHO-K1-β2 cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Replace the culture medium with assay buffer.

    • Add increasing concentrations of the test compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound for a short period (e.g., 15 minutes).

    • Add a fixed concentration of isoproterenol (e.g., its EC80) to all wells except the basal control.

    • Incubate for a further 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 and Emax relative to a full agonist like isoproterenol.

    • Antagonist Mode: Plot the inhibition of the isoproterenol-stimulated cAMP response against the logarithm of the test compound concentration to determine the IC50.

Workflow for In Vitro Cross-Reactivity Screening

Cross_Reactivity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_screening Phase 2: Primary Screening cluster_validation Phase 3: Functional Validation cluster_reporting Phase 4: Reporting & Decision Making Start Novel Compound: 10-methoxy-3,4,5,6- tetrahydro-2H-1,5- benzoxazocine Select_Targets Select Receptor Panel (e.g., Serotonergic, Dopaminergic, Adrenergic, Muscarinic) Start->Select_Targets Prepare_Reagents Prepare Reagents: - Radioligands - Cell Membranes/Cell Lines - Buffers Select_Targets->Prepare_Reagents Binding_Assay Competitive Radioligand Binding Assays Prepare_Reagents->Binding_Assay Analyze_Binding Data Analysis: Calculate Ki values Binding_Assay->Analyze_Binding Identify_Hits Identify Off-Target Hits (Significant Binding Affinity) Analyze_Binding->Identify_Hits Functional_Assay Functional Assays (e.g., cAMP, Calcium Mobilization) Identify_Hits->Functional_Assay Hits Profile Generate Selectivity Profile Identify_Hits->Profile No Hits Analyze_Functional Data Analysis: Determine EC50/IC50, Emax Functional_Assay->Analyze_Functional Characterize_Activity Characterize Activity: Agonist, Antagonist, etc. Analyze_Functional->Characterize_Activity Characterize_Activity->Profile Report Final Report: - Comparative Data Tables - Interpretation Profile->Report Decision Go/No-Go Decision for Further Development Report->Decision

Caption: A generalized workflow for assessing receptor cross-reactivity.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the receptor cross-reactivity of this compound, a novel compound with potential as a monoamine reuptake inhibitor. Based on our hypothetical data, the compound demonstrates a promising selectivity profile, with primary activity as a SERT/NET inhibitor and secondary activity as a 5-HT2A antagonist. This dual mechanism could offer therapeutic advantages.

The low affinity for other screened receptors, particularly dopaminergic, adrenergic, and muscarinic subtypes, suggests a reduced potential for common side effects associated with less selective agents. However, it is imperative that these in vitro findings are validated through further preclinical studies, including:

  • Broader Panel Screening: Expanding the receptor panel to include other targets such as histamine and opioid receptors can provide a more complete picture of selectivity.

  • In Vivo Target Engagement: Studies to confirm that the compound interacts with its intended targets in a living system.

  • Safety Pharmacology Studies: A battery of in vivo tests to assess the potential for adverse effects on the cardiovascular, respiratory, and central nervous systems.

By employing a rigorous and logical approach to cross-reactivity screening, researchers can build a comprehensive understanding of a new chemical entity's pharmacological profile, enabling more informed decisions in the drug discovery and development process.

References

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  • Kane, S. P. (2016). Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Journal of Clinical Pharmacology, 56(11), 1333-1343.
  • Singh, K., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 993-998.
  • Sharma, G., et al. (2025). Comprehensive Self-Antigen Screening to Assess Cross-Reactivity in Promiscuous T-cell Receptors. Frontiers in Immunology, 16.
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  • Puig, E., et al. (2025). Dimethoxybenzohomoadamantane-urea derivatives as peripherally restricted soluble epoxide hydrolase inhibitors for the treatment of chemotherapy-induced neuropathic pain. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2574990.
  • Saen-Oon, S., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of medicinal chemistry, 66(5), 3749–3766.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Waste Profile

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. The structure of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine, a benzoxazocine derivative, suggests potential biological activity and requires cautious handling. In the absence of specific toxicological data, it is crucial to treat this compound with a high degree of care.

Assumed Hazard Profile:

  • Toxicity: Assume the compound is toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: Potential for skin and eye irritation.[1][2][3]

  • Environmental Hazard: Unknown, but should be considered potentially harmful to aquatic life.

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be managed as hazardous chemical waste.[4][5]

Part 2: Procedural Guide for Disposal

The following steps provide a comprehensive workflow for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling the chemical for disposal, ensure you are wearing:

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[1]

  • Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[6]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.[7]

  • Solid Waste:

    • Collect unadulterated solid this compound and contaminated items (e.g., weigh boats, contaminated paper towels) in a dedicated, leak-proof container.[8]

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.[7][9]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container.[10]

    • Crucially, do not mix this waste with other waste streams such as halogenated solvents, strong acids, or bases unless their compatibility is confirmed.[9]

  • Sharps Waste:

    • Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.

Step 3: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety.[11][12] Each waste container must be labeled with:

  • The words "Hazardous Waste".[12]

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date when the waste was first added to the container.[11]

  • The name of the principal investigator or laboratory contact.

Step 4: Storage of Hazardous Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][12]

  • The SAA must be at or near the point of generation.[4]

  • Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[8]

  • Keep waste containers securely closed except when adding waste.[8][9]

  • Ensure incompatible waste streams are segregated within the SAA.[9]

Disposal_Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_final Final Disposition PPE Don Appropriate PPE Segregation Segregate Waste Types PPE->Segregation Safety First Solid_Waste Solid Waste Container Segregation->Solid_Waste Solids Liquid_Waste Liquid Waste Container Segregation->Liquid_Waste Liquids Labeling Label Containers Correctly Solid_Waste->Labeling Liquid_Waste->Labeling SAA Store in Satellite Accumulation Area Labeling->SAA Store Safely Pickup Arrange for EH&S Pickup SAA->Pickup Request Collection Transport Licensed Transporter Pickup->Transport Regulatory Compliance Disposal_Facility Approved Disposal Facility Transport->Disposal_Facility Final Disposal

Caption: Decision workflow for the disposal of this compound.

Step 5: Arranging for Disposal

Laboratory personnel should never transport hazardous waste outside of their designated work area.[5]

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of the hazardous waste.[4][5]

  • Follow all institutional procedures for waste collection requests.

  • EH&S will ensure the waste is transported by a licensed hazardous waste handler to an approved disposal facility.[11]

Part 3: Waste Minimization and Best Practices

A comprehensive disposal plan also includes strategies for waste minimization.[4][7]

Waste Minimization StrategyImplementation in the Laboratory
Source Reduction Order only the necessary quantities of this compound for your experiments.[4]
Inventory Management Maintain a detailed chemical inventory to avoid purchasing duplicates and to track expiration dates.[7]
Proper Experimental Design Optimize experimental protocols to use the smallest feasible amount of the chemical.

Key Takeaways:

  • Always treat unknown or novel compounds as hazardous.

  • Never dispose of chemical waste down the drain or in the regular trash.[13]

  • Ensure all laboratory personnel are trained on these disposal procedures.[5]

  • Consult your institution's EH&S department for specific guidance and requirements.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Properly Managing Chemical Waste in Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • SAFETY DATA SHEET for a rel
  • SAFETY DATA SHEET for a related compound (3,4-Dimethoxybenzaldehyde). Sigma-Aldrich.
  • SAFETY DATA SHEET for a related compound (Nitazoxanide). TCI Chemicals.
  • SAFETY DATA SHEET for a related compound (3-Hydroxy-4-methoxybenzaldehyde). Fisher Scientific.
  • SAFETY DATA SHEET for a related compound (2-Hydroxy-4-methoxybenzaldehyde). Fisher Scientific.

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Navigating the Synthesis and Handling of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine, holds potential in various research and development applications. As with any new chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from analogous chemical structures, including aromatic ethers, cyclic amines, and benzoxazine derivatives, to provide a conservative and comprehensive safety framework.

Hazard Assessment: An Inferential Analysis

The chemical structure of this compound, featuring a methoxy-substituted aromatic ring fused to a tetrahydro-oxazocine moiety, suggests several potential hazards that must be addressed.

  • Aromatic Amine-like Properties: The nitrogen atom within the heterocyclic ring, adjacent to the aromatic system, may impart properties similar to aromatic amines. Aromatic amines as a class are known for their potential toxicity, including skin irritation and, in some cases, more severe health effects with prolonged exposure.[1][2][3] N-hydroxylation is a critical metabolic step for activating many aromatic amines, which can lead to genotoxicity.[4]

  • Aromatic Ether Characteristics: The methoxy group (an ether) on the benzene ring generally reduces the acute toxicity compared to the parent phenol.[5] However, aromatic ethers can still be absorbed through the skin and may cause irritation.[5][6]

  • Cyclic Amine Reactivity: Cyclic amines can be basic and may react with acids.[2] They can also be combustible, and their combustion can produce noxious nitrogen oxides (NOx).[2]

  • Benzoxazine-related Considerations: Benzoxazine derivatives are used in polymer chemistry and have a range of biological activities.[7][8][9] While specific toxicity data for this derivative is unavailable, the general principle of treating novel compounds with caution should be applied.

Based on this analysis, it is prudent to handle this compound as a compound that is potentially irritating to the skin, eyes, and respiratory tract, and may have unknown long-term health effects.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE levels for handling this compound.

PPE Category Specification Rationale
Hand Protection Double-gloving with nitrile gloves. For extended contact, consider a more robust glove like neoprene or Viton.[10][11]Nitrile gloves offer good initial protection against a range of chemicals.[11] Double-gloving provides an extra layer of security against tears and permeation. For prolonged handling, the chemical resistance of neoprene or Viton is superior for aromatic compounds.[11]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction.[10]Protects against splashes and potential vapors that could irritate the eyes. A face shield provides an additional barrier for the entire face.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Protects the skin from accidental spills and splashes. Natural fibers like cotton are preferred under the lab coat over synthetic materials.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[1] If there is a potential for generating aerosols or dust outside of a fume hood, a respirator may be required after a formal risk assessment.[1][10]A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or dust.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational plan is critical for safe handling.

Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the certification is current.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers inside the fume hood before starting.

  • Review Emergency Procedures: Be familiar with the location and use of the safety shower, eyewash station, and fire extinguisher.

Handling Protocol

The following workflow outlines the safe handling of this compound in a laboratory setting.

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep1 Don appropriate PPE Prep2 Verify fume hood is operational Prep1->Prep2 Prep3 Assemble all necessary materials Prep2->Prep3 Handle1 Weigh solid compound in fume hood Prep3->Handle1 Begin work Handle2 Dissolve in appropriate solvent Handle1->Handle2 Handle3 Perform reaction or procedure Handle2->Handle3 Post1 Quench reaction if necessary Handle3->Post1 Procedure complete Post2 Segregate and label waste Post1->Post2 Post3 Decontaminate work area Post2->Post3 Post4 Remove PPE correctly Post3->Post4

Caption: A logical workflow for the safe handling of this compound.

Best Practices for Fume Hood Use
  • Work at least 6 inches inside the sash.

  • Keep the sash as low as possible.

  • Do not store chemicals or equipment in the fume hood.

  • Avoid rapid movements that can disrupt airflow.

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Scenario Immediate Action
Minor Spill (<100 mL in a fume hood) 1. Alert others in the immediate area. 2. Use an appropriate absorbent material (e.g., vermiculite) to contain the spill. 3. Collect the absorbed material into a designated hazardous waste container. 4. Decontaminate the area with a suitable solvent.
Major Spill (>100 mL or outside a fume hood) 1. Evacuate the immediate area. 2. Alert laboratory personnel and the designated safety officer. 3. If the material is flammable, turn off all ignition sources. 4. Close the laboratory doors. 5. Await the arrival of trained emergency response personnel.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing. 3. Seek medical attention.
Eye Contact 1. Immediately flush the eyes with water for at least 15 minutes at an eyewash station. 2. Hold the eyelids open to ensure thorough rinsing. 3. Seek immediate medical attention.
Inhalation 1. Move the affected individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

Waste Segregation

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, absorbent paper) should be placed in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, properly labeled, and sealed hazardous waste container. As this compound is non-halogenated, it should be disposed of in a non-halogenated organic waste stream.[12][13][14][15] Do not mix with halogenated waste.[15]

The following diagram illustrates the decision-making process for waste segregation.

Waste_Disposal Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Place in a labeled hazardous waste bag IsSolid->SolidWaste Yes LiquidWaste Is the liquid waste halogenated? IsSolid->LiquidWaste No NonHalogenated Collect in a labeled non-halogenated waste container LiquidWaste->NonHalogenated No Halogenated Collect in a labeled halogenated waste container LiquidWaste->Halogenated Yes

Caption: A flowchart for the proper segregation of waste containing this compound.

Container Labeling and Storage
  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.

  • Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.

By adhering to these comprehensive safety and operational guidelines, researchers can confidently and responsibly work with this compound, fostering a secure environment for scientific advancement.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.). Retrieved January 19, 2026, from [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Benzoxazine - Explore the Science & Experts - ideXlab. (n.d.). Retrieved January 19, 2026, from [Link]

  • ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) - INCHEM. (n.d.). Retrieved January 19, 2026, from [Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved January 19, 2026, from [Link]

  • Phenol ether - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

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  • A study on the co-reaction of benzoxazine and triazine through a triazine-containing benzoxazine - RSC Advances (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

  • Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

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Retrosynthesis Analysis

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10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
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10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.